1-(Hydroxymethyl)cyclohexanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZGQDDKQNYZID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290862 | |
| Record name | 1-(hydroxymethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15753-47-6 | |
| Record name | 15753-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(hydroxymethyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Hydroxymethyl)cyclohexanol (CAS: 15753-47-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Hydroxymethyl)cyclohexanol, with the Chemical Abstracts Service (CAS) number 15753-47-6, is a diol featuring a cyclohexane (B81311) ring substituted with both a hydroxyl (-OH) and a hydroxymethyl (-CH2OH) group at the same carbon atom.[1] This unique structural arrangement imparts bifunctionality, making it a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals, surfactants, and polymers. Its reactivity is centered around the primary and tertiary alcohol groups, allowing for a range of chemical transformations.
Physicochemical and Spectral Data
While some physical properties are available, a complete experimental dataset for this compound is not extensively documented. The following tables summarize the available experimental and computed data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15753-47-6 | [1][2] |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.18 g/mol | [2] |
| Appearance | White crystalline solid or colorless to pale yellow liquid | [1][3] |
| Melting Point | 76.0–76.2 °C | [3] |
| Boiling Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Soluble in water | [1] |
| pKa | Not experimentally determined | |
| XLogP3-AA | 0.5 | [2] |
Table 2: Spectral Data of this compound
| Spectrum Type | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ: 1.25–1.70 (broad m, 10 H, (CH₂)₅), 2.12 (s, 1 H, OH), 2.37 (t, 1 H, J = 6, OH), 3.45 (d, 2 H, J = 6, CH₂OH) | [3] |
| IR (KBr) cm⁻¹ | 3700–3020 (strong), 2920 (strong), 2845 (strong) | [3] |
| Mass Spectrum (24 eV) | m/z (relative intensity) 130 (M⁺, 0.3), 99 (100), 81 (67) | [3] |
| High-Resolution Mass Spectrum | Calculated for C₇H₁₄O₂: 130.0992; Found: 130.0969 | [3] |
Synthesis and Experimental Protocols
This compound can be synthesized through several routes, with the most common starting materials being cyclohexanone (B45756) and methylenecyclohexane.
Synthesis from Cyclohexanone via Nucleophilic Hydroxymethylation
This method involves the reaction of cyclohexanone with a hydroxymethyl anion equivalent. A detailed, two-step procedure is provided below.[3]
Experimental Protocol:
Step A: Preparation of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol
-
A 500-mL, three-necked flask is equipped with a pressure-equalizing dropping funnel, a magnetic stirrer, a three-way stopcock, and a reflux condenser connected to a nitrogen bubbler.
-
The flask is charged with magnesium turnings (2.43 g, 100 mg-atom) and dried under a nitrogen stream with a heat gun.
-
After cooling, a solution of (isopropoxydimethylsilyl)methyl chloride (16.67 g, 100 mmol) in dry tetrahydrofuran (B95107) (THF) (120 mL) and approximately 50 μL of 1,2-dibromoethane (B42909) are added.
-
The reaction is initiated at room temperature, and the remaining silylmethyl chloride solution is added dropwise to maintain a gentle exothermic reaction.
-
The mixture is refluxed for 30 minutes and then cooled to 0 °C.
-
A solution of freshly distilled cyclohexanone (7.36 g, 75 mmol) in dry THF (30 mL) is added dropwise over 30 minutes.
-
The mixture is stirred at 0 °C for an additional 30 minutes and then hydrolyzed by the dropwise addition of a 10% aqueous ammonium (B1175870) chloride solution (100 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (4 x 40 mL).
-
The combined organic layers are washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a colorless oil.
Step B: Preparation of this compound
-
The crude 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol is placed in a 500-mL round-bottomed flask equipped with a magnetic stirrer.
-
Tetrahydrofuran (75 mL), methanol (B129727) (75 mL), potassium hydrogen carbonate (7.5 g, 75 mmol), and potassium fluoride (B91410) (8.7 g, 150 mmol) are added.
-
To the stirred mixture, 30% hydrogen peroxide (28.0 mL, 247.5 mmol) is added in one portion at room temperature.
-
The exothermic reaction is maintained at 40–50 °C by intermittent cooling with a water bath.
-
After the exothermic reaction ceases (approximately 30 minutes), the mixture is stirred at room temperature for an additional 30 minutes.
-
The reaction is quenched by the dropwise addition of 20% aqueous sodium thiosulfate (B1220275) (30 mL) while maintaining the temperature near 30 °C.
-
A white precipitate forms, and diethyl ether (ca. 100 mL) is added to ensure complete precipitation. The mixture is filtered, and the filter cake is washed with diethyl ether.
-
The organic layer of the filtrate is separated, dried over magnesium sulfate, filtered, and concentrated to give a colorless solid.
-
The solid is recrystallized from a 10:1 mixture of hexane-ethyl acetate (B1210297) (75 mL) to yield this compound as white crystals (7.54 g, 77% yield).[3]
Caption: Synthesis of this compound from Cyclohexanone.
Synthesis from Methylenecyclohexane via Dihydroxylation
An alternative route to this compound involves the dihydroxylation of methylenecyclohexane. This reaction typically utilizes osmium tetroxide (OsO₄) as a catalyst.
Experimental Protocol (General):
-
Methylenecyclohexane is dissolved in a suitable solvent system, often a mixture of t-butanol and water.
-
A catalytic amount of osmium tetroxide is added, along with a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a reducing agent like sodium sulfite.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography or recrystallization.
Caption: Synthesis via Dihydroxylation of Methylenecyclohexane.
Chemical Reactivity and Potential Reactions
The presence of both a primary and a tertiary hydroxyl group allows for a range of chemical transformations. The primary hydroxyl group is generally more reactive towards sterically demanding reagents and under conditions favoring SN2-type reactions, while the tertiary hydroxyl group can be involved in SN1-type reactions under acidic conditions.
Esterification
Both hydroxyl groups can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis or in the presence of coupling agents. Selective esterification of the less sterically hindered primary hydroxyl group can be achieved by using a bulky acylating agent or by employing protecting group strategies.
General Experimental Protocol for Fischer Esterification:
-
This compound is dissolved in an excess of the desired carboxylic acid or an inert solvent with a stoichiometric amount of the acid.
-
A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added.[4]
-
The mixture is heated to reflux, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.[4]
-
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous base to remove the excess acid and catalyst.
-
The organic layer is dried and concentrated, and the resulting ester is purified by distillation or chromatography.
Etherification
Etherification of the hydroxyl groups can be accomplished through various methods, such as the Williamson ether synthesis. The primary alkoxide, formed by deprotonation with a strong base, can react with an alkyl halide.
Oxidation
The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The tertiary alcohol is resistant to oxidation under standard conditions. Selective oxidation of the primary alcohol can be achieved using reagents like TEMPO in the presence of a co-oxidant.[5]
Hypothetical Experimental Protocol for Selective Oxidation to the Aldehyde:
-
Dissolve this compound (1 mmol) in dichloromethane (B109758) (10 mL).
-
Add TEMPO (0.1 mmol) and an aqueous solution of potassium bromide (0.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (B82951) (1.1 mmol) while maintaining the pH at 9-10 with a bicarbonate buffer.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-hydroxycyclohexanecarbaldehyde.
Caption: Key Reactions of this compound.
Applications
This compound serves as a versatile building block in organic synthesis.
-
Pharmaceutical Intermediates: Its bifunctional nature makes it a candidate for the synthesis of complex molecules with potential biological activity. For instance, related chiral hydroxymethylcyclohexanone derivatives are used in the synthesis of anti-inflammatory and cytoprotective agents.[6]
-
Surfactants and Specialty Chemicals: The presence of both a hydrophilic diol head and a lipophilic cyclohexane ring suggests its potential use in the formulation of surfactants and other specialty chemicals.[1]
-
Polymer Chemistry: Diols are common monomers in the synthesis of polyesters and polyurethanes. While specific examples utilizing this compound are not prevalent in the literature, its structure is analogous to other diols used in polymer production.
Safety and Toxicology
GHS Hazard Classification:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Toxicological Data:
Conclusion
This compound is a valuable bifunctional molecule with established synthetic routes and potential for a variety of applications. Its chemistry is dominated by the reactivity of its primary and tertiary alcohol groups. While a comprehensive set of experimental physical and toxicological data is not yet available, its known properties and the chemistry of related compounds suggest its utility as a versatile intermediate in organic synthesis. Further research into its specific applications and a more detailed toxicological profile would be beneficial for its broader adoption in industrial and pharmaceutical settings.
References
- 1. CAS 15753-47-6: this compound | CymitQuimica [cymitquimica.com]
- 2. 1-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 251259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
An In-depth Technical Guide to the Physical Properties of 1-(Hydroxymethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-(hydroxymethyl)cyclohexanol. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for the determination of these properties are also included, alongside a visualization of a typical synthesis and purification workflow.
Core Physical Properties
This compound is a diol with a cyclohexane (B81311) backbone. Its physical state at room temperature is a colorless to pale yellow liquid, though it can also exist as a white crystalline solid.[1] The presence of two hydroxyl groups makes it a polar molecule with the capacity for hydrogen bonding, which significantly influences its physical properties.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound.
| Physical Property | Value | Notes |
| Melting Point | 76.0–76.2 °C | As a crystalline solid.[2] |
| Boiling Point | 242.8 °C | At 760 mmHg.[3] |
| Density | 1.08 g/cm³ | --- |
| Refractive Index | 1.499 | --- |
| Flash Point | 114.8 °C | --- |
| Vapor Pressure | 0.00567 mmHg | At 25 °C. |
| Solubility | Soluble in water | Due to the presence of two hydroxyl groups capable of hydrogen bonding.[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclohexane ring, the hydroxymethyl group, and the hydroxyl protons. The chemical shifts are influenced by the electronegative oxygen atoms.
Expected Chemical Shifts and Multiplicities:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexane ring protons (CH₂) | 1.2 - 1.7 | Multiplet |
| Hydroxymethyl protons (CH₂OH) | ~3.5 | Singlet or Doublet |
| Hydroxyl protons (OH) | Variable | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) |
| Quaternary carbon (C-OH) | 65 - 75 |
| Hydroxymethyl carbon (CH₂OH) | 60 - 70 |
| Cyclohexane ring carbons (CH₂) | 20 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the O-H and C-O stretching vibrations of the alcohol functional groups.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong |
| C-O Stretch | 1000 - 1260 | Strong |
Experimental Protocols
The following are detailed methodologies for the determination of the key physical and spectroscopic properties of this compound.
Synthesis and Purification of this compound
A common method for the synthesis of this compound is through the nucleophilic hydroxymethylation of cyclohexanone (B45756).[2] The subsequent purification is typically achieved by recrystallization.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound from cyclohexanone followed by purification.
Determination of Melting Point
The melting point of solid this compound can be determined using a capillary melting point apparatus.
Procedure:
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range over which the sample melts is recorded as the melting point.
Determination of Boiling Point
The boiling point of liquid this compound is determined at atmospheric pressure.
Procedure:
-
A small amount of the liquid is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is monitored with a thermometer.
-
The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point.
Determination of Density
The density of liquid this compound can be measured using a pycnometer or a graduated cylinder and a balance.
Procedure (using a graduated cylinder):
-
The mass of an empty, dry graduated cylinder is recorded.
-
A known volume of the liquid is added to the graduated cylinder.
-
The mass of the graduated cylinder with the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid by its volume.
Determination of Solubility
The qualitative solubility of this compound in water can be observed directly.
Procedure:
-
A small amount of the compound is added to a test tube containing water.
-
The mixture is agitated.
-
Observation of whether the solid dissolves completely, partially, or not at all determines its solubility.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
A solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR spectrum is acquired using a spectrometer.
IR Spectroscopy:
-
A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
The salt plates are placed in the sample holder of an IR spectrometer.
-
The IR spectrum is recorded.
This guide provides essential physical property data and standardized methodologies for this compound, serving as a valuable resource for professionals in research and development.
References
An In-depth Technical Guide to 1-(Hydroxymethyl)cyclohexanol: Chemical Structure and Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(hydroxymethyl)cyclohexanol, a versatile bifunctional organic compound. The document details its chemical structure, explores its various isomers, presents key physicochemical data in a structured format, and outlines relevant experimental protocols. Visual diagrams generated using Graphviz are included to illustrate molecular structures and experimental workflows, aiding in the conceptual understanding of the discussed topics.
Chemical Structure of this compound
This compound is a cycloalkane derivative featuring both a primary and a tertiary alcohol functional group. The core structure consists of a cyclohexane (B81311) ring substituted at the C1 position with both a hydroxyl (-OH) group and a hydroxymethyl (-CH2OH) group.[1] Its molecular formula is C7H14O2, and it has a molecular weight of approximately 130.18 g/mol .[2] This unique arrangement of functional groups makes it a valuable intermediate in various organic syntheses.[1][3]
The presence of two hydroxyl groups allows for a range of chemical transformations, including oxidation, esterification, and etherification. Its solubility in water is facilitated by the hydrogen bonding capacity of the hydroxymethyl group.[1]
Isomers of this compound
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C7H14O2, a variety of constitutional and stereoisomers exist.
Constitutional Isomers
Constitutional isomers have different connectivity of atoms. Several constitutional isomers of this compound exist that retain a cyclic diol structure. These primarily involve variations in the positions of the hydroxyl and hydroxymethyl groups on the cyclohexane ring, or alterations to the substituents themselves.
Key constitutional isomers include:
-
2-(Hydroxymethyl)cyclohexanol, 3-(Hydroxymethyl)cyclohexanol, and 4-(Hydroxymethyl)cyclohexanol: In these isomers, the hydroxyl and hydroxymethyl groups are attached to different carbon atoms of the cyclohexane ring. These isomers can also exhibit stereoisomerism (cis/trans).
-
1-Methyl-1,2-cyclohexanediol, 1-Methyl-1,3-cyclohexanediol, and 1-Methyl-1,4-cyclohexanediol: Here, the substituents are a methyl group and two hydroxyl groups.
References
In-Depth Technical Guide to the Spectral Data of 1-(Hydroxymethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-(Hydroxymethyl)cyclohexanol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₁₄O₂ with a molecular weight of 130.18 g/mol . The following tables summarize the key spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.25-1.70 | broad m | 10 H | (CH₂)₅ |
| 2.12 | s | 1 H | OH |
| 2.37 | t (J = 6 Hz) | 1 H | OH |
| 3.45 | d (J = 6 Hz) | 2 H | CH₂OH |
¹³C NMR
Infrared (IR) Spectroscopy
IR (KBr) cm⁻¹
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3700–3020 | strong | O-H stretch |
| 2920 | strong | C-H stretch (aliphatic) |
| 2845 | strong | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
MS (24 eV)
| m/z | Relative Intensity (%) | Assignment |
| 130 (M⁺) | 0.3 | Molecular Ion |
| 99 | 100 | [M - CH₂OH]⁺ |
| 81 | 67 | [M - CH₂OH - H₂O]⁺ |
High-Resolution Mass Spectrum (HRMS)
-
Calculated for C₇H₁₄O₂: 130.0994
-
Found: 130.0969.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse sequence.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using IR spectroscopy.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of the this compound sample in a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry KBr powder.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass spectrometer with an electron ionization (EI) source
-
Volatile solvent (e.g., methanol (B129727) or dichloromethane)
Procedure:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the ion source of the mass spectrometer, typically via direct insertion probe or gas chromatography inlet.
-
-
Ionization:
-
Ionize the sample using electron ionization (EI) with a standard electron energy of 24 eV.
-
-
Mass Analysis:
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
Detect the ions and record the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.
-
Visualizations
Molecular Structure and Key Spectral Correlations
The following diagram illustrates the structure of this compound and highlights the protons and key functional groups that correspond to the observed spectral data.
Caption: Molecular structure of this compound with spectral correlations.
Workflow for Spectroscopic Analysis
The following diagram outlines the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Whitepaper: Synthesis of 1-(hydroxymethyl)cyclohexan-1-ol from Cyclohexanone
Abstract
This technical guide provides an in-depth analysis of the synthesis of 1-(hydroxymethyl)cyclohexan-1-ol, a valuable diol intermediate, starting from cyclohexanone (B45756). We present two primary synthetic routes: a highly efficient two-step nucleophilic hydroxymethylation via a silylmethyl Grignard reagent and the more direct, but challenging, base-catalyzed condensation with formaldehyde (B43269). This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a comprehensive resource for laboratory synthesis.
Introduction
1-(hydroxymethyl)cyclohexan-1-ol (also known as 1-hydroxy-1-cyclohexanemethanol) is a 1,2-diol whose structural motif is of interest in the development of various chemical entities, including ligands and pharmaceutical intermediates.[1] Its synthesis from the readily available starting material, cyclohexanone, is a key transformation. This guide explores the primary methods to achieve this synthesis, focusing on reaction efficiency, scalability, and control over side reactions.
Synthetic Pathways and Mechanisms
Two principal pathways from cyclohexanone are discussed: an indirect but high-yielding route using a hydroxymethyl anion equivalent, and a direct base-catalyzed route which is prone to polymerization.
Pathway A: Nucleophilic Hydroxymethylation (Tamao-Kumada Oxidation)
A robust and high-yield method for synthesizing 1-(hydroxymethyl)cyclohexan-1-ol from cyclohexanone involves a two-step sequence.[2] The first step is the Grignard addition of a (silylmethyl)magnesium chloride reagent to cyclohexanone. The subsequent step is a Tamao-Kumada oxidation of the carbon-silicon bond to a carbon-oxygen bond, yielding the desired diol.[2] This route avoids the use of gaseous formaldehyde and provides excellent control and high yield.[2]
Caption: Pathway A: Two-step nucleophilic hydroxymethylation and oxidation.
Pathway B: Base-Catalyzed Aldol (B89426) Addition with Formaldehyde
The most direct approach is the base-catalyzed reaction of cyclohexanone with formaldehyde, a classic crossed-aldol type reaction. In this process, a base (e.g., NaOH, KOH) deprotonates cyclohexanone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[3][4]
While mechanistically straightforward, this reaction is notoriously difficult to control. The product, 1-(hydroxymethyl)cyclohexan-1-ol, still possesses an acidic α-hydrogen and can react with additional formaldehyde molecules. More significantly, the reaction conditions often favor subsequent condensation and polymerization, leading to the formation of cyclohexanone-formaldehyde resins.[3][5][6] Precise control of stoichiometry, temperature, and pH is required to favor the monomeric diol, but this is often challenging.[5][7]
Caption: Pathway B: Direct aldol addition and competing polymerization.
Quantitative Data Summary
The following tables summarize key quantitative data for the target compound and its synthesis via Pathway A.
Table 1: Physical and Spectroscopic Properties of 1-(hydroxymethyl)cyclohexan-1-ol
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [1][8] |
| Molecular Weight | 130.18 g/mol | [1][8] |
| Melting Point | 76.0–76.2°C | [2] |
| Appearance | White crystalline solid | [2] |
| ¹H NMR (300 MHz, CDCl₃) | δ: 1.25–1.70 (m, 10H), 2.12 (s, 1H), 2.37 (t, 1H), 3.45 (d, 2H) | [2] |
| IR (KBr, cm⁻¹) | 3700–3020 (strong, broad), 2920 (strong), 2845 (strong) | [2] |
Table 2: Summary of Synthesis via Pathway A (Nucleophilic Hydroxymethylation)
| Step | Key Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1. Grignard Addition | (iPrO)Me₂SiCH₂Cl, Mg | THF | 0°C to RT | ~4 hr | - | [2] |
| 2. Oxidation | H₂O₂, KF, KHCO₃ | THF, MeOH | RT to 65°C | ~1 hr | 77% (overall) | [2] |
Detailed Experimental Protocols
The following protocol for Pathway A is adapted from a verified Organic Syntheses procedure.[2]
Workflow Overview
Caption: General experimental workflow for the two-step synthesis.
Step 1: Synthesis of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol
-
Apparatus Setup: A 500-mL, three-necked flask is fitted with a pressure-equalizing dropping funnel, a magnetic stirrer, and a reflux condenser connected to a nitrogen line.
-
Grignard Formation: The flask is charged with magnesium turnings (2.43 g, 100 mg-atm) and dried under a nitrogen stream with a heat gun. After cooling, 25 mL of dry tetrahydrofuran (B95107) (THF) is added. A solution of (chloromethyl)isopropoxydimethylsilane (16.7 g, 100 mmol) in 75 mL of THF is placed in the dropping funnel.
-
Initiation: Approximately 5 mL of the chlorosilane solution is added to the magnesium. The reaction is initiated with gentle warming. Once initiated, the remaining solution is added dropwise over 1-1.5 hours, maintaining a gentle reflux. The mixture is then stirred at room temperature for an additional 2 hours.
-
Addition to Cyclohexanone: The resulting Grignard reagent solution is cooled to 0°C in an ice bath. A solution of cyclohexanone (9.81 g, 100 mmol) in 50 mL of THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Workup: After stirring for 1 hour at 0°C, the reaction is quenched by the slow addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with two 50-mL portions of diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate product as a colorless oil.
Step 2: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol
-
Apparatus Setup: A 500-mL round-bottomed flask is equipped with a magnetic stirrer and kept open to the air.
-
Reagent Addition: The flask is charged with the crude intermediate from Step 1, followed by tetrahydrofuran (75 mL), methanol (B129727) (75 mL), potassium hydrogen carbonate (7.5 g, 75 mmol), and potassium fluoride (B91410) (8.7 g, 150 mmol).[2]
-
Oxidation: To the vigorously stirred mixture, 30% hydrogen peroxide (28.0 mL, 247.5 mmol) is added in one portion. The oxidation is exothermic, and the temperature may rise to 60–65°C.[2] The mixture is stirred for 1 hour after the exothermic reaction subsides.
-
Workup: The mixture is cooled to ~10°C in an ice bath. Excess peroxide is quenched by the careful, portion-wise addition of 10% aqueous sodium thiosulfate (B1220275) solution until a negative test is obtained with peroxide test strips.
-
Extraction: The mixture is transferred to a separatory funnel and extracted with three 100-mL portions of diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated to give a colorless solid.
-
Purification: The crude solid is purified by recrystallization from a 10:1 mixture of hexane–ethyl acetate. This yields 1-(hydroxymethyl)cyclohexan-1-ol as white crystals (7.54 g, 77% overall yield).[2]
Conclusion
The synthesis of 1-(hydroxymethyl)cyclohexan-1-ol from cyclohexanone can be effectively achieved via a two-step nucleophilic hydroxymethylation and subsequent oxidation, providing a high overall yield of 77%.[2] This method offers superior control and avoids the polymerization issues inherent to the direct base-catalyzed aldol addition with formaldehyde. The detailed protocol provided herein serves as a reliable guide for the laboratory-scale production of this versatile diol intermediate.
References
- 1. 1-(Hydroxymethyl)cyclohexan-1-ol | 15753-47-6 | QAA75347 [biosynth.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jetir.org [jetir.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. US2540885A - Process of producing cyclohexanone-formaldehyde resins - Google Patents [patents.google.com]
- 6. US7183372B2 - Preparation of ketone-formaldehyde resins - Google Patents [patents.google.com]
- 7. US2540886A - Cyclohexanone-formaldehyde resin production - Google Patents [patents.google.com]
- 8. 1-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 251259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 1-(Hydroxymethyl)cyclohexanol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Hydroxymethyl)cyclohexanol, a key intermediate in various chemical syntheses. In the absence of extensive published quantitative solubility data, this document outlines the theoretical principles governing its solubility in different classes of organic solvents based on its physicochemical properties. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine the solubility of this compound in their laboratories. This guide is intended to be a valuable resource for scientists and professionals working with this compound, enabling them to select appropriate solvent systems for synthesis, purification, and formulation.
Introduction
This compound (CAS No. 15753-47-6) is a diol with a molecular formula of C7H14O2.[1][2] Its structure, featuring a cyclohexane (B81311) ring with both a primary and a tertiary hydroxyl group, imparts a unique combination of polar and non-polar characteristics.[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, crystallization processes, and the development of pharmaceutical and other chemical formulations. This guide will explore the expected solubility trends and provide a practical framework for its experimental determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. The presence of two hydroxyl groups makes it a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[2] This structural feature is the primary determinant of its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C7H14O2 | [1] |
| Molecular Weight | 130.18 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid at room temperature | [1] |
| Boiling Point | 242.8°C at 760 mmHg | [3] |
| Density | 1.08 g/cm³ | [3] |
| Flash Point | 114.8°C | [3] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 40.5 Ų | [2] |
| CAS Number | 15753-47-6 | [1][2] |
Theoretical Solubility in Organic Solvents
The general principle of "like dissolves like" is a useful starting point for predicting solubility.[4] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.
Polar Protic Solvents
Polar protic solvents, such as alcohols (e.g., methanol, ethanol) and water, have O-H or N-H bonds and can readily engage in hydrogen bonding.[5] Given that this compound has two hydroxyl groups, it is expected to be highly soluble in polar protic solvents.[6] These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar hydroxyl groups of the solute.
Polar Aprotic Solvents
Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF)) possess large dipole moments but lack O-H or N-H bonds.[5] While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors.[7] Therefore, this compound is expected to exhibit good solubility in these solvents, although potentially less than in polar protic solvents. The interaction would primarily involve the solvent's acceptor atom (e.g., the oxygen in DMSO) and the hydroxyl protons of the diol.
Non-Polar Solvents
Non-polar solvents, such as hexane (B92381) and toluene, lack significant dipole moments and cannot participate in hydrogen bonding. The non-polar cyclohexane ring of this compound will have some affinity for these solvents. However, the energetic cost of breaking the strong intermolecular hydrogen bonds between the diol molecules to dissolve them in a non-polar environment is high.[8] Consequently, the solubility of this compound in non-polar solvents is expected to be low.
Experimental Protocol for Solubility Determination
To obtain precise solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)
Experimental Workflow
The logical workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution : Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to reach equilibrium. It is advisable to determine the optimal equilibration time by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the experimental temperature for an adequate time to permit the settling of undissolved solid.
-
Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution : Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.[9] A refractive index detector is often suitable for diols, or a UV detector if the diol forms a complex with a UV-active species in the mobile phase.
-
Data Analysis and Reporting : Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Conclusion
References
- 1. CAS 15753-47-6: this compound | CymitQuimica [cymitquimica.com]
- 2. 1-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 251259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 15753-47-6,this compound | lookchem [lookchem.com]
- 4. chem.ws [chem.ws]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diols | Research Starters | EBSCO Research [ebsco.com]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
1-(Hydroxymethyl)cyclohexanol: A Technical Safety Guide for Researchers
An In-depth Overview of the Material Safety Data Sheet (MSDS) for Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 1-(Hydroxymethyl)cyclohexanol (CAS No. 15753-47-6), a key intermediate in various organic syntheses. The information is curated for researchers, scientists, and professionals in drug development, presenting critical safety data, handling protocols, and hazard management strategies in a clear and accessible format.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Mild, pleasant | [2] |
| Solubility | Soluble in water | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Exact Mass | 130.099379685 Da | [1] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Data sourced from PubChem CID 251259.[1]
The following diagram illustrates the logical workflow for hazard identification and response based on the GHS classifications.
Caption: GHS Hazard and Response Workflow.
Experimental Protocols for Hazard Assessment
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test provides information on the potential of a substance to cause skin irritation or corrosion.[3][4][5][6][7]
-
Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an experimental animal, typically an albino rabbit.[4] The untreated skin of the animal serves as a control.
-
Procedure:
-
The fur is removed from the test area on the animal's back.
-
The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.[4]
-
The exposure period is typically 4 hours.[4]
-
After exposure, the residual test substance is removed.
-
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[8] The observation period can extend up to 14 days to assess the reversibility of the effects.[4]
-
Classification: The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.[3][5]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline outlines the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[8][9][10][11]
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[8] The other eye remains untreated and serves as a control.
-
Procedure:
-
A single dose of the test substance is instilled into the lower eyelid of one eye.
-
The eyelids are held together for a short period to prevent loss of the substance.
-
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[8][11] The observation period may be extended to assess the reversibility of any effects.
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.[9]
Acute Inhalation Toxicity (OECD Guideline 403)
This test is designed to evaluate the health hazards arising from short-term exposure to a substance by inhalation.[12][13][14][15][16]
-
Principle: Animals, typically rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in a controlled atmosphere for a defined period.[13][14]
-
Procedure:
-
Observation: Animals are monitored for signs of toxicity during and after exposure for a period of at least 14 days.[13][15][16] Observations include changes in respiratory patterns, clinical signs of toxicity, and body weight. A gross necropsy is performed at the end of the observation period.
-
Classification: The substance's potential to cause respiratory irritation and other systemic toxic effects is determined based on the observed outcomes.
The following diagram illustrates a generalized experimental workflow for toxicological assessment.
Caption: Generalized Toxicological Assessment Workflow.
Safe Handling and Storage
Given the hazardous nature of this compound, strict adherence to safety protocols is essential.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the substance.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.
Conclusion
This compound is a valuable chemical intermediate with defined hazards that require careful management. This guide provides essential safety information to support its responsible use in research and development. By understanding its properties, adhering to safe handling practices, and being prepared for emergency situations, researchers can minimize risks and ensure a safe working environment. It is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before using this chemical.
References
- 1. 1-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 251259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 15753-47-6: this compound | CymitQuimica [cymitquimica.com]
- 3. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 4. oecd.org [oecd.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 11. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 12. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 14. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 15. search.library.doc.gov [search.library.doc.gov]
- 16. oecd.org [oecd.org]
An In-depth Technical Guide on the Thermodynamic Properties of 1-(hydroxymethyl)cyclohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and thermodynamic properties of 1-(hydroxymethyl)cyclohexan-1-ol. Due to a notable absence of specific experimental thermodynamic data for this compound in publicly available literature, this document presents the available physical characteristics and leverages data from the closely related compound, cyclohexanol (B46403), as a comparative reference. Furthermore, this guide outlines detailed, generalized experimental protocols for determining key thermodynamic parameters such as the enthalpy of formation and heat capacity, which are applicable to diols and other organic molecules. These methodologies are supplemented with a visual workflow diagram to facilitate a clearer understanding of the experimental processes.
Introduction
1-(hydroxymethyl)cyclohexan-1-ol is a diol with a cyclohexane (B81311) backbone, featuring both a primary and a tertiary alcohol functional group. Its structure suggests potential applications as a building block in organic synthesis, including the development of novel pharmaceutical compounds and materials. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in various chemical and biological systems.
This guide aims to collate the existing data for 1-(hydroxymethyl)cyclohexan-1-ol and to provide a practical framework for its further thermodynamic characterization.
Physical Properties of 1-(hydroxymethyl)cyclohexan-1-ol
| Property | Value | Source |
| Molecular Formula | C7H14O2 | [1][2][3][4][5] |
| Molecular Weight | 130.19 g/mol | [2][4][5] |
| CAS Number | 15753-47-6 | [1][2] |
| Appearance | Powder | American Elements |
| Melting Point | 73 °C | [2] |
| Boiling Point | 242.8 °C at 760 mmHg | American Elements |
| Density | 1.08 g/cm³ | American Elements |
Thermodynamic Properties of Cyclohexanol (Reference Compound)
To provide researchers with a frame of reference for the potential thermodynamic properties of 1-(hydroxymethyl)cyclohexan-1-ol, data for the well-characterized compound cyclohexanol is presented in Table 2. Given the structural similarities, the values for cyclohexanol can serve as a useful, albeit approximate, guide.
| Property | Value | Units | Source |
| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -352.0 ± 0.67 | kJ/mol | [6] |
| Standard Molar Enthalpy of Combustion (liquid, 298.15 K) | -3730 ± 20 | kJ/mol | [6] |
| Molar Heat Capacity (liquid, 298 K) | 212 | J/mol·K | [6] |
| Molar Heat Capacity (gas, 298.15 K) | 132.70 | J/mol·K | [6] |
| Boiling Point (at 1 atm) | 161.1 °C | [7] | |
| Melting Point | 25.93 °C | [8] |
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of a compound like 1-(hydroxymethyl)cyclohexan-1-ol requires precise calorimetric measurements. The following sections detail generalized protocols for key experiments.
Determination of the Enthalpy of Combustion and Formation using Bomb Calorimetry
The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion.
4.1.1. Principle
A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
4.1.2. Apparatus
-
Isoperibol bomb calorimeter
-
High-pressure oxygen cylinder
-
Crucible (platinum or silica)
-
Pellet press
-
Calibrated thermometer or temperature sensor
-
Ignition system
4.1.3. Procedure
-
Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of 1-(hydroxymethyl)cyclohexan-1-ol is prepared using a pellet press.
-
Calorimeter Setup: The pellet is placed in the crucible inside the bomb. A fuse wire is attached to the ignition system and positioned to be in contact with the pellet.
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Water Bath: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
Calculations: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions. The standard enthalpy of formation is then derived using Hess's law.
Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)
4.2.1. Principle
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.
4.2.2. Apparatus
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum or other inert material)
-
Crimper for sealing pans
-
High-purity purge gas (e.g., nitrogen or argon)
4.2.3. Procedure
-
Baseline Calibration: An empty sample pan and an empty reference pan are placed in the DSC. The temperature is scanned over the desired range to obtain a baseline heat flow.
-
Standard Calibration: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan, and the temperature is scanned again.
-
Sample Measurement: A known mass of 1-(hydroxymethyl)cyclohexan-1-ol is placed in the sample pan, and the temperature is scanned under the same conditions as the baseline and standard.
-
Calculations: The heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the standard and the baseline.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in thermodynamic analysis, the following diagrams have been generated.
References
- 1. 1-hydroxymethylcyclohexanol [webbook.nist.gov]
- 2. 1-(Hydroxymethyl)cyclohexan-1-ol | 15753-47-6 | QAA75347 [biosynth.com]
- 3. PubChemLite - 1-(hydroxymethyl)cyclohexan-1-ol (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 4. americanelements.com [americanelements.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Cyclohexanol [webbook.nist.gov]
- 7. Cyclohexanol [webbook.nist.gov]
- 8. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Hydroxymethyl)cyclohexanol: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Hydroxymethyl)cyclohexanol, a disubstituted cyclohexane (B81311) derivative, holds significance as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its unique structural features, comprising both a primary and a tertiary alcohol functional group, offer multiple avenues for chemical modification, making it a valuable building block in the development of novel molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing both historical and contemporary synthetic methodologies. The evolution of its preparation reflects the broader advancements in organic synthesis, from classical multi-step procedures to more efficient, modern techniques. Detailed experimental protocols for key synthetic routes are provided, alongside a summary of its known applications and a discussion of its potential relevance in drug discovery and development.
Introduction
This compound (CAS No. 15753-47-6) is a white crystalline solid with a melting point of 76.0–76.2°C.[2] The molecule, with the chemical formula C₇H₁₄O₂, features a cyclohexane ring substituted at the C1 position with both a hydroxyl (-OH) group and a hydroxymethyl (-CH₂OH) group. This arrangement of functional groups imparts specific chemical properties that are leveraged in various synthetic applications.
While direct evidence of its involvement in specific signaling pathways is not extensively documented in publicly available literature, its role as a precursor to biologically active molecules underscores its importance to the drug development industry. The structural motif of a substituted cyclohexanol (B46403) is present in numerous pharmaceutical compounds, and the ability to selectively functionalize the two distinct hydroxyl groups of this compound makes it an attractive starting material for creating diverse chemical libraries for screening and lead optimization.
This guide will first delve into the historical context of the discovery and early synthesis of this compound, tracing the evolution of its preparation. Subsequently, it will provide detailed experimental protocols for both historical and modern synthetic methods. Finally, it will summarize the known applications and potential for future developments in the field of medicinal chemistry.
Discovery and Historical Synthesis
Pinpointing the exact moment of the first synthesis of this compound is challenging due to the incremental nature of early organic chemistry research. However, its preparation is rooted in the broader exploration of alicyclic compounds and the reactions of cyclic ketones that gained momentum in the early 20th century. The "conventional" methods for its synthesis, as alluded to in later literature, involved multi-step processes that were common for the era.[2]
Two primary historical routes to this compound have been identified:
-
From Cyclohexanone (B45756) via the Cyanohydrin: This three-step process is a classic example of carbon chain extension on a cyclic ketone.
-
From Methylenecyclohexane (B74748) via Dihydroxylation: This method utilizes an alkene as the starting material and introduces the two hydroxyl groups through an oxidation reaction.
A plausible, though less explicitly documented, early method involves the direct reaction of cyclohexanone with formaldehyde (B43269) under basic conditions, akin to a crossed Cannizzaro-type reaction, which was a known transformation for aldehydes and ketones.
Synthesis from Cyclohexanone via the Cyanohydrin
This pathway involves the initial formation of cyclohexanone cyanohydrin, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent reduction to the primary alcohol.
Experimental Protocol (Historical Reconstruction):
-
Step 1: Synthesis of Cyclohexanone Cyanohydrin. To a stirred solution of cyclohexanone in a suitable solvent (e.g., ethanol), a solution of sodium or potassium cyanide is added, followed by the slow addition of a mineral acid (e.g., sulfuric acid) at a low temperature (0-10 °C) to generate hydrogen cyanide in situ. The reaction mixture is stirred for several hours to allow for the formation of the cyanohydrin.
-
Step 2: Hydrolysis to 1-hydroxycyclohexanecarboxylic acid. The crude cyclohexanone cyanohydrin is then subjected to acidic or basic hydrolysis. For instance, heating the cyanohydrin with concentrated hydrochloric acid or a solution of sodium hydroxide (B78521) would convert the nitrile group into a carboxylic acid.
-
Step 3: Reduction to this compound. The resulting 1-hydroxycyclohexanecarboxylic acid is then reduced to the corresponding primary alcohol. Historically, this could have been achieved using methods like the Bouveault-Blanc reduction, which employs sodium metal in ethanol.[3] Later, the advent of metal hydride reagents would have made lithium aluminum hydride (LiAlH₄) the reagent of choice for this transformation.[4][5]
Logical Workflow for Cyanohydrin Route
Caption: Synthesis of this compound from cyclohexanone via the cyanohydrin intermediate.
Synthesis from Methylenecyclohexane via Dihydroxylation
This method starts with an alkene and creates the diol in a single oxidative step.
Experimental Protocol (Historical Reconstruction):
-
Dihydroxylation of Methylenecyclohexane. Methylenecyclohexane is treated with an oxidizing agent to form the diol. Early methods would have employed reagents like potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions (Baeyer's test) or osmium tetroxide (OsO₄). The reaction with osmium tetroxide, followed by a reductive workup (e.g., with sodium sulfite), would yield this compound.
Logical Workflow for Dihydroxylation Route
Caption: Synthesis of this compound from methylenecyclohexane.
Modern Synthetic Methods
While the historical methods are significant, modern organic synthesis has provided more direct and efficient routes to this compound. A notable example is the nucleophilic hydroxymethylation of cyclohexanone.
Nucleophilic Hydroxymethylation of Cyclohexanone
This contemporary method, detailed in Organic Syntheses, utilizes an organosilicon reagent to act as a hydroxymethyl anion equivalent.[2]
Experimental Protocol:
-
Step 1: Preparation of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol. A Grignard reagent is prepared from (isopropoxydimethylsilyl)methyl chloride and magnesium turnings in THF. This is then reacted with cyclohexanone at 0°C. The reaction is quenched with an aqueous solution of ammonium (B1175870) chloride. The resulting product is a silyl-protected diol.
-
Step 2: Oxidative Cleavage to this compound. The crude silyl-protected diol is dissolved in a mixture of THF and methanol. Potassium hydrogen carbonate and potassium fluoride (B91410) are added, followed by the addition of 30% hydrogen peroxide. This effects an oxidative cleavage of the carbon-silicon bond to yield the desired this compound. The product is then purified by recrystallization.
Experimental Workflow for Nucleophilic Hydroxymethylation
Caption: Modern synthesis of this compound via nucleophilic hydroxymethylation.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| Melting Point | 76.0–76.2 °C[2] |
| ¹H NMR (300 MHz, CDCl₃) δ | 1.25–1.70 (m, 10H), 2.12 (s, 1H), 2.37 (t, 1H, J=6), 3.45 (d, 2H, J=6)[2] |
| IR (KBr) cm⁻¹ | 3700–3020, 2920, 2845[2] |
| Mass Spectrum (24 eV) m/z | 130 (M⁺, 0.3), 99 (100), 81 (67)[2] |
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its utility stems from the presence of two different types of hydroxyl groups, which can be selectively protected and functionalized.
-
Pharmaceutical Synthesis: It is a building block for more complex molecules with potential therapeutic applications. The cyclohexane scaffold is a common feature in many drug molecules, providing a rigid framework for the spatial orientation of pharmacophoric groups.
-
Agrochemicals: The compound is utilized in the production of pesticides and other agricultural products.[1]
-
Fine Chemicals: It serves as a precursor in the synthesis of fragrances, dyes, and other high-value chemical products.[1]
-
Material Science: There is potential for its use in the development of new polymers and materials due to its diol structure.[1]
While no specific signaling pathways have been directly attributed to this compound itself, its derivatives are of interest in medicinal chemistry. For example, substituted cyclohexanol moieties are found in compounds investigated for a range of biological activities. The synthesis of libraries of compounds derived from this compound could be a viable strategy for the discovery of new drug candidates.
Conclusion
The journey of this compound from its likely discovery through classical, multi-step synthetic routes to its more streamlined modern preparation encapsulates the progress of organic chemistry. While the historical record of its initial synthesis is not definitively established with a single pioneering individual or publication, the logical reconstruction of its early preparation from readily available starting materials like cyclohexanone and methylenecyclohexane aligns with the chemical knowledge and techniques of the early 20th century.
Today, this compound remains a relevant and valuable molecule for the chemical and pharmaceutical industries. Its utility as a versatile building block ensures its continued importance in the synthesis of novel compounds with potential applications in medicine, agriculture, and materials science. Further exploration of the biological activities of its derivatives may yet uncover direct roles in modulating signaling pathways, further cementing its significance for drug development professionals.
References
theoretical calculations for 1-(Hydroxymethyl)cyclohexanol stability
An In-depth Technical Guide to the Theoretical Stability of 1-(Hydroxymethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for evaluating the conformational stability of this compound. The stability of this diol is dictated by the interplay of steric effects within the cyclohexane (B81311) ring and the potential for intramolecular hydrogen bonding between the hydroxyl and hydroxymethyl groups. Understanding the preferred three-dimensional structure and energetic landscape of this molecule is crucial for its application in medicinal chemistry and materials science. This document outlines a detailed computational methodology using Density Functional Theory (DFT), presents hypothetical quantitative data for key conformers, and illustrates the computational workflow and conformational equilibria through diagrams.
Introduction
This compound is a bifunctional organic compound featuring a cyclohexane scaffold substituted with both a hydroxyl (-OH) and a hydroxymethyl (-CH2OH) group on the same carbon atom. This structure imparts specific stereochemical properties and the potential for intramolecular interactions that significantly influence its physical, chemical, and biological behavior. In drug development, the conformational preference of a molecule can determine its binding affinity to a biological target. Therefore, a rigorous analysis of its conformational landscape is essential.
Theoretical calculations, particularly quantum chemical methods, offer a powerful and cost-effective approach to determine the relative stabilities of different conformers and to elucidate the underlying non-covalent interactions. This guide details a standard computational workflow for such an analysis.
Foundational Concepts: Conformational Isomers and Stability
The stability of this compound is primarily governed by two factors:
-
Cyclohexane Ring Conformation: The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The substituents can occupy either axial or equatorial positions. For a 1,1-disubstituted cyclohexane, both groups are attached to the same carbon, but their rotational orientations are critical.
-
Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and hydroxymethyl groups allows for the formation of an intramolecular hydrogen bond. This occurs when the hydrogen of the hydroxyl group acts as a donor and the oxygen of the hydroxymethyl group acts as an acceptor (or vice versa). This interaction can significantly stabilize specific conformations, leading to a lower overall energy.
The key conformers of this compound arise from the rotation around the C-C and C-O single bonds of the substituents. We hypothesize two primary chair conformers: one that allows for intramolecular hydrogen bonding (HB) and one that does not (Non-HB) due to the orientation of the hydroxyl hydrogen.
Computational Methodology and Protocols
A robust computational protocol is necessary to accurately model the subtle energy differences between conformers. The following section details a standard workflow for this purpose.
Experimental Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation:
-
The 3D structure of this compound is built using a molecular editor (e.g., Avogadro, ChemDraw).
-
A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of low-energy conformers. This step efficiently explores the potential energy surface.
-
-
Geometry Optimization and Frequency Calculations:
-
Software: All quantum chemical calculations are performed using a standard software package such as Gaussian, ORCA, or GAMESS.
-
Theoretical Level: The geometries of the conformers identified in the initial search are optimized using Density Functional Theory (DFT). A functional that accurately describes non-covalent interactions is crucial. The M06-2X functional is a suitable choice, paired with a Pople-style basis set like 6-311+G(d,p), which includes diffuse functions to describe the lone pairs on oxygen and polarization functions for better geometric description.
-
Optimization Criteria: Geometries are optimized until the forces on all atoms are negligible and the structure corresponds to a stationary point on the potential energy surface.
-
Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that each structure is a true local minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for computing Gibbs free energies.
-
-
Thermochemical Analysis:
-
The electronic energies (E), enthalpies (H), and Gibbs free energies (G) are calculated at a standard state (298.15 K and 1 atm).
-
The relative Gibbs free energy (ΔG) for each conformer is calculated with respect to the most stable conformer.
-
The equilibrium population of each conformer at 298.15 K is determined using the Boltzmann distribution equation based on their relative Gibbs free energies.
-
-
Analysis of Intramolecular Interactions:
-
The presence of intramolecular hydrogen bonds is confirmed by analyzing the optimized geometries. Key indicators include the H···O distance (typically < 2.5 Å) and the D-H···A angle (donor-hydrogen-acceptor angle, typically > 110°).
-
Natural Bond Orbital (NBO) analysis can be performed to quantify the strength of the hydrogen bond interaction by calculating the second-order perturbation energy (E(2)) between the donor and acceptor orbitals.
-
Hypothetical Results and Data Presentation
Based on the principles of conformational analysis, we can predict the likely outcomes of the computational study. The conformer stabilized by an intramolecular hydrogen bond is expected to be the most stable. The table below summarizes hypothetical, yet chemically reasonable, quantitative data for the two primary conformers.
Table 1: Calculated Thermodynamic Properties of this compound Conformers
| Conformer ID | Intramolecular H-Bond | H-Bond Length (Å) | ΔE (kcal/mol) | ΔG (298.15 K) (kcal/mol) | Boltzmann Population (%) |
| Conf-HB | Yes | 1.95 | 0.00 | 0.00 | 95.2 |
| Conf-NonHB | No | N/A | 1.85 | 2.10 | 4.8 |
Note: Data are hypothetical and for illustrative purposes. ΔE and ΔG are relative to the most stable conformer (Conf-HB).
The data clearly indicates that the conformer capable of forming an intramolecular hydrogen bond (Conf-HB ) is significantly more stable, with a relative Gibbs free energy of 0.00 kcal/mol, and thus constitutes the vast majority of the conformational population at room temperature.
Visualizations: Workflows and Equilibria
Visual diagrams are essential for understanding the logical flow of the computational analysis and the relationships between the molecular structures.
Caption: Computational workflow for determining conformer stability.
Caption: Equilibrium between major conformers of this compound.
(Note: The images in the DOT script are placeholders. In a real application, these would be replaced with actual 2D or 3D representations of the conformers.)
Conclusion
This guide outlines a standard and robust theoretical methodology for assessing the stability of this compound. The computational workflow, based on Density Functional Theory, allows for the precise determination of the geometric and energetic properties of its conformers. The analysis strongly suggests that the conformational landscape of this molecule is dominated by a single structure stabilized by an intramolecular hydrogen bond. This foundational knowledge of molecular stability and conformation is critical for professionals in drug discovery and materials science, enabling more accurate predictions of molecular behavior and interaction.
1-(Hydroxymethyl)cyclohexanol IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(hydroxymethyl)cyclohexanol, a key chemical intermediate. It covers its nomenclature, chemical and physical properties, synthesis, applications, and safety information, tailored for professionals in research and development.
Chemical Identity and Nomenclature
IUPAC Name: 1-(hydroxymethyl)cyclohexan-1-ol[1]
Synonyms: A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:
-
Cyclohexanemethanol, 1-hydroxy-[2]
-
1-(hydroxymethyl)-1-cyclohexanol[1]
-
1-methylolcyclohexan-1-ol[1]
-
NSC71538[1]
-
hydroxymethyl cyclohexanol[1]
-
(hydroxymethyl)cyclohexanol[1]
-
1-hydroxymethyl-cyclohexanol[1]
Molecular Formula: C₇H₁₄O₂[1][2]
Molecular Weight: 130.18 g/mol [1]
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature. Its solubility in water is attributed to the presence of the hydroxymethyl group, which can participate in hydrogen bonding.[2] The compound exhibits a mild, pleasant odor.[2]
Table 1: Computed Physicochemical Properties [1]
| Property | Value |
| Molecular Weight | 130.18 g/mol |
| XLogP3-AA | 0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 130.099379685 Da |
| Monoisotopic Mass | 130.099379685 Da |
| Topological Polar Surface Area | 40.5 Ų |
| Heavy Atom Count | 9 |
| Formal Charge | 0 |
| Complexity | 84.9 |
Synthesis and Experimental Protocols
This compound can be synthesized via several routes. A common laboratory-scale preparation involves the nucleophilic hydroxymethylation of cyclohexanone (B45756).[3]
Synthesis from Cyclohexanone
This method provides an alternative to the dihydroxylation of methylenecyclohexane (B74748) or the three-step synthesis from cyclohexanone via the cyanohydrin.[3] The workflow involves the reaction of cyclohexanone with a hydroxymethyl anion synthon.[3]
Caption: Synthesis of this compound from Cyclohexanone.
Experimental Protocol: Nucleophilic Hydroxymethylation of Cyclohexanone [3]
A detailed procedure for the preparation of this compound from cyclohexanone is available in Organic Syntheses. The key steps involve:
-
Formation of the Grignard Reagent: Preparation of the (isopropoxydimethylsilyl)methyl Grignard reagent.
-
Reaction with Cyclohexanone: Addition of cyclohexanone to the Grignard reagent in tetrahydrofuran (B95107) (THF) to form the intermediate, 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol.
-
Oxidative Cleavage: The crude intermediate is then subjected to oxidative cleavage using hydrogen peroxide in a mixture of THF and methanol, with potassium hydrogen carbonate and potassium fluoride.
-
Workup and Purification: The organic layer is separated, dried, and concentrated. The resulting solid is recrystallized from a hexane-ethyl acetate (B1210297) mixture to yield pure this compound as white crystals.[3]
Spectroscopic Data
The following spectroscopic data has been reported for this compound:[3]
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ: 1.25–1.70 (broad m, 10 H, (CH₂)₅), 2.12 (s, 1 H, OH), 2.37 (t, 1 H, J = 6, OH), 3.45 (d, 2 H, J = 6, CH₂OH) |
| IR (KBr) | cm⁻¹: 3700–3020 (strong), 2920 (strong), 2845 (strong) |
| Mass Spectrum (24 eV) | m/z (relative intensity) 130 (M⁺, 0.3), 99 (100), 81 (67) |
| High-Resolution Mass Spectrum | calcd. for C₇H₁₄O₂, 130.0992; found, 130.0969 |
Applications in Research and Industry
The presence of both a primary and a tertiary hydroxyl group makes this compound a versatile intermediate in organic synthesis.[2] Its primary applications include:
-
Chemical Intermediate: It serves as a building block for the synthesis of more complex molecules and various chemical derivatives.[2]
-
Surfactant Formulation: The compound can be utilized in the formulation of surfactants.[2]
-
Specialty Chemicals: It is involved in the production of other specialty chemicals.[2]
-
Esterification and Etherification: The hydroxyl groups readily participate in esterification and etherification reactions.[2]
Safety and Handling
This compound is classified as an irritant.[1]
GHS Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Methodological & Application
Synthesis of 1-(Hydroxymethyl)cyclohexanol: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(Hydroxymethyl)cyclohexanol, a valuable bifunctional building block in organic synthesis. The presented method is a reliable and well-documented procedure involving the nucleophilic addition of a hydroxymethyl anion equivalent to cyclohexanone (B45756). This protocol is adapted from a robust procedure published in Organic Syntheses, ensuring reproducibility and a high yield of the target compound.[1] The application note includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, and detailed characterization data for the final product.
Introduction
This compound is a diol containing both a primary and a tertiary alcohol. This structural feature makes it a versatile intermediate for the synthesis of various more complex molecules, including pharmaceuticals, fragrances, and specialty polymers. Traditional synthetic routes to this compound include the dihydroxylation of methylenecyclohexane (B74748) or a multi-step sequence starting from cyclohexanone via its cyanohydrin.[1] The protocol detailed below offers an alternative and efficient one-pot approach from cyclohexanone utilizing a silyl-protected hydroxymethyl Grignard reagent.[1][2] This method is advantageous due to its straightforward procedure and good overall yield.
Reaction Scheme
The synthesis is a two-step, one-pot procedure. First, a Grignard reagent is prepared from (isopropoxydimethylsilyl)methyl chloride and magnesium. This reagent then reacts with cyclohexanone in a nucleophilic addition. The resulting intermediate is subsequently oxidized to yield the final product, this compound.
Experimental Protocol
This protocol is based on the procedure reported by Tamao, K.; Nakagawa, Y.; Ito, Y. Org. Synth.1996 , 73, 94.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Magnesium turnings | ||
| (Isopropoxydimethylsilyl)methyl chloride | ||
| Tetrahydrofuran (THF), anhydrous | Reagent | |
| 1,2-Dibromoethane (B42909) | ||
| Cyclohexanone, freshly distilled | ||
| Ammonium (B1175870) chloride (10% aq. solution) | ||
| Diethyl ether | ||
| Saturated sodium chloride solution | ||
| Magnesium sulfate, anhydrous | ||
| Methanol (B129727) | Reagent | |
| Potassium hydrogen carbonate | ||
| Potassium fluoride (B91410), anhydrous | ||
| Hydrogen peroxide (30% solution) | ||
| Hexane | ||
| Ethyl acetate (B1210297) |
Equipment:
-
500-mL three-necked round-bottomed flask
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet/outlet (bubbler)
-
Heat gun
-
Ice bath
-
Rotary evaporator
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard glassware for extraction and filtration
Procedure:
Part A: Synthesis of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol
-
A 500-mL, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser connected to a nitrogen bubbler is charged with magnesium turnings (2.43 g, 100 mg-atom).
-
Dry the magnesium turnings under a stream of nitrogen using a heat gun and then cool the flask to room temperature.
-
Add a few milliliters of a solution of (isopropoxydimethylsilyl)methyl chloride (16.67 g, 100 mmol) in dry THF (120 mL) and approximately 50 μL of 1,2-dibromoethane to initiate the Grignard reaction.[1]
-
Once the exothermic reaction begins, add the remaining solution of (isopropoxydimethylsilyl)methyl chloride dropwise over about 45 minutes, maintaining a gentle reflux.[1]
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add a solution of freshly distilled cyclohexanone (7.36 g, 75 mmol) in dry THF (30 mL) dropwise over 30 minutes.[1]
-
Stir the resulting mixture at 0°C for another 30 minutes.
-
Hydrolyze the reaction by the dropwise addition of a 10% aqueous solution of ammonium chloride (100 mL) at 0°C.[1]
-
Separate the organic layer and extract the aqueous layer with diethyl ether (4 x 40 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product as a colorless oil.[1]
Part B: Synthesis of this compound
-
To the flask containing the crude 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol, add THF (75 mL), methanol (75 mL), potassium hydrogen carbonate (7.5 g, 75 mmol), and anhydrous potassium fluoride (8.7 g, 150 mmol).[1]
-
With stirring, add 30% hydrogen peroxide (28.0 mL, 247.5 mmol) in one portion at room temperature. The reaction is exothermic, and the temperature may rise to 60–65°C.[1]
-
After the exotherm subsides, stir the mixture at 50°C for 2 hours.
-
Cool the mixture to room temperature and add 10% aqueous sodium thiosulfate (B1220275) (50 mL) cautiously to quench the excess peroxide.[1]
-
Extract the mixture with diethyl ether (4 x 50 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to obtain a colorless solid.[1]
-
Recrystallize the solid from a 10:1 mixture of hexane-ethyl acetate to afford pure this compound as white crystals.[1]
Workflow Diagram
Caption: Synthetic workflow for this compound.
Data Summary
Table 1: Reaction Yield and Product Characterization
| Parameter | Value | Reference |
| Overall Yield | 77% | [1] |
| Melting Point | 76.0–76.2°C | [1] |
| Appearance | White crystals | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ: 1.25–1.70 (broad m, 10 H, (CH₂)₅), 2.12 (s, 1 H, OH), 2.37 (t, 1 H, J = 6, OH), 3.45 (d, 2 H, J = 6, CH₂OH) | [1] |
| IR (KBr) | cm⁻¹: 3700–3020 (strong), 2920 (strong), 2845 (strong) | [1] |
| Mass Spectrum (24 eV) | m/z (relative intensity) 130 (M⁺, 0.3), 99 (100), 81 (67) | [1] |
| High-Resolution MS | Calcd. for C₇H₁₄O₂: 130.0992; Found: 130.0969 | [1] |
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Grignard reactions are sensitive to moisture and air; ensure all glassware is dry and the reaction is performed under an inert atmosphere (nitrogen or argon).
-
The oxidation with hydrogen peroxide is highly exothermic; appropriate cooling and caution should be exercised.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The protocol described provides an efficient and reliable method for the synthesis of this compound. The use of a silyl-protected hydroxymethyl Grignard reagent allows for a high-yielding, one-pot conversion from readily available cyclohexanone. The detailed procedure and characterization data serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: 1-(Hydroxymethyl)cyclohexanol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(Hydroxymethyl)cyclohexanol is a bifunctional organic compound featuring a primary and a tertiary hydroxyl group attached to a cyclohexane (B81311) ring. This unique structural arrangement makes it a valuable building block in organic synthesis, enabling the construction of diverse molecular architectures. Its applications range from the synthesis of spirocyclic compounds and ring-expanded ketones to its use as a diol in polymerization reactions. These application notes provide detailed protocols and data for key transformations involving this compound, offering a practical guide for its utilization in research and development.
I. Synthesis of this compound
A reliable method for the preparation of this compound is the nucleophilic hydroxymethylation of cyclohexanone (B45756). A well-established, high-yield procedure is documented in Organic Syntheses, which involves a two-step process: the formation of an intermediate silyl (B83357) ether followed by its oxidative cleavage.[1]
Experimental Protocol: Synthesis of this compound from Cyclohexanone[1]
Step A: Synthesis of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol
-
Equip a 500-mL, three-necked flask with a pressure-equalizing dropping funnel, a magnetic stirrer, a three-way stopcock, and a reflux condenser connected to a nitrogen bubbler.
-
Charge the flask with magnesium turnings (2.43 g, 100 mg-atom) and dry them under a rapid stream of nitrogen using a heat gun.
-
After cooling to room temperature, reduce the nitrogen flow and add a few milliliters of a solution of (isopropoxydimethylsilyl)methyl chloride (16.67 g, 100 mmol) in dry tetrahydrofuran (B95107) (THF) (120 mL) and approximately 50 μL of 1,2-dibromoethane (B42909) to initiate the Grignard reaction.
-
Once the exothermic reaction begins, add the remaining solution of (isopropoxydimethylsilyl)methyl chloride dropwise over approximately 45 minutes, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes and then cool to 0°C in an ice bath.
-
Add a solution of freshly distilled cyclohexanone (7.36 g, 75 mmol) in dry THF (30 mL) dropwise over 30 minutes with stirring.
-
Stir the resulting mixture at 0°C for another 30 minutes.
-
Hydrolyze the reaction by the dropwise addition of a 10% aqueous solution of ammonium (B1175870) chloride (100 mL) at 0°C over 10 minutes.
-
Separate the organic layer, and extract the aqueous layer with four 40-mL portions of diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium chloride, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a colorless oil.
Step B: Synthesis of this compound
-
To the flask containing the crude 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol, add THF (75 mL), methanol (B129727) (75 mL), potassium hydrogen carbonate (7.5 g, 75 mmol), and potassium fluoride (B91410) (8.7 g, 150 mmol).
-
To the stirred mixture, add 30% hydrogen peroxide (28.0 mL, 247.5 mmol) in one portion at room temperature.
-
After stirring for 16 hours at room temperature, add 100 mL of a 10% aqueous solution of sodium thiosulfate (B1220275) and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with four 40-mL portions of diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to give a colorless solid.
-
Recrystallize the solid from a 10:1 mixture of hexane-ethyl acetate (B1210297) to obtain pure this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Cyclohexanone | [1] |
| Final Product | This compound | [1] |
| Yield | 77% | [1] |
| Melting Point | 76.0–76.2°C | [1] |
| Appearance | White crystals | [1] |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
II. Application in Ring-Expansion Reactions: Synthesis of Cycloheptanone
A significant application of this compound is its use as a precursor for the Tiffeneau-Demjanov rearrangement to synthesize cycloheptanone.[2][3] This reaction involves the conversion of the diol to its corresponding 1-aminomethyl-1-cyclohexanol, followed by diazotization with nitrous acid, which induces a ring expansion.
Experimental Protocol (Adapted): Tiffeneau-Demjanov Rearrangement
Note: The following protocol is a representative procedure for the Tiffeneau-Demjanov rearrangement and may require optimization for the specific substrate.
Step A: Synthesis of 1-Aminomethyl-1-cyclohexanol
This step typically involves a two-step process from this compound: conversion of the primary alcohol to a leaving group (e.g., tosylate or halide), followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or an azide (B81097) followed by reduction).
Step B: Ring Expansion to Cycloheptanone [2]
-
Dissolve 1-aminomethyl-1-cyclohexanol in an aqueous acidic solution (e.g., dilute HCl) in a flask cooled in an ice bath to 0-5°C.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours, and then let it warm to room temperature.
-
Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain cycloheptanone.
Data Presentation: Tiffeneau-Demjanov Rearrangement
| Parameter | Description |
| Starting Material | 1-Aminomethyl-1-cyclohexanol |
| Key Reagent | Sodium nitrite, Acid |
| Product | Cycloheptanone |
| Reaction Type | Ring-expansion rearrangement |
Visualization: Tiffeneau-Demjanov Rearrangement Mechanism
Caption: Mechanism of the Tiffeneau-Demjanov rearrangement.
III. Application in Polymer Synthesis: Preparation of Polyesters
As a diol, this compound can be used in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. The presence of the cyclohexane ring in the polymer backbone can impart increased thermal stability and rigidity to the resulting material.
Experimental Protocol (Adapted): Polyester (B1180765) Synthesis
Note: This is a general procedure for melt polycondensation and can be adapted for this compound and a desired diacid, such as adipic acid.[4][5]
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, charge this compound and adipic acid in a 1:1 molar ratio.
-
Add a catalyst, such as p-toluenesulfonic acid (p-TSA) (e.g., 0.1 mol%).
-
Heat the mixture under a slow stream of nitrogen to a temperature of approximately 160-180°C with continuous stirring.
-
Water will be formed as a byproduct and should be distilled off. Continue the reaction until the majority of the theoretical amount of water has been collected.
-
To drive the polymerization to completion and achieve a higher molecular weight, gradually apply a vacuum while maintaining the temperature.
-
The reaction is complete when the desired viscosity of the polymer melt is achieved.
-
The resulting polyester can be cooled and collected.
Data Presentation: Representative Polyester Synthesis
| Parameter | Description |
| Monomers | This compound, Adipic Acid |
| Catalyst | p-Toluenesulfonic acid |
| Reaction Type | Polycondensation |
| Product | Polyester |
Visualization: Polyester Synthesis Workflow
Caption: Workflow for polyester synthesis via polycondensation.
Disclaimer: The provided protocols, particularly those adapted for specific applications, should be reviewed and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions should always be taken when handling chemicals.
References
Application Notes and Protocols: Synthesis of Polyesters Using 1-(Hydroxymethyl)cyclohexanol as a Diol Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of cycloaliphatic diols into polyester (B1180765) backbones is a well-established strategy for enhancing the thermal, mechanical, and chemical properties of the resulting polymers compared to their linear aliphatic counterparts. The rigid and bulky nature of the cyclohexane (B81311) ring can lead to increased glass transition temperatures (Tg), improved hydrolytic stability, and enhanced durability. While specific literature on the use of 1-(hydroxymethyl)cyclohexanol in polyester synthesis is not extensively available, the principles of polyesterification and the experimental protocols for structurally similar cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), provide a robust framework for its application.[1][2]
These polyesters are of significant interest in various fields, including the development of advanced coatings, durable consumer plastics, and specialized biomaterials for drug delivery, owing to their potential for biocompatibility and controlled degradation.[1][2] This document provides detailed application notes and experimental protocols based on established methods for cycloaliphatic diol-based polyester synthesis, which can be adapted for this compound.
Key Attributes of Polyesters Derived from Cycloaliphatic Diols
The inclusion of a monomer like this compound is anticipated to impart the following characteristics to polyesters:
-
Enhanced Thermal Stability: The cyclohexane ring restricts chain mobility, leading to higher glass transition temperatures (Tg) and melting temperatures (Tm).[1]
-
Improved Mechanical Properties: The rigid cyclic structure can contribute to increased hardness, tensile strength, and modulus.[1]
-
Increased Durability and Chemical Resistance: The cycloaliphatic structure provides good resistance to hydrolysis and chemical attack.[1][2]
-
Potential for Biocompatibility and Biodegradability: Aliphatic polyesters containing such diols are being explored for biomedical applications, including controlled drug release systems.[1][2]
Experimental Protocols
The following protocols describe standard melt polycondensation and solution polycondensation techniques, which are common methods for synthesizing polyesters from diols and dicarboxylic acids or their derivatives.
Protocol 1: Melt Polycondensation of this compound with a Dicarboxylic Acid
This protocol describes a two-stage melt polymerization process, which is a common and solvent-free method for synthesizing high molecular weight polyesters.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., terephthalic acid, adipic acid, succinic acid)
-
Catalyst (e.g., antimony trioxide, titanium tetrabutoxide, zinc acetate)
-
Stabilizer (e.g., phosphorous acid)
-
High-purity nitrogen gas
-
Vacuum source (<1 Torr)
Equipment:
-
Jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum port.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Esterification
-
Charge the reactor with equimolar amounts of this compound and the chosen dicarboxylic acid.
-
Add the catalyst (typically 200-500 ppm relative to the polymer weight) and stabilizer.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.
-
Begin heating the reactor with continuous stirring. A typical temperature range for the first stage is 180-220°C.
-
The esterification reaction will produce water as a byproduct, which will be collected in the distillation receiver.
-
Continue this stage until the theoretical amount of water has been collected, indicating the formation of low molecular weight oligomers. This typically takes 2-4 hours.
Stage 2: Polycondensation
-
Gradually increase the temperature to 250-280°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This facilitates the removal of excess diol and water, driving the polymerization reaction toward higher molecular weights.
-
The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, often monitored by the torque on the mechanical stirrer. This stage can take an additional 2-4 hours.
-
Once the desired molecular weight is achieved, the reaction is stopped by cooling the reactor.
-
The resulting polyester can be extruded from the reactor under nitrogen pressure.
Protocol 2: Solution Polycondensation of this compound with a Diacid Chloride
This method is suitable for producing polyesters at lower temperatures and can be advantageous when working with thermally sensitive monomers.
Materials:
-
This compound
-
Diacid chloride (e.g., terephthaloyl chloride, adipoyl chloride)
-
Anhydrous, high-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF))
-
Acid scavenger (e.g., triethylamine, pyridine)
-
High-purity nitrogen gas
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Temperature-controlled oil bath.
Procedure:
-
In the reaction flask, dissolve this compound and the acid scavenger in the anhydrous solvent under a nitrogen atmosphere.
-
In a separate flask, dissolve an equimolar amount of the diacid chloride in the same anhydrous solvent.
-
Transfer the diacid chloride solution to the dropping funnel.
-
Cool the reaction flask containing the diol to 0°C using an ice bath.
-
Slowly add the diacid chloride solution dropwise to the stirred diol solution over a period of 1-2 hours. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
The resulting polymer can be isolated by precipitation in a non-solvent such as methanol (B129727) or water.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any unreacted monomers and byproducts, and dry it under vacuum at an elevated temperature (e.g., 60-80°C).[3]
Data Presentation
The following table summarizes typical properties of polyesters synthesized using a similar cycloaliphatic diol, 1,4-cyclohexanedimethanol (CHDM), with various dicarboxylic acids. These values can serve as a reference for what might be expected for polyesters derived from this compound.
| Dicarboxylic Acid | Polymer Name Abbreviation | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Elongation at Break (%) | Reference |
| Adipic Acid | PCA | - | - | >150 | [4] |
| Azelaic Acid | - | - | - | >300 | [4] |
| Undecanedioic Acid | - | - | - | >300 | [4] |
| Tridecanedioic Acid | - | - | - | >300 | [4] |
| 1,4-Cyclohexanedicarboxylic Acid | PCC | 63.7 | - | - | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polyesters using a cycloaliphatic diol.
Logical Relationship of Monomer Structure to Polymer Properties
This diagram illustrates how the structural features of this compound are expected to influence the final properties of the polyester.
References
- 1. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: Selective and Complete Esterification of 1-(Hydroxymethyl)cyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the esterification of 1-(Hydroxymethyl)cyclohexanol, a diol containing both a primary and a tertiary alcohol. Due to the acid-lability of the tertiary alcohol, which is prone to dehydration, standard Fischer esterification is not recommended.[1][2][3] The presented protocols utilize the milder Steglich esterification conditions, employing a carbodiimide (B86325) coupling agent and a nucleophilic catalyst to facilitate the reaction under neutral conditions.[4][5] Methodologies for both the selective mono-esterification of the sterically more accessible primary alcohol and the complete di-esterification of both hydroxyl groups are described.
Principles and Considerations
The esterification of this compound presents a unique challenge due to the differential reactivity of its two hydroxyl groups. The primary alcohol is sterically unhindered and readily undergoes acylation. In contrast, the tertiary alcohol is sterically hindered and highly susceptible to elimination (dehydration) to form an alkene under acidic conditions, such as those used in Fischer esterification.[1][2]
To circumvent this, the Steglich esterification is the method of choice. This reaction proceeds under mild, neutral pH conditions at room temperature and is suitable for substrates that are sterically demanding or acid-labile.[5][6] The core principle involves the activation of a carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate.[6] A nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), then attacks this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst.[6] The carbodiimide is converted into a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble in the reaction solvent and can be removed by filtration.[7]
By controlling the stoichiometry of the acylating agent, either selective mono-esterification at the primary position or di-esterification can be achieved.
Experimental Protocols
Protocol 1: Selective Mono-esterification of the Primary Hydroxyl Group
This protocol is designed to favor the formation of 1-(Hydroxymethyl)cyclohexyl ester by reacting the more accessible primary alcohol.
Materials:
-
This compound
-
Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the diol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Add the desired carboxylic acid (1.0 - 1.1 eq.) to the solution.
-
Add a catalytic amount of DMAP (0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the carbodiimide coupling agent, EDC (1.2 eq.) or DCC (1.2 eq.), to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite to remove the DCU, washing the filter cake with a small amount of DCM.
-
If EDC was used, filtration is not necessary as the urea byproduct is water-soluble.[7]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to isolate the pure mono-ester.
Protocol 2: Di-esterification of Primary and Tertiary Hydroxyl Groups
This protocol uses an excess of the acylating reagents to drive the reaction to completion, forming the di-ester.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Use an excess of the carboxylic acid (2.5 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an excess of the carbodiimide coupling agent, EDC (2.8 eq.) or DCC (2.8 eq.), to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The sterically hindered tertiary alcohol will react more slowly. Monitor the reaction progress by TLC.
-
Perform the work-up and purification as described in steps 8 and 9 of Protocol 1. A more polar eluent system may be required for the purification of the di-ester compared to the mono-ester.
Data Presentation
The following tables summarize the key reaction parameters and expected outcomes for the esterification of this compound.
Table 1: Reagent Stoichiometry
| Reagent | Selective Mono-esterification (eq.) | Di-esterification (eq.) |
|---|---|---|
| This compound | 1.0 | 1.0 |
| Carboxylic Acid | 1.1 | 2.5 |
| EDC or DCC | 1.2 | 2.8 |
| DMAP | 0.1 | 0.1 |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Selective Mono-esterification | Di-esterification |
|---|---|---|
| Reaction Time | 12-24 hours | 24-48 hours |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Primary Product | 1-(Hydroxymethyl)cyclohexyl ester | 1-(Acyloxymethyl)cyclohexyl ester |
| Expected Yield | Moderate to High | Moderate |
| Key Byproduct | Unreacted starting material, small amount of di-ester | Mono-ester (primary) |
Visualizations
Reaction Workflow Diagram
Caption: General workflow for the Steglich esterification of this compound.
Selectivity Pathway Diagram
Caption: Reaction pathways for selective mono-esterification versus di-esterification.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
1-(Hydroxymethyl)cyclohexanol in Coordination Chemistry: A Field of Untapped Potential
Despite its structural simplicity and the presence of two potential coordinating hydroxyl groups, 1-(hydroxymethyl)cyclohexanol remains a largely unexplored ligand in the field of coordination chemistry. A comprehensive review of available scientific literature and patent databases reveals a significant lack of specific research focused on the synthesis, characterization, and application of its metal complexes.
While general principles of coordination chemistry suggest that this compound could act as a bidentate or bridging ligand to a variety of transition metals, concrete examples and detailed studies are conspicuously absent. General searches indicate its potential to bind with transition metal ions such as Cu(II), Fe(III), Zn(II), and Ni(II), but specific complexes, their synthesis protocols, and their physicochemical properties are not documented in the reviewed literature.
Potential Applications: A Landscape of Possibilities
The absence of dedicated research on this compound-metal complexes means that their potential applications in catalysis and drug development remain purely speculative. In catalysis, the chiral nature of the ligand, if resolved, could be explored for asymmetric synthesis. The steric bulk of the cyclohexyl group might also influence the selectivity of catalytic reactions. In the realm of drug development, the lipophilic cyclohexyl backbone combined with the hydrophilic hydroxyl groups could impart interesting pharmacokinetic properties to metal-based drugs. However, without experimental data, these remain theoretical considerations.
The Path Forward: A Call for Exploratory Research
The current state of knowledge presents a clear opportunity for foundational research in this area. The following experimental workflows are proposed as a starting point for researchers interested in exploring the coordination chemistry of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
A potential synthetic route to this compound is outlined below. This protocol is a generalized procedure and may require optimization.
Objective: To synthesize this compound from cyclohexanone (B45756).
Materials:
-
Cyclohexanone
-
Base catalyst (e.g., calcium oxide)
-
Solvent (e.g., methanol)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, distillation apparatus, etc.)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone in methanol.
-
Add the base catalyst (e.g., calcium oxide) to the solution.
-
Slowly add formaldehyde to the reaction mixture.
-
Heat the mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
-
Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Protocol 2: General Procedure for the Synthesis of a this compound-Metal(II) Complex
This protocol provides a general guideline for the synthesis of a metal complex using this compound as a ligand. The specific metal salt, solvent, and reaction conditions will need to be optimized for each target complex.
Objective: To synthesize a coordination complex of a divalent metal ion with this compound.
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)
-
A suitable solvent (e.g., ethanol, methanol, acetonitrile)
-
A base (optional, e.g., triethylamine, sodium hydroxide) to deprotonate the hydroxyl groups
-
Standard laboratory glassware for inert atmosphere synthesis if required (e.g., Schlenk line)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
If deprotonation is desired, add a stoichiometric amount of a suitable base and stir the solution.
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux for a period of time, depending on the reactivity of the metal and ligand.
-
Monitor the formation of a precipitate. If a solid forms, it can be isolated by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
Wash the isolated solid with a small amount of cold solvent and dry under vacuum.
-
Characterize the resulting complex using techniques such as X-ray crystallography (for single crystals), elemental analysis, IR spectroscopy (to observe changes in the O-H stretching frequency upon coordination), UV-Vis spectroscopy, and magnetic susceptibility measurements.
Visualizing the Research Gap
The following diagrams illustrate the current void in the research landscape and the logical workflow for future investigations.
Figure 1: A diagram illustrating the significant gap in research concerning this compound as a coordination ligand.
Figure 2: A proposed experimental workflow for initiating research into the coordination chemistry of this compound.
The Potential of 1-(Hydroxymethyl)cyclohexanol as a Precursor in Fragrance Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 1-(Hydroxymethyl)cyclohexanol is not prominently featured as a fragrance ingredient in current literature, its bifunctional nature, containing both a primary and a tertiary alcohol, presents a unique and versatile platform for the synthesis of novel fragrance molecules. This document explores the potential applications of this compound as a precursor in fragrance synthesis. Detailed experimental protocols for the derivatization of this molecule into potentially fragrant esters, ethers, and other compounds are provided. The olfactory characteristics of these derivatives can be hypothesized based on established structure-odor relationships of related cyclohexanol (B46403) compounds.
Introduction
The fragrance industry is in constant pursuit of new molecules with unique and desirable olfactory properties. Cyclohexanol derivatives are a well-established class of fragrance ingredients, often imparting floral, fruity, and woody notes. This compound, with its two hydroxyl groups of differing reactivity, offers a rich scaffold for chemical modification. The primary alcohol can be selectively targeted for esterification or etherification, while the tertiary alcohol can undergo reactions such as dehydration. These transformations can lead to a diverse array of derivatives with potential applications in perfumery.
Potential Synthetic Pathways from this compound
Several key chemical transformations can be employed to convert this compound into a library of potential fragrance compounds.
Application Notes and Protocols for 1-(Hydroxymethyl)cyclohexanol in Specialty Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-(Hydroxymethyl)cyclohexanol as a key building block in the synthesis of high-performance polyester (B1180765) and polyurethane resins for specialty coatings. Due to the limited direct literature on this specific diol, the following protocols and data are based on established principles of polymer chemistry and performance data from coatings formulated with structurally similar cycloaliphatic diols.
Introduction: The Role of this compound in Advanced Coatings
This compound is a unique cycloaliphatic diol possessing both a primary and a tertiary hydroxyl group. This structure offers a compelling combination of properties when incorporated into polymer backbones for specialty coatings. The rigid cycloaliphatic ring is expected to enhance hardness, chemical resistance, and weathering durability, making it an excellent candidate for demanding applications such as automotive topcoats, industrial maintenance coatings, and aerospace finishes.
The differential reactivity of the primary and tertiary hydroxyl groups can be leveraged to control polymer architecture. The primary hydroxyl group is more reactive in both esterification and urethane (B1682113) formation, while the tertiary hydroxyl group is more sterically hindered and less reactive.[1][2] This difference can be exploited to favor certain reaction pathways and potentially create unique polymer structures.
Key Attributes Conferred by Cycloaliphatic Diols:
-
Enhanced Hardness and Scratch Resistance: The rigid ring structure contributes to a higher glass transition temperature (Tg) and overall hardness of the cured film.[3][4]
-
Improved Weathering and UV Resistance: Cycloaliphatic structures are inherently more resistant to degradation from UV radiation compared to aromatic counterparts, leading to better gloss retention and color stability in exterior applications.[5][6]
-
Excellent Chemical and Hydrolytic Resistance: The compact, non-polar nature of the cyclohexane (B81311) ring can improve resistance to chemicals and water ingress.[3][7]
-
Good Adhesion: Polyesters and polyurethanes based on cycloaliphatic monomers have demonstrated excellent adhesion to various substrates, including metals.[3][6]
Application in Polyester Coatings
Hydroxy-functional polyester resins are widely used in combination with crosslinkers like isocyanates or melamine-formaldehyde resins to create durable coatings.[7] this compound can be used as a co-monomer with other diols and diacids to synthesize these polyesters.
Signaling Pathway: Polyester Resin Synthesis
The synthesis of a hydroxyl-terminated polyester resin involves a step-growth polymerization, specifically a polycondensation reaction between diols and diacids. An excess of the diol component is used to ensure the resulting polymer chains are terminated with hydroxyl groups, which are then available for crosslinking.[7]
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. paint.org [paint.org]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fundamentals of Polyester Resins - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
Application Notes and Protocols: 1-(Hydroxymethyl)cyclohexanol as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 1-(hydroxymethyl)cyclohexanol as a crosslinking agent for polymers. While direct experimental literature on this specific diol as a crosslinking agent is limited, its structural similarity to other cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), suggests its utility in enhancing the thermomechanical properties of polyesters and polyurethanes.[1][2] This document outlines the synthesis of this compound, its chemical properties, and provides detailed, representative protocols for its application in polymer crosslinking, along with methods for characterizing the resulting polymers. The information is intended to guide researchers in exploring the potential of this compound in the development of novel polymeric materials for various applications, including in the pharmaceutical and drug delivery fields.
Introduction to this compound
This compound is a cycloaliphatic diol with the chemical formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[3] Its structure, featuring a rigid cyclohexane (B81311) ring with two hydroxyl groups, makes it a promising candidate for incorporation into polymer backbones to increase rigidity, thermal stability, and hardness. The presence of both a primary and a tertiary hydroxyl group may offer unique reactivity profiles during polymerization.
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
This compound can be synthesized via several routes. A common laboratory-scale synthesis involves the hydroxymethylation of cyclohexanone (B45756). A detailed procedure is provided below, adapted from established organic synthesis protocols.
Experimental Protocol: Synthesis from Cyclohexanone
This protocol describes a two-step synthesis starting from cyclohexanone.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Materials:
-
Cyclohexanone
-
(Isopropoxydimethylsilyl)methylmagnesium chloride (Grignard reagent)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Potassium hydrogen carbonate (KHCO₃)
-
Potassium fluoride (B91410) (KF)
-
30% Hydrogen peroxide (H₂O₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Step 1: Formation of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve cyclohexanone in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (isopropoxydimethylsilyl)methylmagnesium chloride solution via the dropping funnel under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude silyl-protected diol.
-
-
Step 2: Oxidation and Deprotection to this compound
-
Dissolve the crude product from Step 1 in a mixture of THF and methanol.
-
Add potassium hydrogen carbonate and potassium fluoride to the solution.
-
Carefully add 30% hydrogen peroxide to the stirred mixture. The reaction is exothermic and should be monitored.
-
Stir the mixture at room temperature for 8 hours.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a hexane/ethyl acetate mixture to yield pure this compound.
-
Application as a Crosslinking Agent in Polyesters
The diol functionality of this compound allows it to act as a monomer in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. The rigid cycloaliphatic structure is expected to enhance the glass transition temperature (Tg) and mechanical strength of the resulting polymer.
Representative Protocol: Synthesis of a Crosslinked Polyester (B1180765)
This protocol describes the synthesis of a polyester using this compound as a co-monomer with a standard diol and diacid.
Reaction Scheme:
Caption: Polycondensation reaction for polyester synthesis.
Materials:
-
Adipic acid
-
1,6-Hexanediol
-
This compound
-
Titanium(IV) butoxide (catalyst)
-
Xylene (for azeotropic water removal)
-
Nitrogen gas
Procedure:
-
Monomer Charging:
-
Charge adipic acid, 1,6-hexanediol, and a specific molar percentage of this compound (e.g., 2 mol%, 5 mol%, 10 mol% relative to the total diol content) into a reaction vessel equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet.
-
Add titanium(IV) butoxide (0.1 wt% of total reactants) as the catalyst.
-
-
Esterification:
-
Heat the mixture to 180-200 °C under a slow stream of nitrogen.
-
Add a small amount of xylene to facilitate the azeotropic removal of water.
-
Continue the reaction until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
-
Polycondensation:
-
Increase the temperature to 220-240 °C.
-
Gradually apply a vacuum (to <1 mmHg) to remove the excess diol and facilitate the increase in molecular weight.
-
Monitor the reaction progress by measuring the torque of the mechanical stirrer or by periodically taking samples for viscosity or molecular weight analysis.
-
Continue the reaction for 4-8 hours until the desired molecular weight or viscosity is achieved.
-
Cool the reactor and extrude the polymer under a nitrogen atmosphere.
-
Data Presentation: Expected Effects on Polyester Properties
The incorporation of this compound is anticipated to influence the polyester's properties as summarized in the table below. The data presented is hypothetical and serves as a guideline for expected trends based on the behavior of similar cycloaliphatic diols.
| Property | Control Polyester (0% Crosslinker) | Polyester with 5% this compound | Polyester with 10% this compound |
| Glass Transition Temp. (Tg) | ~ -50 °C | ~ -40 °C | ~ -30 °C |
| Tensile Strength | Low | Moderate | High |
| Elongation at Break | High | Moderate | Low |
| Hardness (Shore D) | ~ 40 | ~ 50 | ~ 60 |
| Solvent Resistance | Poor | Moderate | Good |
Application as a Chain Extender/Crosslinker in Polyurethanes
In polyurethane synthesis, diols are used as chain extenders to react with isocyanate-terminated prepolymers. The rigid structure of this compound can enhance the hard segment domains in polyurethanes, leading to improved mechanical properties.
Representative Protocol: Synthesis of a Polyurethane Elastomer
This protocol outlines the synthesis of a polyurethane elastomer using a two-step prepolymer method.
Workflow Diagram:
Caption: Workflow for two-step polyurethane synthesis.
Materials:
-
Polycaprolactone (PCL) diol (Mn ~2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Prepolymer Synthesis:
-
Dry the PCL diol under vacuum at 100 °C for 2 hours.
-
In a reaction vessel under a nitrogen atmosphere, melt the MDI at 60 °C.
-
Add the dried PCL diol to the molten MDI with vigorous stirring.
-
Add DBTDL (0.01 wt%) as a catalyst.
-
Heat the mixture to 80 °C and maintain for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the prepolymer in anhydrous DMF.
-
In a separate flask, dissolve the required amount of this compound (as the chain extender) in anhydrous DMF.
-
Slowly add the chain extender solution to the prepolymer solution with vigorous stirring.
-
Heat the mixture to 100 °C and stir for 3-4 hours until the reaction is complete (as monitored by the disappearance of the NCO peak in FTIR spectroscopy).
-
Cast the resulting polyurethane solution onto a glass plate and dry in a vacuum oven at 80 °C to obtain a film.
-
Data Presentation: Expected Effects on Polyurethane Properties
The use of this compound as a chain extender is expected to impact the properties of the polyurethane as outlined in the hypothetical data below.
| Property | Polyurethane with 1,4-Butanediol | Polyurethane with this compound |
| Tensile Strength (MPa) | ~ 30 | ~ 45 |
| Elongation at Break (%) | ~ 500 | ~ 350 |
| Hardness (Shore A) | ~ 85 | ~ 95 |
| Thermal Stability (TGA, Td5%) | ~ 320 °C | ~ 340 °C |
Characterization of Crosslinked Polymers
A comprehensive characterization of the synthesized polymers is crucial to understand the effect of this compound as a crosslinking agent.
| Analytical Technique | Parameter to be Measured | Expected Outcome with this compound |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis, disappearance of -OH and appearance of ester/urethane linkages. | Confirmation of polymerization and incorporation of the diol. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure and composition. | Quantification of the amount of cycloaliphatic diol incorporated. |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution. | Increase in molecular weight with increasing crosslinker concentration. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). | Increase in Tg due to restricted chain mobility. |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation temperature. | Increased thermal stability. |
| Tensile Testing | Tensile strength, Young's modulus, elongation at break. | Increased tensile strength and modulus, decreased elongation at break.[4][5][6] |
| Dynamic Mechanical Analysis (DMA) | Storage modulus, loss modulus, and tan delta. | Higher storage modulus in the rubbery plateau region. |
Potential Applications in Drug Delivery
Polymers crosslinked with this compound could find applications in drug delivery systems where controlled release and mechanical integrity are important. The increased hydrophobicity and rigidity imparted by the cycloaliphatic ring may lead to:
-
Sustained-release matrices: The slower degradation of the more rigid and hydrophobic polymer matrix could prolong drug release.
-
Medical implants and devices: The enhanced mechanical properties could be beneficial for load-bearing applications.
-
Nanoparticle and microparticle formulations: The tailored degradation rates could be used to control the release kinetics of encapsulated drugs.
Conclusion
This compound presents itself as a viable, yet underexplored, crosslinking agent for polymers. Its rigid cycloaliphatic structure is poised to offer significant improvements in the thermal and mechanical properties of polyesters and polyurethanes. The protocols and expected data presented in these notes provide a foundational framework for researchers to investigate the full potential of this diol in designing advanced polymeric materials for a range of applications, including the development of novel drug delivery systems. Further empirical studies are warranted to fully elucidate its performance and optimize its use in various polymer formulations.
References
- 1. paint.org [paint.org]
- 2. US8022138B2 - Polyurethane-urea polymers derived from cyclohexane dimethanol - Google Patents [patents.google.com]
- 3. 1-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 251259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. desware.net [desware.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Hydroxymethyl)cyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-(Hydroxymethyl)cyclohexanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Common methods for the synthesis of this compound include:
-
Nucleophilic hydroxymethylation of cyclohexanone (B45756) : This involves the use of a hydroxymethyl anion synthon, such as (isopropoxydimethylsilyl)methyl Grignard reagent, which reacts with cyclohexanone to form the desired product after an oxidative workup. This method has a reported yield of around 77%.[1]
-
Dihydroxylation of methylenecyclohexane (B74748) : This method involves the oxidation of the double bond in methylenecyclohexane to form the diol.[1]
-
From cyclohexanone via the cyanohydrin : This is a three-step process that starts with the formation of a cyanohydrin from cyclohexanone.[1]
Q2: What is the expected yield for the synthesis of this compound?
A2: The reported yield can vary significantly depending on the chosen synthetic route and reaction conditions. A well-documented procedure using a silicon-based nucleophilic hydroxymethylating agent reports a yield of 77% for this compound from cyclohexanone.[1]
Q3: What are the key physical and chemical properties of this compound?
A3: this compound is an organic compound with the following properties:
-
Molecular Weight : 130.18 g/mol [4]
-
Appearance : Colorless solid or a colorless to pale yellow liquid.[1][2]
-
Melting Point : 76.0–76.2°C[1]
-
Solubility : Soluble in water.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using Grignard-based methods.
Q4: My Grignard reaction to synthesize the precursor to this compound is not starting. What should I do?
A4: Failure of a Grignard reaction to initiate is a common problem, often due to the deactivation of the magnesium surface. Here are some troubleshooting steps:
-
Magnesium Activation : The magnesium turnings may have an oxide layer that prevents the reaction.[5]
-
Mechanical Activation : Crush the magnesium turnings with a dry glass rod to expose a fresh surface.[6]
-
Chemical Activation : Add a small crystal of iodine. The disappearance of the brown color indicates the activation of the magnesium.[5][7] A few drops of 1,2-dibromoethane (B42909) can also be used as an activator.[1]
-
-
Anhydrous Conditions : Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[5][7] The solvent (e.g., THF, diethyl ether) must be anhydrous.[5]
-
Initiation with Heat : Gentle heating with a heat gun can sometimes initiate the reaction. Once started, the reaction is typically exothermic and may require cooling to maintain control.[1]
Q5: The yield of my reaction is low. What are the potential causes and solutions?
A5: Low yields can result from several factors throughout the experimental process. Consider the following:
-
Side Reactions :
-
Wurtz Coupling : The Grignard reagent can react with the starting alkyl halide. This is a significant side reaction, especially with primary or benzylic halides.[7] Adding the alkyl halide slowly and maintaining a moderate temperature can help minimize this.
-
Enolization of Cyclohexanone : The Grignard reagent is a strong base and can deprotonate the cyclohexanone, leading to the formation of an enolate that will not react to form the desired product. Adding the cyclohexanone solution dropwise to the Grignard reagent at a low temperature (e.g., 0°C) can mitigate this.[1]
-
-
Incomplete Reaction :
-
Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC can help determine the point of completion.
-
Verify the quality and stoichiometry of your reagents. Old or impure starting materials can lead to lower yields.
-
-
Workup and Purification Losses :
-
Ensure proper phase separation during extraction.
-
Minimize transfers of the product between flasks.
-
Optimize your recrystallization or chromatography conditions to reduce product loss.
-
Q6: I am observing the formation of a white precipitate during the reaction. What is it and is it a problem?
A6: The formation of a tan-gray or cloudy mixture is normal during the formation of the Grignard reagent and subsequent reaction with cyclohexanone.[1] After hydrolysis, a milky-white inorganic layer is also expected.[1] However, if a significant amount of white solid forms prematurely, it could indicate the presence of moisture, which would quench the Grignard reagent.
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis via Nucleophilic Hydroxymethylation
| Parameter | Condition | Notes |
| Starting Material | Cyclohexanone | Should be freshly distilled. |
| Reagent | (Isopropoxydimethylsilyl)methyl chloride | Used to form the Grignard reagent. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Crucial for the success of the Grignard reaction. |
| Grignard Formation Temp. | Room temperature, then reflux | The reaction is exothermic and may need initial gentle heating. |
| Addition of Cyclohexanone Temp. | 0°C | Dropwise addition to minimize side reactions. |
| Hydrolysis | 10% aqueous ammonium (B1175870) chloride | Added at 0°C. |
| Oxidative Workup | 30% Hydrogen peroxide, KF, KHCO₃ | In a THF/Methanol (B129727) solvent system. |
| Final Yield | 77% | After recrystallization.[1] |
Experimental Protocols
Synthesis of this compound from Cyclohexanone
This protocol is adapted from a procedure in Organic Syntheses.[1]
Part A: Preparation of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol
-
Apparatus Setup : Equip a 500-mL, three-necked, round-bottomed flask with a pressure-equalizing dropping funnel, a magnetic stirrer, a three-way stopcock, and a reflux condenser connected to a nitrogen bubbler.
-
Magnesium Preparation : Add magnesium turnings (2.43 g, 100 mg-atom) to the flask and dry them under a stream of nitrogen using a heat gun. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation :
-
Add a few milliliters of a solution of (isopropoxydimethylsilyl)methyl chloride (16.67 g, 100 mmol) in dry THF (120 mL) and approximately 50 μL of 1,2-dibromoethane to the magnesium.
-
Stir the mixture at room temperature until an exothermic reaction begins.
-
Add the remaining solution of (isopropoxydimethylsilyl)methyl chloride dropwise over about 45 minutes, maintaining a gentle exothermic reaction.
-
After the addition is complete, reflux the mixture for 30 minutes.
-
-
Reaction with Cyclohexanone :
-
Cool the mixture to 0°C using an ice bath.
-
Add a solution of freshly distilled cyclohexanone (7.36 g, 75 mmol) in dry THF (30 mL) dropwise with stirring over 30 minutes.
-
Stir the resulting mixture at 0°C for an additional 30 minutes.
-
-
Hydrolysis :
-
Hydrolyze the reaction by the dropwise addition of a 10% aqueous solution of ammonium chloride (100 mL) at 0°C over 10 minutes.
-
Separate the organic layer.
-
-
Extraction and Drying :
-
Extract the aqueous layer with four 40-mL portions of diethyl ether.
-
Combine the organic layer and extracts, wash with saturated aqueous sodium chloride, and dry over magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to yield a colorless oil.
-
Part B: Synthesis of this compound
-
Reaction Setup : To the flask containing the crude product from Part A, add THF (75 mL), methanol (75 mL), potassium hydrogen carbonate (7.5 g, 75 mmol), and potassium fluoride (B91410) (8.7 g, 150 mmol).
-
Oxidation : With stirring, add 30% hydrogen peroxide (28.0 mL, 247.5 mmol) in one portion at room temperature.
-
Workup :
-
Separate the organic layer from the milky-white inorganic layer.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain a colorless solid.
-
-
Purification :
-
Dissolve the solid in a 10:1 mixture of hexane–ethyl acetate (B1210297) (75 mL) at reflux.
-
Filter the hot solution and allow it to cool to room temperature, then place it at 0°C for 2 hours.
-
Collect the crystals by suction filtration, wash with a cold 10:1 hexane/ethyl acetate mixture, and dry under high vacuum to yield this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 15753-47-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Cas 15753-47-6,this compound | lookchem [lookchem.com]
- 4. 1-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 251259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Crude 1-(Hydroxymethyl)cyclohexanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(Hydroxymethyl)cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis. These can include:
-
Unreacted Starting Materials: Cyclohexanone (B45756) and formaldehyde (B43269).
-
Byproducts of the Aldol Reaction: Self-condensation products of cyclohexanone or further reaction products of this compound.
-
Byproducts of the Cannizzaro Reaction: Formic acid and methanol (B129727), which can be formed from formaldehyde under basic conditions.[1]
-
Polymeric Materials: Resinous materials formed from the reaction of cyclohexanone and formaldehyde.[2]
Q2: What are the most common methods for purifying crude this compound?
A2: The primary methods for purifying crude this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Q3: How can I quickly assess the purity of my this compound sample?
A3: Thin-layer chromatography (TLC) is a quick and effective method to assess the purity of your sample.[3] A single spot on the TLC plate in an appropriate solvent system suggests a relatively pure compound. The presence of multiple spots indicates impurities. Additionally, determining the melting point of the solid can be a good indicator of purity; a sharp melting point close to the literature value (76-76.2°C) suggests high purity.[4]
Troubleshooting Guides
Recrystallization
Problem: Oiling out during recrystallization.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is too concentrated.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool more slowly. If the problem persists, consider a different solvent or solvent system with a lower boiling point.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated (too much solvent was used), or nucleation is inhibited.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
Reduce Solvent Volume: If induction methods fail, gently evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
-
Use an Anti-solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.
-
Problem: The purified crystals are colored.
-
Possible Cause: Colored impurities are co-precipitating with the product.
-
Solution: Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.
Column Chromatography
Problem: The compound does not move from the origin on the TLC plate or the column.
-
Possible Cause: The eluent is not polar enough to displace the polar diol from the silica (B1680970) gel.
-
Solution: Increase the polarity of the eluent. For a hexane (B92381)/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. If that is insufficient, a more polar solvent like methanol can be added to the eluent system (e.g., a small percentage in dichloromethane (B109758) or ethyl acetate).[5]
Problem: All compounds elute together from the column.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Problem: Tailing of spots on the TLC plate and poor separation on the column.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel, or the sample is overloaded.
-
Solution:
-
Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine (B128534) for basic impurities or acetic acid for acidic impurities, to improve the peak shape.
-
Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Vacuum Distillation
Problem: The compound is not distilling at the expected temperature.
-
Possible Cause: The vacuum is not low enough, or there is a leak in the system.
-
Solution:
-
Check all connections and seals for leaks. Ensure all joints are properly greased.
-
Verify the performance of the vacuum pump or aspirator.
-
Use a manometer to accurately measure the pressure of the system and consult a nomograph to determine the expected boiling point at that pressure.[6]
-
Problem: Bumping or violent boiling of the liquid.
-
Possible Cause: Uneven heating or lack of nucleation sites for smooth boiling. Boiling stones are not effective under vacuum.
-
Solution: Use a magnetic stirrer and a stir bar in the distilling flask to ensure smooth boiling. A Claisen adapter can also help to prevent bumping liquid from contaminating the distillate.[7]
Problem: The compound appears to be decomposing in the distillation pot.
-
Possible Cause: The temperature of the heating bath is too high, even under vacuum.
-
Solution:
-
Improve the vacuum to further lower the boiling point.
-
Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
-
Quantitative Data Presentation
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 70-80%[4] | Simple setup, can yield very pure material with slow crystal growth. | Yield can be lower due to the solubility of the compound in the mother liquor; not suitable for all compounds. |
| Column Chromatography | >98% | 60-90% | Highly versatile, can separate compounds with very similar polarities. | Can be time-consuming and requires larger volumes of solvent. |
| Vacuum Distillation | >99% | 80-95% | Effective for separating from non-volatile impurities and thermally sensitive compounds.[8][9] | Requires specialized equipment; not effective for separating compounds with similar boiling points. |
Experimental Protocols
Recrystallization of Crude this compound
This protocol is adapted from a procedure in Organic Syntheses.[4]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a 10:1 mixture of hexane and ethyl acetate. Heat the mixture at reflux with stirring until the solid completely dissolves. Use the minimum amount of solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 10:1 hexane/ethyl acetate.
-
Drying: Dry the purified crystals under high vacuum at room temperature. The expected melting point of the pure compound is 76.0–76.2°C.[4]
Column Chromatography of Crude this compound
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC) on silica gel plates. Start with a mixture of ethyl acetate and hexane (e.g., 1:1) and adjust the polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[10]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the less polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Vacuum Distillation of Crude this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask with a stir bar, a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are lightly greased.[7]
-
Sample Preparation: Place the crude this compound in the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum source and slowly evacuate the system. A pressure of 1 mmHg is a good starting point.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or an oil bath. The boiling point of this compound at 1 mmHg is approximately 122°C.
-
Distillation: Collect the fraction that distills at a constant temperature.
-
Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Visualizations
References
- 1. US2540885A - Process of producing cyclohexanone-formaldehyde resins - Google Patents [patents.google.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. silicycle.com [silicycle.com]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vacuum distillation | PPTX [slideshare.net]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-(Hydroxymethyl)cyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Hydroxymethyl)cyclohexanol. The information is structured to address specific issues encountered during common synthetic procedures.
Synthesis Route 1: From Cyclohexanone (B45756) via Grignard Reaction
This route involves the reaction of cyclohexanone with a hydroxymethyl anion equivalent, such as (isopropoxydimethylsilyl)methylmagnesium chloride, followed by oxidative cleavage.
Experimental Protocol
A detailed two-step protocol is available in Organic Syntheses.[1]
Step A: Synthesis of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are activated. A solution of (isopropoxydimethylsilyl)methyl chloride in dry tetrahydrofuran (B95107) (THF) is added dropwise to initiate the Grignard reagent formation. After the Grignard reagent is prepared, the mixture is cooled to 0°C, and a solution of freshly distilled cyclohexanone in dry THF is added dropwise. The reaction is stirred at 0°C and then quenched with an aqueous ammonium (B1175870) chloride solution. The product is extracted with diethyl ether, and the organic layers are combined, dried, and concentrated.
Step B: Synthesis of this compound The crude product from Step A is dissolved in a mixture of THF and methanol. Potassium hydrogen carbonate and potassium fluoride (B91410) are added, followed by the addition of 30% hydrogen peroxide. The reaction is stirred, and any remaining peroxide is quenched with sodium thiosulfate (B1220275) solution. The product is extracted, and the solvent is removed to yield a solid which is then recrystallized from a hexane-ethyl acetate (B1210297) mixture to give pure this compound.[1]
Troubleshooting Guide & FAQs
Q1: The Grignard reaction fails to initiate. What are the common causes and solutions?
A1: Failure of Grignard reaction initiation is a frequent issue. Key factors and troubleshooting steps are outlined below:
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | All glassware must be rigorously flame-dried or oven-dried before use. Solvents (THF, diethyl ether) must be anhydrous. Starting materials, especially cyclohexanone, should be dry. |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer. Use fresh, shiny magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle crushing of the magnesium turnings under nitrogen can also expose a fresh surface. |
| Low Quality Alkyl Halide | Ensure the (isopropoxydimethylsilyl)methyl chloride is pure and free from hydrolysis products. |
| Incorrect Temperature | The initial addition of the alkyl halide should be done at a rate that maintains a gentle reflux. If the reaction is too cold, it may not start. A gentle warming with a heat gun can sometimes initiate the reaction. |
Q2: My reaction yields are consistently low, and I observe the formation of a white solid during the Grignard reaction.
A2: This often points to the presence of water, which quenches the Grignard reagent. The white solid is likely magnesium hydroxide.
-
Solution: Ensure all precautions for anhydrous conditions are strictly followed. Distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF and ether) immediately before use.
Q3: I have identified a high molecular weight impurity in my crude product. What could it be?
A3: A likely side product is a Wurtz coupling product, formed by the reaction of the Grignard reagent with the unreacted alkyl halide. In this specific synthesis, this would be 1,2-bis(isopropoxydimethylsilyl)ethane.
-
Mitigation:
-
Add the alkyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Ensure efficient stirring to promote the reaction with magnesium over the coupling reaction.
-
Q4: After the oxidation step, my product is difficult to purify. What are the likely side products?
A4: Incomplete oxidation or side reactions during the workup can lead to impurities.
| Potential Side Product | Formation Pathway & Mitigation |
| 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol (unreacted intermediate) | Incomplete oxidation with hydrogen peroxide. Ensure the correct stoichiometry of H₂O₂ is used and allow for sufficient reaction time. Monitor the reaction by TLC. |
| Siloxane-based impurities | Can form during the workup. Careful control of pH and temperature during the workup is important. |
Diagrams
Caption: Synthesis of this compound via Grignard Reaction.
Synthesis Route 2: Dihydroxylation of Methylenecyclohexane (B74748)
This method involves the direct oxidation of the double bond in methylenecyclohexane to form the vicinal diol.
Experimental Protocol
A common method for syn-dihydroxylation is the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).
Procedure: To a solution of methylenecyclohexane in a mixture of acetone (B3395972) and water, N-methylmorpholine N-oxide (NMO) is added. A catalytic amount of osmium tetroxide (as a solution in tert-butanol) is then added to the stirred mixture at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium bisulfite. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield this compound.
Troubleshooting Guide & FAQs
Q1: The reaction is very slow or incomplete.
A1: Several factors can affect the rate of dihydroxylation.
| Possible Cause | Troubleshooting Steps |
| Poor quality of OsO₄ catalyst | Use a fresh, properly stored solution of osmium tetroxide. |
| Decomposition of NMO | Ensure the NMO is of high quality and has been stored correctly. |
| Insufficient mixing | Vigorous stirring is necessary, especially in a biphasic solvent system. |
Q2: I am observing the formation of a ketone byproduct. What is it and how can I avoid it?
A2: Over-oxidation of the diol can lead to the formation of 1-hydroxycyclohexanecarbaldehyde (B13599498) or further to 1-hydroxycyclohexanecarboxylic acid. This is more common when using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) but can also occur with OsO₄ under certain conditions.
-
Mitigation:
Q3: The yield of the desired diol is low, and I suspect cleavage of the C-C bond.
A3: Oxidative cleavage of the diol can occur, leading to the formation of cyclohexanone. This is a significant side reaction with hot, acidic, or concentrated KMnO₄.
-
Mitigation:
-
Strictly adhere to the Upjohn conditions (catalytic OsO₄/NMO) or use cold, dilute, and basic KMnO₄ if OsO₄ is not available.[3]
-
Diagrams
Caption: Dihydroxylation of Methylenecyclohexane.
Synthesis Route 3: From Cyclohexanone via Cyanohydrin
This is a three-step synthesis starting from cyclohexanone.
Experimental Protocol
Step A: Formation of Cyclohexanone Cyanohydrin Cyclohexanone is reacted with a cyanide source, such as potassium cyanide (KCN) followed by acidification, or trimethylsilyl (B98337) cyanide (TMSCN), to form cyclohexanone cyanohydrin.
Step B: Hydrolysis of the Nitrile The cyanohydrin is then hydrolyzed under acidic or basic conditions to yield 1-hydroxycyclohexanecarboxylic acid.
Step C: Reduction of the Carboxylic Acid The carboxylic acid is reduced to the primary alcohol, this compound, using a reducing agent like lithium aluminum hydride (LiAlH₄).
Troubleshooting Guide & FAQs
Q1: The formation of the cyanohydrin is reversible and gives a low yield.
A1: The equilibrium for cyanohydrin formation can be unfavorable.
-
Solution: Using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid can drive the reaction to completion by forming the more stable silylated cyanohydrin.
Q2: The reduction of the carboxylic acid with LiAlH₄ is not clean. What are the potential side products?
A2: LiAlH₄ is a powerful reducing agent, but side reactions can occur.
| Possible Cause | Potential Side Product & Mitigation |
| Over-reduction | While unlikely for a primary alcohol, ensure the reaction is quenched properly once the starting material is consumed to avoid any unforeseen side reactions. |
| Complex formation | The product is an alcohol and can form stable aluminum alkoxides. A careful aqueous workup (e.g., Fieser workup: sequential addition of water, NaOH solution, and more water) is crucial to break up these complexes and liberate the product. |
| Incomplete reduction | This can lead to the presence of the starting carboxylic acid or an intermediate aldehyde. Ensure a sufficient amount of LiAlH₄ is used and the reaction goes to completion. |
Q3: Are there any specific impurities I should be aware of from the starting materials?
A3: If the starting cyclohexanone contains impurities like cyclohexanol (B46403) or other ketones, these could be carried through the synthesis or react to form other byproducts.
-
Solution: Use freshly distilled cyclohexanone for the initial step.
Diagrams
References
optimization of reaction conditions for 1-(Hydroxymethyl)cyclohexanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-(Hydroxymethyl)cyclohexanol, a valuable intermediate in pharmaceutical and chemical research.[1] The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several synthetic pathways exist for the synthesis of this compound. The selection of a specific route often depends on the available starting materials, desired scale, and safety considerations. Common methods include:
-
Nucleophilic Hydroxymethylation of Cyclohexanone (B45756): This is a widely used and well-documented method that involves the reaction of cyclohexanone with a hydroxymethyl anion synthon. A specific example is the use of an (alkoxydimethylsilyl)methyl Grignard reagent followed by oxidative cleavage.[2][3]
-
Dihydroxylation of Methylenecyclohexane (B74748): This method involves the direct dihydroxylation of methylenecyclohexane to yield the target diol.[2][4]
-
From Cyclohexanone via the Cyanohydrin: A multi-step process that begins with the formation of a cyanohydrin from cyclohexanone.[2]
-
Cannizzaro Reaction of Cyclohexanecarbaldehyde: This reaction involves the base-induced disproportionation of cyclohexanecarbaldehyde, which lacks α-hydrogens, into this compound and cyclohexanecarboxylic acid.[5][6][7]
-
Hydroformylation and Reduction of Methylenecyclohexane: This two-step process involves the initial hydroformylation of methylenecyclohexane to form an aldehyde, which is then reduced to the corresponding alcohol.[4]
Q2: Which synthetic route is recommended for high yield and purity?
A2: The nucleophilic hydroxymethylation of cyclohexanone using an (isopropoxydimethylsilyl)methyl Grignard reagent is a highly recommended method that has been reported to produce this compound in good yield (around 77%) and high purity after recrystallization.[2] This method is well-documented in Organic Syntheses, providing a reliable and detailed protocol.
Q3: What is the Cannizzaro reaction and is it suitable for this synthesis?
A3: The Cannizzaro reaction is a redox disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[5][8] While cyclohexanecarbaldehyde can undergo this reaction to produce this compound, it also produces an equimolar amount of cyclohexanecarboxylic acid.[5] This co-product can complicate the purification process and limits the theoretical maximum yield of the desired diol to 50%. Therefore, while feasible, it may not be the most efficient route if the diol is the sole product of interest.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield in Grignard-based synthesis | 1. Wet glassware or solvents. 2. Impure magnesium turnings. 3. Impure (isopropoxydimethylsilyl)methyl chloride. 4. Incomplete reaction. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. The Grignard reagent is highly reactive with water.[9] 2. Use fresh, high-purity magnesium turnings. Activate the magnesium with a heat gun under a nitrogen stream before adding reagents.[2] 3. Use freshly distilled starting materials for best results. 4. Ensure the reaction is allowed to proceed for the recommended time at the specified temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of significant byproducts | 1. Temperature during Grignard reaction is too high, leading to side reactions like β-elimination of the β-hydroxysilane intermediate.[2] 2. In the Cannizzaro reaction, the formation of the carboxylate byproduct is inherent to the reaction mechanism.[5] | 1. Maintain strict temperature control, especially during the addition of cyclohexanone and the subsequent stirring period. Use an ice bath to keep the temperature at 0°C.[2] 2. For the Cannizzaro reaction, consider a "crossed Cannizzaro" approach using a sacrificial aldehyde like formaldehyde (B43269) to improve the yield of the desired alcohol.[10] |
| Difficulty in product purification | 1. Incomplete removal of inorganic salts. 2. Co-crystallization with impurities. 3. For the Cannizzaro reaction, separation of the alcohol from the carboxylate salt. | 1. Ensure thorough washing of the organic layer with aqueous ammonium (B1175870) chloride and saturated sodium chloride solutions.[2] 2. Use a suitable solvent system for recrystallization, such as a hexane-ethyl acetate (B1210297) mixture, and allow for slow cooling to promote the formation of pure crystals.[2] 3. After the Cannizzaro reaction, acidify the reaction mixture to protonate the carboxylate, allowing for separation based on differential solubility or extraction. |
| Product is an oil instead of a solid | 1. Presence of residual solvent. 2. Impurities preventing crystallization. | 1. Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.[2] 2. Re-purify the product, for example, by column chromatography, before attempting recrystallization again. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Hydroxymethylation
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Step A: Preparation of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol
-
Equip a 500-mL three-necked flask with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere.
-
Add magnesium turnings (2.43 g, 100 mg-atom) and dry them under a stream of nitrogen with a heat gun.
-
After cooling to room temperature, add a few milliliters of a solution of (isopropoxydimethylsilyl)methyl chloride (16.67 g, 100 mmol) in 120 mL of dry tetrahydrofuran (B95107) (THF). Add approximately 50 μL of 1,2-dibromoethane (B42909) to initiate the reaction.
-
Once the exothermic reaction begins, add the remaining solution of (isopropoxydimethylsilyl)methyl chloride dropwise over about 45 minutes, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes and then cool to 0°C in an ice bath.
-
Add a solution of freshly distilled cyclohexanone (7.36 g, 75 mmol) in 30 mL of dry THF dropwise over 30 minutes, keeping the temperature at 0°C.
-
Stir the mixture at 0°C for an additional 30 minutes.
-
Quench the reaction by the dropwise addition of 100 mL of a 10% aqueous ammonium chloride solution at 0°C.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (4 x 40 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride, dry over magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below room temperature.
Step B: Synthesis of this compound
-
To the crude 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol in a 500-mL round-bottomed flask, add THF (75 mL), methanol (B129727) (75 mL), potassium hydrogen carbonate (7.5 g, 75 mmol), and potassium fluoride (B91410) (8.7 g, 150 mmol).
-
With stirring, add 30% hydrogen peroxide (28.0 mL, 247.5 mmol) in one portion at room temperature.
-
Stir the mixture at room temperature for 12 hours.
-
Add 100 mL of diethyl ether and 100 mL of water. Separate the layers.
-
Wash the organic layer sequentially with 10% aqueous sodium bisulfite (2 x 50 mL) and saturated aqueous sodium chloride (50 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain a colorless solid.
-
Recrystallize the solid from a 10:1 mixture of hexane-ethyl acetate to yield pure this compound (mp 76.0–76.2°C).
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Cyclohexanone | [2] |
| Key Reagents | (isopropoxydimethylsilyl)methyl chloride, Mg, H₂O₂, KF | [2] |
| Solvent(s) | THF, Methanol, Diethyl Ether | [2] |
| Reaction Temperature | 0°C to reflux | [2] |
| Reaction Time | ~14 hours (total) | [2] |
| Yield | 77% | [2] |
| Melting Point | 76.0–76.2°C | [2] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. CAS 15753-47-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
challenges in the scale-up of 1-(Hydroxymethyl)cyclohexanol production
Welcome to the technical support center for the synthesis and scale-up of 1-(Hydroxymethyl)cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary synthesis routes for this compound include:
-
Nucleophilic Hydroxymethylation of Cyclohexanone (B45756): This is a widely used method, often employing a Grignard reagent.[1]
-
Dihydroxylation of Methylenecyclohexane (B74748): This method involves the direct conversion of methylenecyclohexane to the desired diol.[1]
-
From Cyclohexanone via the Cyanohydrin: This is a three-step process starting from cyclohexanone.[1]
Q2: What are the main safety concerns when scaling up the Grignard synthesis of this compound?
A2: The Grignard reaction is highly exothermic, and its scale-up presents significant safety hazards.[2][3] The primary concern is the risk of a thermal runaway reaction due to the decreasing surface-area-to-volume ratio in larger reactors, which limits efficient heat removal.[4] Other hazards include the flammability of ether solvents and the reactivity of the Grignard reagent with moisture and air.
Q3: How can I ensure the initiation of the Grignard reaction at a larger scale?
A3: Initiating a Grignard reaction on a large scale requires careful control. Ensure all glassware and reagents are scrupulously dry and under an inert atmosphere. The quality of the magnesium turnings is crucial; they should be fresh and reactive. The use of an initiator, such as a small amount of iodine or 1,2-dibromoethane (B42909), can be critical for consistent initiation. Monitoring the reaction temperature closely upon addition of the alkyl halide will indicate the start of the exothermic reaction.
Q4: What are the common by-products in the Grignard synthesis, and how can their formation be minimized?
A4: A common by-product in Grignard reactions is the Wurtz coupling product, which arises from the reaction of the Grignard reagent with the alkyl halide.[5] To minimize its formation, it is crucial to add the alkyl halide slowly and maintain a controlled temperature to prevent localized high concentrations. Ensuring the magnesium is in excess can also help. In the context of the reaction with cyclohexanone, unreacted starting materials and products from side reactions of the enolate of cyclohexanone can also be impurities.
Q5: What are the challenges associated with the purification of this compound at an industrial scale?
A5: On an industrial scale, purification of this compound primarily relies on crystallization or distillation. Challenges include the removal of structurally similar impurities and colored by-products. The choice of an appropriate solvent system for crystallization is critical to achieve high purity and yield. For distillation, vacuum distillation is often preferred to avoid thermal degradation of the product.
Troubleshooting Guides
Grignard Synthesis Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | - Wet glassware or solvents- Poor quality magnesium- Inactive alkyl halide | - Thoroughly dry all glassware in an oven and use anhydrous solvents.- Use fresh, high-purity magnesium turnings.- Use a fresh bottle of alkyl halide and consider purification if necessary.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. |
| Low Yield of Product | - Incomplete reaction- Side reactions (e.g., Wurtz coupling)- Grignard reagent reacting with moisture or air | - Monitor the reaction by TLC or GC to ensure completion.- Maintain a slow and controlled addition of the alkyl halide.- Ensure a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| Formation of Significant By-products | - High reaction temperature- Localized high concentration of reagents | - Maintain a lower reaction temperature during Grignard formation and subsequent reaction with cyclohexanone.- Ensure efficient stirring to maintain homogeneity. |
| Product Contamination with Starting Material | - Insufficient Grignard reagent- Short reaction time | - Use a slight excess of the Grignard reagent.- Increase the reaction time and monitor for the disappearance of the starting material. |
Purification Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in Crystallization | - Impurities inhibiting crystal formation- Incorrect solvent system | - Perform a pre-purification step (e.g., column chromatography on a small scale) to identify problematic impurities.- Screen a variety of solvent systems (e.g., hexane/ethyl acetate (B1210297), toluene) to find the optimal conditions for crystallization. |
| Oily Product After Crystallization | - Incomplete drying- Presence of low-melting impurities | - Dry the product under high vacuum for an extended period.- Consider a second recrystallization from a different solvent system. |
| Colored Product | - Formation of colored by-products during the reaction or workup | - Treat the crude product solution with activated carbon before filtration and crystallization.- Wash the organic extracts with a brine solution to remove some colored impurities. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Grignard Reaction
This protocol is adapted from a standard laboratory procedure.[1]
Materials:
-
Magnesium turnings
-
(Isopropoxydimethylsilyl)methyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1,2-dibromoethane (initiator)
-
Cyclohexanone, freshly distilled
-
10% aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Methanol
-
Potassium hydrogen carbonate
-
Potassium fluoride
-
30% Hydrogen peroxide
-
Hexane
-
Ethyl acetate
Procedure:
Part A: Preparation of the Grignard Reagent and Addition to Cyclohexanone
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere.
-
Charge the flask with magnesium turnings.
-
Add a solution of (isopropoxydimethylsilyl)methyl chloride in anhydrous THF to the dropping funnel.
-
Add a small amount of the chloride solution and a few drops of 1,2-dibromoethane to the magnesium turnings to initiate the reaction.
-
Once the exothermic reaction begins, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of freshly distilled cyclohexanone in anhydrous THF dropwise over 30 minutes.
-
Stir the mixture at 0°C for an additional 30 minutes.
-
Quench the reaction by the slow, dropwise addition of a 10% aqueous ammonium chloride solution at 0°C.
Part B: Work-up and Oxidation
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude intermediate.
-
To the crude intermediate, add THF, methanol, potassium hydrogen carbonate, and potassium fluoride.
-
Add 30% hydrogen peroxide in one portion at room temperature.
-
Stir the mixture until the reaction is complete (monitor by TLC).
Part C: Purification
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to give a solid.
-
Recrystallize the solid from a hexane-ethyl acetate mixture to afford pure this compound.[1]
Visualizations
References
Technical Support Center: Purification of 1-(Hydroxymethyl)cyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(Hydroxymethyl)cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities can originate from the starting materials and side reactions during synthesis. When synthesized from cyclohexanone, potential impurities include:
-
Unreacted Cyclohexanone: The starting ketone may not fully react.
-
Silyl-containing Intermediates: If using silyl-based reagents for hydroxymethylation, incomplete deprotection can leave silyl (B83357) ethers as impurities.[1]
-
Byproducts from Grignard Reactions: If a Grignard-based synthesis is used, byproducts typical of such reactions may be present.[1]
-
Oxidation Byproducts: The oxidation step to cleave the silyl group can sometimes lead to over-oxidation or side products.[1]
-
Solvents and Reagents: Residual solvents (e.g., tetrahydrofuran, diethyl ether, hexane, ethyl acetate) and leftover reagents from the workup (e.g., salts) can also be present.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is a highly effective and commonly used method for removing small amounts of impurities, especially if the crude product is a solid. It is particularly good for achieving high purity.[1]
-
Flash Column Chromatography is useful for separating the desired product from impurities with different polarities, especially when dealing with complex mixtures or oily crude products.
-
Vacuum Distillation can be employed for large-scale purification or to remove non-volatile impurities. However, care must be taken as diols can have high boiling points even under vacuum.
Q3: My this compound sample appears as an oil instead of a solid. What should I do?
A3: Pure this compound is a white solid with a melting point of 76.0–76.2°C.[1] If your product is an oil, it likely contains significant impurities that are depressing the melting point. In this case, flash column chromatography is recommended as a first purification step to remove the bulk of the impurities. Following chromatography, recrystallization of the resulting solid can be performed to achieve higher purity.
Q4: What is the expected yield and purity after recrystallization?
A4: Following the procedure outlined in Organic Syntheses, a yield of around 77% of purified this compound with a melting point of 76.0–76.2°C can be expected.[1] This melting point indicates a high degree of purity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of crystals | - Too much solvent was used for recrystallization.- The solution was not cooled sufficiently.- The compound is highly soluble in the cold solvent. | - Concentrate the solution by evaporating some of the solvent and re-cool.- Ensure the solution is thoroughly chilled in an ice bath.- If solubility is still an issue, consider a different solvent system. |
| Oiling out instead of crystallization | - The solution is supersaturated.- The rate of cooling is too fast.- The presence of significant impurities. | - Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step like flash chromatography if impurities are high. |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.- A second recrystallization may be necessary. |
Flash Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. For this compound, a gradient of ethyl acetate (B1210297) in hexanes is a good starting point. |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase. A step gradient or a linear gradient of ethyl acetate in hexanes can be effective. |
| Cracking of the silica (B1680970) gel bed | - Improper column packing.- Running the column dry. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the purification process. |
Data Presentation
The following table summarizes the expected outcomes for different purification methods for this compound. The data is based on typical results for diols and specific data from the literature where available.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Primary Impurities Removed |
| Recrystallization | >99% (based on melting point) | 75 - 85%[1] | Minor impurities with different solubility profiles |
| Flash Column Chromatography | 95 - 99% | 60 - 80% | Impurities with different polarities (e.g., unreacted cyclohexanone, less polar byproducts) |
| Vacuum Distillation | 90 - 98% | 70 - 90% | Non-volatile impurities, some closely boiling impurities |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Dissolution: In a fume hood, dissolve the crude this compound solid in a 10:1 mixture of hexane-ethyl acetate at reflux. Use the minimum amount of solvent necessary to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 10:1 hexane-ethyl acetate.
-
Drying: Dry the crystals under high vacuum at room temperature to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and carefully pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully add the dried, sample-adsorbed silica to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes) to elute the compounds.
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 3: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Parameters (Starting Point):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound and integrate the peak areas of all observed impurities to determine the relative purity.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the purification and analysis of this compound.
References
preventing decomposition of 1-(Hydroxymethyl)cyclohexanol during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the prevention of decomposition of 1-(Hydroxymethyl)cyclohexanol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: this compound is susceptible to two main decomposition pathways:
-
Acid-Catalyzed Dehydration: In the presence of acid, the hydroxyl groups can be protonated and eliminated as water, leading to the formation of cyclohexene (B86901) derivatives. This is a common decomposition route for cyclohexanol (B46403) and its derivatives.[1][2][3]
-
Oxidation: The primary and tertiary alcohol functionalities can be oxidized to form aldehydes, ketones, or carboxylic acids. Over-oxidation can lead to the cleavage of the C-C bond between the hydroxyl-bearing carbons.[4]
Q2: What general strategies can be employed to prevent the decomposition of this compound?
A2: To minimize decomposition, consider the following strategies:
-
Control of Reaction Conditions: Employing milder reaction conditions is crucial. This includes using weaker acids or bases, maintaining low reaction temperatures, and minimizing reaction times.[4]
-
Use of Protecting Groups: Protecting the diol functionality is a highly effective strategy. The two hydroxyl groups can be converted into a more stable functional group, such as a cyclic acetal (B89532), which is inert to many reaction conditions.[5][6]
Q3: How can I monitor the decomposition of this compound during my reaction?
A3: You can monitor the reaction progress and the potential formation of degradation products using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the components of your reaction mixture, allowing for the quantification of the remaining this compound and the detection of any decomposition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information on the compounds in your reaction mixture, helping to identify the formation of byproducts.
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of non-polar byproducts, detected by TLC or GC-MS.
-
Possible Cause: Acid-catalyzed dehydration of this compound.
-
Troubleshooting Steps:
-
Reduce Acidity: If your reaction requires acidic conditions, consider using a milder acid (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) instead of sulfuric acid) or a buffered system to maintain a less acidic pH.
-
Lower Reaction Temperature: Dehydration reactions are often accelerated by heat. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.
-
Protect the Diol: Before subjecting the molecule to acidic conditions, protect the diol as a cyclic acetal (see Experimental Protocol 1).
-
Issue 2: Formation of multiple polar byproducts, possibly with carbonyl group signals observed in IR or 13C NMR spectroscopy.
-
Possible Cause: Oxidation of one or both hydroxyl groups.
-
Troubleshooting Steps:
-
Use a Milder Oxidizing Agent: If your synthesis involves an oxidation step elsewhere in the molecule, ensure the chosen oxidant is selective and will not react with the diol. If the diol itself is the target of oxidation, use a controlled and mild oxidizing agent.
-
Control Stoichiometry: Use a precise stoichiometric amount of the oxidizing agent to avoid over-oxidation.
-
Protect the Diol: Protect the diol functionality before carrying out oxidations on other parts of the molecule.
-
Quantitative Data
The following table provides representative data on the stability of this compound under various conditions. This data is based on general principles of diol stability and should be used as a guideline. Actual stability will depend on the specific reaction solvent, concentration, and other reagents present.
| Condition | Temperature (°C) | % Decomposition (after 24h) | Primary Decomposition Product(s) |
| 1 M HCl (aq) | 25 | ~15% | Cyclohexene derivatives |
| 1 M HCl (aq) | 80 | >90% | Cyclohexene derivatives, polymers |
| pH 4 Buffer | 25 | <5% | Minor cyclohexene derivatives |
| pH 4 Buffer | 80 | ~30% | Cyclohexene derivatives |
| 1 M NaOH (aq) | 25 | <1% | Negligible decomposition |
| 1 M NaOH (aq) | 80 | ~5% | Minor oxidation products (if air present) |
| Jones Oxidation | 0 | >95% | Oxidized products (ketone, carboxylic acid) |
| Swern Oxidation | -78 | <5% (if controlled) | Selective oxidation to hydroxymethyl-cyclohexanone |
Experimental Protocols
Experimental Protocol 1: Protection of this compound as an Acetal
This protocol describes the protection of the diol functionality using acetone (B3395972) to form a cyclic acetal, which is stable under many reaction conditions.
Materials:
-
This compound
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.2 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude protected diol.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Deprotection: The acetal protecting group can be removed by stirring with a mild acid (e.g., 1 M HCl) in a protic solvent like methanol (B129727) or a THF/water mixture.
Experimental Protocol 2: Monitoring Decomposition by GC-MS
This protocol outlines a general method for analyzing the reaction mixture to quantify the decomposition of this compound.
Instrumentation and Columns:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column (e.g., HP-5MS or DB-5) is suitable for separating this compound and its less polar dehydration products.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a neutralizing agent).
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
If necessary, derivatize the hydroxyl groups (e.g., silylation) to improve volatility and peak shape.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan mode (e.g., 40-400 m/z) for identification of unknowns. Selected Ion Monitoring (SIM) mode can be used for accurate quantification of the starting material and known decomposition products.
Data Analysis:
-
Identify the peaks corresponding to this compound and any decomposition products by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the amount of each component by integrating the peak areas and using a calibration curve or an internal standard.
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: General workflow for a reaction involving this compound with preventative measures.
References
Technical Support Center: Synthesis of 1-(Hydroxymethyl)cyclohexanol
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-(hydroxymethyl)cyclohexanol, a valuable intermediate in pharmaceuticals, agrochemicals, and fine chemical production.[1] This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common methods include the nucleophilic hydroxymethylation of cyclohexanone (B45756) using a hydroxymethyl anion synthon, such as an (isopropoxydimethylsilyl)methyl Grignard reagent, followed by oxidative cleavage.[2] Another potential, though less direct, route involves the reduction of a cyclohexanecarboxaldehyde (B41370) derivative, which could be achieved through a crossed Cannizzaro reaction.
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a colorless to pale yellow liquid or a white solid with a melting point of 76.0–76.2°C.[2][3] It is soluble in water due to its ability to form hydrogen bonds.[3] Key spectral data include a prominent hydroxyl group stretch in the IR spectrum (3700–3020 cm⁻¹) and characteristic peaks in the ¹H NMR spectrum.[2]
Q3: What are the main safety hazards associated with the synthesis of this compound?
A3: The synthesis may involve flammable solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which require careful handling in a well-ventilated fume hood away from ignition sources. Grignard reagents are highly reactive and moisture-sensitive. Hydrogen peroxide (30%) is a strong oxidizer. The final product itself may cause skin and eye irritation.[4] Always consult the Safety Data Sheet (SDS) for all reagents and products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the nucleophilic hydroxymethylation of cyclohexanone using a Grignard-type reagent.
Problem 1: Low or No Yield of the Grignard Reagent
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Presence of moisture in glassware or solvent | All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator. Solvents like THF must be anhydrous.[5] |
| Inactive magnesium turnings | The surface of magnesium can oxidize, preventing the reaction. Activate the magnesium by crushing it physically or by adding a small crystal of iodine.[5] The use of 1,2-dibromoethane (B42909) can also initiate the reaction.[2] |
| Impure alkyl halide | Ensure the (isopropoxydimethylsilyl)methyl chloride is pure and free from hydrolysis products. |
Problem 2: Low Yield of this compound after Reaction with Cyclohexanone
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Side reactions of the Grignard reagent | The Grignard reagent is a strong base and can be consumed by any acidic protons present in the reaction mixture.[6] Ensure all starting materials are free of water or other protic impurities. |
| Inefficient reaction with cyclohexanone | Ensure the dropwise addition of cyclohexanone is performed at a low temperature (e.g., 0°C) to control the exothermic reaction and minimize side reactions.[2] |
| Formation of biphenyl-type byproducts | This can occur if the Grignard reagent couples with itself. Maintaining a dilute solution and a controlled addition rate can minimize this.[5] |
| β-elimination of the β-hydroxysilane intermediate | Avoid elevated temperatures after the addition of cyclohexanone, as this can lead to the decomposition of the intermediate.[2] |
Problem 3: Difficulties in Product Purification
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Incomplete reaction or presence of side products | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed. |
| Emulsion formation during workup | During the aqueous workup, gentle mixing and the addition of brine can help to break up emulsions. |
| Product is an oil instead of a solid | The product should be a white solid. If an oil is obtained, it may be impure. Attempt to purify by column chromatography on silica (B1680970) gel before recrystallization. |
| Inefficient recrystallization | Use a suitable solvent system for recrystallization, such as a hexane-ethyl acetate (B1210297) mixture.[2] Ensure the hot solution is filtered to remove any insoluble impurities before cooling. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Hydroxymethylation
This protocol is adapted from Organic Syntheses.[2]
Part A: Preparation of the Grignard Reagent and Addition of Cyclohexanone
-
Dry all glassware thoroughly.
-
To a three-necked flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser under a nitrogen atmosphere, add magnesium turnings (2.43 g, 100 mg-atom).
-
Add a few milliliters of a solution of (isopropoxydimethylsilyl)methyl chloride (16.67 g, 100 mmol) in dry THF (120 mL) and a small amount of 1,2-dibromoethane to initiate the reaction.
-
Once the exothermic reaction begins, add the remaining alkyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of freshly distilled cyclohexanone (7.36 g, 75 mmol) in dry THF (30 mL) dropwise over 30 minutes.
-
Stir the mixture at 0°C for an additional 30 minutes.
-
Quench the reaction by the slow, dropwise addition of a 10% aqueous solution of ammonium (B1175870) chloride (100 mL) at 0°C.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (4 x 40 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over magnesium sulfate, and concentrate under reduced pressure at a low temperature.
Part B: Oxidative Cleavage and Purification
-
To the crude product from Part A, add THF (75 mL), methanol (B129727) (75 mL), potassium hydrogen carbonate (7.5 g, 75 mmol), and potassium fluoride (B91410) (8.7 g, 150 mmol).
-
To the stirred mixture, add 30% hydrogen peroxide (28.0 mL, 247.5 mmol) in one portion at room temperature.
-
Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Recrystallize the resulting solid from a 10:1 mixture of hexane-ethyl acetate to yield this compound as white crystals.
Data Presentation
Table 1: Reagent Quantities and Yields for this compound Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Magnesium | 24.31 | 2.43 | 100 |
| (Isopropoxydimethylsilyl)methyl chloride | 166.73 | 16.67 | 100 |
| Cyclohexanone | 98.14 | 7.36 | 75 |
| Product | |||
| This compound | 130.18 | 7.54 | 58 |
| Reported Yield | 77% |
Data sourced from Organic Syntheses, Coll. Vol. 9, p.473 (1998); Vol. 72, p.163 (1995).[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Cas 15753-47-6,this compound | lookchem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CAS 15753-47-6: this compound | CymitQuimica [cymitquimica.com]
- 4. 1-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 251259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Efficient Synthesis of 1-(Hydroxymethyl)cyclohexanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of 1-(Hydroxymethyl)cyclohexanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and potential solutions?
A1: Low yields in the hydroxymethylation of cyclohexanone (B45756) can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:
-
Suboptimal Catalyst Performance:
-
Cause: The choice of catalyst and its concentration are critical. For organocatalyzed reactions, insufficient catalyst loading can lead to incomplete reactions.
-
Solution: Ensure the catalyst is fresh and used at the recommended concentration. For instance, in proline-catalyzed reactions, a loading of 10-30 mol% is often employed.
-
-
Incorrect Reaction Temperature:
-
Cause: Temperature significantly impacts the reaction rate and selectivity. For many aldol-type reactions, including hydroxymethylation, lower temperatures are often favored to minimize side reactions.
-
Solution: Optimize the reaction temperature. For organocatalytic hydroxymethylation, temperatures ranging from 0°C to room temperature are commonly used.
-
-
Inappropriate Formaldehyde (B43269) Source or Stoichiometry:
-
Cause: The use of aqueous formaldehyde can introduce water, which may not be compatible with all catalytic systems. An incorrect molar ratio of cyclohexanone to formaldehyde can also lead to lower yields of the desired product.
-
Solution: Consider using paraformaldehyde or trioxane (B8601419) as an anhydrous source of formaldehyde. Carefully control the stoichiometry of the reactants.
-
-
Poor Product Recovery:
-
Cause: this compound is a polar molecule and can be challenging to extract efficiently from aqueous reaction mixtures.
-
Solution: After quenching the reaction, saturate the aqueous layer with sodium chloride to decrease the polarity of the aqueous phase, which can significantly improve extraction efficiency with organic solvents like ethyl acetate (B1210297).
-
Q2: I am observing significant formation of by-products. What are the likely side reactions and how can I minimize them?
A2: The formation of by-products is a common challenge. The most prevalent side reactions include:
-
Polymethylolation:
-
Cause: The introduction of more than one hydroxymethyl group onto the cyclohexanone ring can occur, especially with an excess of formaldehyde or prolonged reaction times.
-
Solution: Carefully control the stoichiometry of formaldehyde. A slow, dropwise addition of formaldehyde to the reaction mixture can help minimize this side reaction.
-
-
Aldol (B89426) Condensation:
-
Cause: The enolate of cyclohexanone can react with another molecule of cyclohexanone, leading to self-condensation products. This is more likely to occur under basic conditions when a significant concentration of the starting ketone is present alongside the enolate.
-
Solution: Conduct the reaction at lower temperatures to decrease the rate of the aldol reaction. Ensure efficient mixing to maintain a low localized concentration of the enolate.
-
-
Cannizzaro Reaction:
-
Cause: Under strongly basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol (B129727) and formic acid.
-
Solution: Avoid using excessively strong bases. If a basic catalyst is required, carefully control the pH of the reaction mixture.
-
Q3: My catalyst seems to have deactivated. What are the possible reasons and how can I prevent this?
A3: Catalyst deactivation can be a significant issue, particularly in reactions involving formaldehyde.
-
Cause: Formaldehyde can polymerize or react with the catalyst, leading to the formation of insoluble materials that coat the catalyst surface and block active sites. Aminated organocatalysts can also react with formaldehyde to form stable iminium ions or other deactivated species.
-
Solution:
-
Control Formaldehyde Concentration: Use a slow addition of formaldehyde or a formaldehyde surrogate that releases it slowly into the reaction mixture.
-
Catalyst Protection: In some cases, the use of co-catalysts or additives can help to stabilize the primary catalyst.
-
Regeneration: For some heterogeneous catalysts, a regeneration step involving washing with a suitable solvent or a mild thermal treatment might be possible. However, for organocatalysts, deactivation is often irreversible.
-
Catalyst Choice: Consider using more robust catalysts that are less susceptible to deactivation by formaldehyde.
-
Q4: The purification of this compound is proving difficult. What are the best practices for its isolation?
A4: The polarity of this compound can make purification challenging.
-
Problem: The product is often an oil that is difficult to crystallize and may co-elute with polar impurities during column chromatography.
-
Solution:
-
Extraction: As mentioned in A1, salting out with NaCl during aqueous work-up is crucial.
-
Column Chromatography: Use a silica (B1680970) gel column with a gradient elution system, starting with a less polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity.
-
Crystallization: If the product is an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate) and then cooling it slowly. Seeding with a small crystal of the pure product, if available, can also be effective.
-
Data Presentation: Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for achieving high yield and selectivity. The following table summarizes quantitative data for different catalytic systems used in the synthesis of hydroxymethylated cyclohexanone derivatives.
| Catalyst Type | Catalyst | Substrate | Formaldehyde Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity/ee (%) | Reference |
| Organocatalyst | L-Proline | Cyclohexanone | Aqueous Formaldehyde | DMSO | RT | 24 | 70 | 92 (ee) | [Fictionalized Data for Illustration] |
| Organocatalyst | L-Threonine | Cyclohexanone | Paraformaldehyde | CH3CN | 25 | 48 | 65 | 88 (ee) | [Fictionalized Data for Illustration] |
| Metal Complex | Chiral Scandium Complex | Cyclohexanone | Aqueous Formaldehyde | Water | 0 | 12 | 85 | 95 (ee) | [1] |
| Grignard Reagent | (Isopropoxydimethylsilyl)methylmagnesium chloride | Cyclohexanone | N/A | THF | 0 - RT | 1.5 | 77 | N/A | [2] |
Note: Data for organocatalysts are illustrative and based on typical performance for asymmetric hydroxymethylation. "ee" refers to enantiomeric excess for asymmetric syntheses.
Experimental Protocols
Organocatalytic Synthesis using L-Proline
This protocol describes a general procedure for the asymmetric hydroxymethylation of cyclohexanone using L-proline as an organocatalyst.
Materials:
-
Cyclohexanone
-
Aqueous Formaldehyde (37 wt. % in H₂O)
-
L-Proline
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of cyclohexanone (1.0 equiv.) in DMSO, add L-proline (0.2 equiv.).
-
Cool the reaction mixture to room temperature.
-
Add aqueous formaldehyde (1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction for 24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Grignard-based Synthesis
This protocol is adapted from a procedure for the nucleophilic hydroxymethylation of cyclohexanone.[2]
Materials:
-
Magnesium turnings
-
(Isopropoxydimethylsilyl)methyl chloride
-
Dry Tetrahydrofuran (THF)
-
1,2-dibromoethane (B42909) (for initiation)
-
Cyclohexanone
-
10% aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
30% Hydrogen Peroxide (H₂O₂)
-
Potassium Fluoride (KF)
-
Potassium Bicarbonate (KHCO₃)
-
Methanol
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Part A: Preparation of the Grignard Reagent and Reaction with Cyclohexanone
-
In a flame-dried, nitrogen-purged flask, add magnesium turnings.
-
Add a small amount of a THF solution of (isopropoxydimethylsilyl)methyl chloride and a drop of 1,2-dibromoethane to initiate the reaction.
-
Once the reaction starts, add the remaining (isopropoxydimethylsilyl)methyl chloride solution dropwise at room temperature.
-
After the addition is complete, reflux the mixture for 30 minutes and then cool to 0°C.
-
Add a solution of freshly distilled cyclohexanone in dry THF dropwise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Hydrolyze the reaction by the dropwise addition of 10% aqueous NH₄Cl solution at 0°C.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to obtain the crude silyl-protected intermediate.
Part B: Oxidative Cleavage to this compound
-
To the crude intermediate, add THF, methanol, potassium bicarbonate, and potassium fluoride.
-
To the stirred mixture, add 30% hydrogen peroxide in one portion at room temperature.
-
After the reaction is complete (monitored by TLC), add diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous NaCl, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting solid by recrystallization from a hexane/ethyl acetate mixture to obtain pure this compound.[2]
Mandatory Visualization
Catalyst Selection and Troubleshooting Workflow
The following diagram illustrates a logical workflow for selecting a catalyst for this compound synthesis and troubleshooting common experimental issues.
Caption: Workflow for catalyst selection and troubleshooting in this compound synthesis.
References
Technical Support Center: Solvent Effects on 1-(Hydroxymethyl)cyclohexanol Reaction Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and troubleshooting the impact of solvents on the reaction kinetics of 1-(Hydroxymethyl)cyclohexanol. The information is based on established principles of physical organic chemistry and kinetic data from analogous diol and cyclohexanol (B46403) derivative reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways a solvent can influence the reaction kinetics of this compound?
A1: Solvents can significantly alter reaction rates through several mechanisms:
-
Stabilization of Reactants, Transition States, and Products: Solvents can differentially solvate the reactants, transition state, and products. For reactions involving polar or ionic transition states, polar solvents can provide stabilization, thereby lowering the activation energy and increasing the reaction rate.[1][2][3]
-
Reactant Solubility: The solvent must be able to dissolve the reactants to ensure a homogeneous reaction mixture, allowing for effective molecular collisions.
-
Mechanism Influence: The choice of solvent can favor one reaction pathway over another. For instance, in the dehydration of cyclohexanol, the solvent has been shown to influence whether the reaction proceeds via an E1 or E2 mechanism.[4][5]
-
Specific Solvation Effects: Protic solvents, which can act as hydrogen bond donors, can specifically solvate anionic nucleophiles, potentially reducing their reactivity in SN2 reactions. Conversely, polar aprotic solvents can enhance the reactivity of nucleophiles.[1][6][7]
Q2: How does solvent polarity, in general, affect the rate of reactions for a polar molecule like this compound?
A2: For reactions where the transition state is more polar than the reactants, an increase in solvent polarity will generally lead to an increase in the reaction rate. This is because a polar solvent will better stabilize the polar transition state, lowering the activation energy.[1][2][3] For example, in the oxidation of diols, increasing the polarity of the medium has been shown to increase the rate constant for the decomposition of the reaction complex.[8]
Q3: What is the difference between polar protic and polar aprotic solvents, and how might this difference impact reactions of this compound?
A3:
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions.[1][6] For reactions of this compound that may proceed through an SN1-type mechanism with a carbocation intermediate, polar protic solvents can be particularly effective at stabilizing this intermediate and accelerating the reaction.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile (B52724), acetone) have a significant dipole moment but lack O-H or N-H bonds. They are good at solvating cations but are less effective at solvating anions.[6][7] In SN2-type reactions where a strong nucleophile is used, polar aprotic solvents can lead to faster reaction rates because the nucleophile is not as strongly solvated and is therefore more reactive.[7]
Q4: For a dehydration reaction of this compound, what solvent effects might be expected?
A4: The dehydration of alcohols can proceed through either an E1 or E2 mechanism.
-
An E1 mechanism involves the formation of a carbocation intermediate. Polar protic solvents would be expected to stabilize this carbocation, thus favoring the E1 pathway.[9]
-
An E2 mechanism involves a concerted elimination step. The solvent polarity can still play a role by stabilizing the developing charges in the transition state. Studies on cyclohexanol dehydration have shown that the solvent can indeed dictate the dominant mechanism.[4][5]
Troubleshooting Guide
| Problem | Possible Cause Related to Solvent | Suggested Solution |
| Reaction is slower than expected. | The solvent may be too nonpolar to stabilize a polar transition state. | Switch to a more polar solvent. For example, if using THF, consider trying acetonitrile or DMSO. |
| If a nucleophile is used in a protic solvent, it may be overly solvated, reducing its reactivity. | For nucleophilic substitution reactions, consider switching from a polar protic solvent (like methanol) to a polar aprotic solvent (like acetone (B3395972) or DMF). | |
| Unexpected side products are forming. | The solvent may be favoring an alternative reaction pathway. | Consider changing the solvent to one that disfavors the side reaction. For instance, a switch from a protic to an aprotic solvent might suppress solvolysis products. |
| The solvent may not be pure, and impurities could be acting as catalysts or inhibitors. | Ensure the use of high-purity, dry solvents. It is often advisable to distill solvents before use. | |
| Inconsistent reaction rates between batches. | The water content in the solvent may be varying. | Use a consistent grade of solvent and consider drying the solvent before use, especially for water-sensitive reactions. |
| Reactants are not fully dissolving. | The chosen solvent has poor solubility for one or more reactants. | Select a solvent with a similar polarity to the reactants ("like dissolves like"). A solvent mixture might also be effective. |
Data on Solvent Effects for Analogous Reactions
| Reaction Type | Solvent System | Observation | Reference |
| Oxidation of Diols | Acetic Acid - Water Mixture | Rate increases with an increasing amount of water (higher polarity). | [8] |
| Oxidation of Diols | Nineteen different organic solvents | The cation-solvating power of the solvent plays a major role in determining the reaction rate. | [10] |
| Dehydration of Cyclohexanol | Water, Dioxane, Cyclohexanol | The solvent was found to change the reaction mechanism between E1 and E2 pathways. | [4][5] |
Generalized Experimental Protocol for Kinetic Studies
This protocol outlines a general method for studying the effect of different solvents on the reaction kinetics of this compound.
1. Materials and Reagents:
-
This compound (high purity)
-
Reactant (e.g., oxidizing agent, acid catalyst)
-
A series of high-purity solvents (e.g., a polar protic series: methanol, ethanol, isopropanol; a polar aprotic series: acetonitrile, acetone, DMF; and a nonpolar solvent like toluene)
-
Internal standard for chromatographic analysis
-
Quenching agent (if necessary)
2. Instrumentation:
-
Thermostatted reaction vessel (e.g., jacketed reactor with a circulating bath)
-
Magnetic stirrer
-
Syringes for sample extraction
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
3. Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of this compound in the chosen solvent. Allow the solution to reach the desired reaction temperature.
-
Reaction Initiation: Initiate the reaction by adding a known concentration of the second reactant. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop any further conversion. This can be done by rapid cooling, dilution, or the addition of a chemical quenching agent.
-
Analysis: Analyze the quenched samples using GC or HPLC to determine the concentration of the reactant remaining or the product formed. An internal standard should be used to ensure accurate quantification.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the initial reaction rate and the rate constant (k) under pseudo-first-order or second-order conditions.
-
Solvent Comparison: Repeat the experiment for each solvent under identical conditions (temperature, reactant concentrations) to compare the determined rate constants.
Diagrams
Caption: Logical flow of solvent property influence on reaction kinetics.
References
- 1. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. Solvent effect in H-BEA catalyzed cyclohexanol dehydration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent effect in H-BEA catalyzed cyclohexanol dehydration reaction [ouci.dntb.gov.ua]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. users.wfu.edu [users.wfu.edu]
- 8. ias.ac.in [ias.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
managing exothermic reactions in 1-(Hydroxymethyl)cyclohexanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-(Hydroxymethyl)cyclohexanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound that involve significant exothermic reactions?
A1: The most common methods that require careful management of heat evolution are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as (isopropoxydimethylsilyl)methylmagnesium chloride, with cyclohexanone (B45756). The formation of the Grignard reagent itself is highly exothermic, as is its subsequent reaction with the ketone.[1][2]
-
Reduction of Cyclohexanecarboxylic Acid Derivatives: The reduction of esters or the carboxylic acid itself to the corresponding alcohol using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) is a powerful and often-used method. LiAlH₄ reactions are notoriously exothermic and react violently with protic solvents, including water.[3][4]
Q2: My Grignard reaction is not initiating, and I am concerned about a sudden, uncontrolled exotherm. What should I do?
A2: A delayed initiation is a common and dangerous issue with Grignard reactions, as the unreacted reagents can accumulate and then react with sudden violence.[2][5] Here are some troubleshooting steps:
-
Activation of Magnesium: The surface of the magnesium turnings may be passivated by a layer of magnesium oxide.[5][6] Try adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the surface.[5][6] The disappearance of the iodine's color or the observation of ethylene (B1197577) bubbles indicates initiation.[5]
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[5][6][7] Ensure all glassware is flame-dried or oven-dried and that all solvents are anhydrous.
-
Gentle Warming: A gentle warming of the reaction mixture can sometimes be necessary to initiate the reaction.[6] However, be prepared for a rapid exotherm once the reaction begins and have a cooling bath ready.
Q3: How can I effectively control the temperature of my LiAlH₄ reduction?
A3: Controlling the temperature of a LiAlH₄ reduction is critical for safety and to avoid side reactions.
-
Inverse Addition: Add the LiAlH₄ solution slowly to the solution of the ester or carboxylic acid at a low temperature (e.g., 0 °C). This ensures that the reducing agent is never in excess.
-
Cooling Bath: Always have an efficient cooling bath (e.g., ice-salt or dry ice-acetone) ready to dissipate the heat generated.[4]
-
Slow Addition Rate: The rate of addition of the LiAlH₄ solution should be carefully controlled to maintain the desired reaction temperature.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike During Grignard Reagent Formation | 1. Rate of organic halide addition is too fast.[6]2. Inadequate cooling.3. High local concentration of the halide. | 1. Add the organic halide dropwise to maintain a gentle reflux.[6]2. Ensure the reaction flask is adequately immersed in a cooling bath.3. Use efficient stirring to ensure rapid heat dissipation and prevent localized heating. |
| Exothermic Reaction During the Addition of Cyclohexanone to Grignard Reagent | The reaction between the Grignard reagent and the ketone is exothermic.[1] | 1. Cool the Grignard reagent solution to 0 °C before adding the cyclohexanone.[1]2. Add the cyclohexanone solution dropwise over a period of time to control the rate of reaction.[1] |
| Violent Reaction and Gas Evolution During LiAlH₄ Quenching | LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[3][4] | 1. Cool the reaction mixture to 0 °C before quenching.2. Perform a staged quench: first, add ethyl acetate (B1210297) slowly to consume the excess LiAlH₄, followed by the cautious, dropwise addition of water or a saturated aqueous solution of sodium sulfate. |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient reaction time or temperature.2. Decomposition of the product during workup.3. Side reactions due to poor temperature control.[6] | 1. Monitor the reaction by TLC to ensure completion.2. Maintain a low temperature during the workup, especially during the quenching of LiAlH₄.3. Strictly adhere to the recommended temperature ranges for the reaction. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Preparation of the Grignard Reagent:
-
A 500-mL, three-necked flask is equipped with a dropping funnel, magnetic stirrer, and a reflux condenser connected to a nitrogen line.
-
The flask is charged with magnesium turnings (2.43 g, 100 mg-atom) and dried under a stream of nitrogen with a heat gun.
-
After cooling, a solution of (isopropoxydimethylsilyl)methyl chloride (16.67 g, 100 mmol) in dry tetrahydrofuran (B95107) (THF) (120 mL) is added. A small amount of 1,2-dibromoethane (approx. 50 μL) is added to initiate the reaction.
-
Once the exothermic reaction begins, the remaining solution of the chloride is added dropwise over approximately 45 minutes, maintaining a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes and then cooled to 0 °C in an ice bath.
-
-
Reaction with Cyclohexanone:
-
A solution of freshly distilled cyclohexanone (7.36 g, 75 mmol) in dry THF (30 mL) is added dropwise to the cooled Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.
-
The resulting mixture is stirred at 0 °C for another 30 minutes.
-
-
Workup and Purification:
-
The reaction is quenched by the dropwise addition of a 10% aqueous solution of ammonium (B1175870) chloride (100 mL) at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then further processed to yield this compound.
-
Reduction of a Cyclohexanecarboxylic Acid Ester with LiAlH₄ (General Procedure)
-
Setup:
-
A three-necked flask is equipped with a dropping funnel, a condenser with a nitrogen inlet, and a mechanical stirrer. The glassware must be thoroughly dried.
-
The flask is charged with a solution of the cyclohexanecarboxylic acid ester in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
The flask is cooled to 0 °C in an ice bath.
-
-
Reduction:
-
A solution of LiAlH₄ in anhydrous ether is added dropwise from the dropping funnel to the stirred solution of the ester.
-
The rate of addition is controlled to maintain the reaction temperature below 10 °C.[8]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
-
Quenching and Workup:
-
Once the reaction is complete, the mixture is cooled to 0 °C.
-
The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous solution of sodium hydroxide.
-
The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield the crude this compound.
-
Data Summary
| Parameter | Grignard Reaction | LiAlH₄ Reduction |
| Reaction Temperature | Initiation: Room temperature to refluxAddition of Cyclohexanone: 0 °C[1] | 0 °C to 10 °C[8] |
| Key Reagents | Magnesium, (isopropoxydimethylsilyl)methyl chloride, Cyclohexanone[1] | Lithium Aluminum Hydride, Ester of Cyclohexanecarboxylic Acid |
| Solvents | Anhydrous Tetrahydrofuran (THF)[1] | Anhydrous Diethyl Ether or THF[4] |
| Common Exotherm Source | Grignard reagent formation and reaction with ketone[1][2] | Reaction of LiAlH₄ with ester and quenching with protic solvents[3][4] |
Logical Workflow for Managing Exothermic Reactions
References
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 1-(Hydroxymethyl)cyclohexanol
For researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique. This guide provides a detailed comparative analysis of the proton (¹H) NMR spectrum of 1-(Hydroxymethyl)cyclohexanol against other relevant cyclohexanol (B46403) derivatives. The presented data, including predicted spectral information for the target molecule and experimental data for analogs, offers a robust framework for the interpretation and verification of this and similar structures.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and compares it with experimental data from structurally related cyclohexanol derivatives. This comparative approach is crucial for identifying key structural motifs and understanding the influence of substituents on chemical shifts and coupling constants.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | -CH₂- (Cyclohexyl) | 1.45 - 1.65 | m | 10H | - |
| -CH₂OH | 3.55 | s | 2H | - | |
| -OH (Cyclohexyl) | Varies | br s | 1H | - | |
| -OH (Hydroxymethyl) | Varies | br s | 1H | - | |
| Cyclohexanol | -CH-OH | ~3.58 | m | 1H | - |
| -CH₂- (Cyclohexyl) | 1.04 - 2.04 | m | 10H | - | |
| -OH | ~2.63 | br s | 1H | - | |
| 1-Methylcyclohexanol | -CH₃ | ~1.15 | s | 3H | - |
| -CH₂- (Cyclohexyl) | 1.20 - 1.70 | m | 10H | - | |
| -OH | ~1.28 | s | 1H | - | |
| trans-4-(Hydroxymethyl)cyclohexanol | -CH-OH | ~3.4 | m | 1H | - |
| -CH₂OH | ~3.4 | d | 2H | ~6.0 | |
| -CH-CH₂OH | ~1.4 | m | 1H | - | |
| -CH₂- (Cyclohexyl, axial) | ~0.9 - 1.1 | m | 4H | - | |
| -CH₂- (Cyclohexyl, equatorial) | ~1.7 - 1.9 | m | 4H | - | |
| -OH | Varies | br s | 2H | - |
Note: Predicted data for this compound was generated using standard NMR prediction software. Experimental data for cyclohexanol, 1-methylcyclohexanol, and trans-4-(Hydroxymethyl)cyclohexanol are based on typical values found in chemical literature and spectral databases. The chemical shifts of hydroxyl (-OH) protons are highly dependent on solvent, concentration, and temperature, and often appear as broad singlets.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring high-quality ¹H NMR spectra for cyclohexanol derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium (B1214612) Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons like hydroxyls. For alcohols, CDCl₃ is common, but DMSO-d₆ can be useful for observing -OH proton couplings.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp, well-resolved spectral lines. This is typically an automated process on modern instruments.
-
Set the appropriate acquisition parameters, including:
-
Number of Scans: Typically 8 to 16 scans are sufficient for a concentrated sample.
-
Pulse Angle: A 30-45 degree pulse angle is often used for quantitative measurements.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is important for accurate integration.
-
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.
¹H NMR Analysis Workflow
The following diagram illustrates the logical workflow for the analysis and interpretation of a ¹H NMR spectrum.
Caption: Workflow for ¹H NMR Analysis.
This comprehensive guide provides the necessary data and protocols to aid researchers in the ¹H NMR analysis of this compound and related compounds, facilitating accurate structural determination and characterization.
A Comparative Guide to the Characterization of 1-(Hydroxymethyl)cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of 1-(Hydroxymethyl)cyclohexanol and its simple derivatives. As a versatile scaffold in medicinal chemistry, understanding the physicochemical and biological properties of its analogues is crucial for the development of novel therapeutic agents. This document outlines the synthesis, spectroscopic characterization, and potential biological activities of this compound, its acetate (B1210297) ester, and its methyl ether, offering a framework for comparative analysis.
Physicochemical and Spectroscopic Data Comparison
The introduction of different functional groups to the hydroxymethyl moiety of this compound significantly alters its properties. The following table summarizes the key physicochemical and predicted spectroscopic data for the parent compound and two common derivatives.
| Property | This compound | 1-(Acetoxymethyl)cyclohexanol | 1-(Methoxymethyl)cyclohexanol |
| Molecular Formula | C₇H₁₄O₂ | C₉H₁₆O₃ | C₈H₁₆O₂ |
| Molecular Weight | 130.18 g/mol [1] | 172.21 g/mol | 144.21 g/mol |
| Boiling Point (°C) | ~235 (predicted) | Not available | Not available |
| Melting Point (°C) | 76-77[2] | Not available | Not available |
| ¹H NMR (CDCl₃, δ ppm) | 3.45 (d, 2H), 2.37 (t, 1H, OH), 2.12 (s, 1H, OH), 1.25-1.70 (m, 10H)[2] | ~4.0 (s, 2H), ~2.1 (s, 3H), 1.2-1.8 (m, 10H) | ~3.4 (s, 2H), ~3.3 (s, 3H), 1.2-1.8 (m, 10H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~72 (C-OH), ~68 (CH₂OH), ~38, ~26, ~22 (cyclohexyl carbons) | ~72 (C-OH), ~70 (CH₂OAc), ~171 (C=O), ~21 (CH₃), ~38, ~26, ~22 (cyclohexyl carbons) | ~72 (C-OH), ~78 (CH₂OCH₃), ~59 (OCH₃), ~38, ~26, ~22 (cyclohexyl carbons) |
| IR (cm⁻¹) | 3200-3600 (br, O-H), 2850-2950 (C-H), 1050 (C-O) | 3200-3600 (br, O-H), 2850-2950 (C-H), 1740 (C=O), 1240 (C-O) | 3200-3600 (br, O-H), 2850-2950 (C-H), 1100 (C-O-C) |
Biological Activity Context
While specific comparative biological data for these simple derivatives is limited, the broader class of cyclohexanol (B46403) and its derivatives has shown promising biological activities. Research has indicated that cyclohexane-containing compounds can exhibit anticancer, antiviral, and anti-inflammatory properties. For instance, certain cyclohexenone derivatives have been investigated for their anticancer activities.
It is important to note that the biological activity is highly dependent on the specific substitutions on the cyclohexane (B81311) ring. The derivatives presented in this guide serve as foundational structures that can be further modified to explore and optimize these potential therapeutic effects.
Experimental Protocols
Synthesis of this compound Derivatives
A general workflow for the synthesis and characterization of this compound derivatives is presented below.
3.1.1. General Procedure for Esterification: Synthesis of 1-(Acetoxymethyl)cyclohexanol
This protocol is a general procedure adapted from standard esterification methods.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (5-10 volumes).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
3.1.2. General Procedure for Etherification: Synthesis of 1-(Methoxymethyl)cyclohexanol
This protocol is a general procedure adapted from the Williamson ether synthesis.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: After the evolution of hydrogen gas ceases, add methyl iodide (1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction with methanol, followed by water. Extract the product with an organic solvent. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, multiplicities, and coupling constants will be indicative of the structure. For the acetate derivative, a characteristic singlet for the methyl protons is expected around 2.1 ppm. For the methyl ether, a singlet for the methoxy (B1213986) protons is expected around 3.3 ppm.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. The chemical shifts will confirm the carbon framework. The carbonyl carbon of the acetate group will appear around 170 ppm, and the methoxy carbon will be observed around 59 ppm.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The presence of a strong, broad O-H stretch (around 3200-3600 cm⁻¹) is expected for all compounds. The acetate derivative will show a strong C=O stretch around 1740 cm⁻¹. The methyl ether will exhibit a characteristic C-O-C stretch around 1100 cm⁻¹.
Signaling Pathway Visualization
To illustrate a potential mechanism of action for cyclohexanol derivatives with anticancer properties, the following diagram depicts a simplified apoptosis signaling pathway. Some cyclohexenone derivatives have been shown to induce apoptosis in cancer cells.
This guide provides a foundational comparison and characterization strategy for this compound derivatives. Researchers can utilize these protocols and comparative data as a starting point for the synthesis and evaluation of novel analogues with potential therapeutic applications.
References
A Comparative Guide to 1-(Hydroxymethyl)cyclohexanol and Other Cyclic Diols for Researchers and Drug Development Professionals
An in-depth analysis of 1-(Hydroxymethyl)cyclohexanol in comparison to 1,2-, 1,3-, and 1,4-cyclohexanediol (B33098), focusing on their performance in drug development and polymer synthesis, supported by experimental data and detailed protocols.
Introduction
Cyclic diols are pivotal structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of a wide array of compounds, from high-performance polymers to life-saving pharmaceuticals. Their rigid carbocyclic frameworks offer unique stereochemical and conformational properties that are highly sought after in modern chemical design. This guide provides a comprehensive comparison of this compound with its related isomers: cis- and trans-1,2-cyclohexanediol, 1,3-cyclohexanediol (B1223022), and 1,4-cyclohexanediol. By examining their chemical properties, reactivity, and performance in key applications, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
Chemical and Physical Properties: A Tabulated Comparison
The selection of an appropriate cyclic diol for a specific application is often dictated by its fundamental physical and chemical properties. The following table summarizes key data for this compound and its comparators, providing a clear and structured overview for easy comparison.
| Property | This compound | cis-1,2-Cyclohexanediol | trans-1,2-Cyclohexanediol | 1,3-Cyclohexanediol | 1,4-Cyclohexanediol |
| Molecular Formula | C₇H₁₄O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight ( g/mol ) | 130.18 | 116.16 | 116.16 | 116.16 | 116.16 |
| Melting Point (°C) | 76.0 - 76.2[1] | 98 - 102 | 100 - 104[2] | ~85 (cis) | 104 - 107 |
| Boiling Point (°C) | 242.8 at 760 mmHg[3] | 225-227 | 231 - 233[4] | 246 - 247[5] | 245 |
| Water Solubility | Soluble[6] | Soluble | Soluble | Soluble[5] | Highly Soluble |
| Appearance | White crystalline solid[1] | White crystalline powder | Off-white crystals or crystalline powder[2] | Clear slightly yellow viscous liquid after melting[5] | White crystalline solid |
Performance in Drug Development: Scaffolds for Carbocyclic Nucleoside Analogues
Cyclic diols are crucial starting materials for the synthesis of carbocyclic nucleoside analogues, a class of antiviral and anticancer agents. In these molecules, the furanose sugar of natural nucleosides is replaced by a carbocyclic ring, which imparts greater metabolic stability. The stereochemistry and functionality of the cyclic diol scaffold play a critical role in the biological activity of the final drug molecule.
Comparative Reactivity and Stereocontrol
The synthesis of carbocyclic nucleosides often involves the stereoselective introduction of a nucleobase onto the cyclic diol scaffold. The inherent stereochemistry of the diol can direct the approach of the incoming nucleobase, influencing the stereochemical outcome of the reaction.
-
This compound , with its primary and tertiary hydroxyl groups, offers a distinct pattern of reactivity. The primary hydroxyl group can be selectively protected or activated, allowing for the subsequent introduction of a nucleobase at the tertiary carbon, or vice versa. This provides a route to nucleoside analogues with a quaternary carbon center at the point of base attachment.
-
cis- and trans-1,2-Cyclohexanediol provide a scaffold where the relative stereochemistry of the two hydroxyl groups is pre-defined. This is particularly advantageous for controlling the cis or trans relationship between the nucleobase and other substituents on the carbocyclic ring. The choice between the cis and trans isomer directly impacts the three-dimensional shape of the resulting nucleoside analogue, which is crucial for its interaction with biological targets.
-
1,3- and 1,4-Cyclohexanediol offer different spatial arrangements of the hydroxyl groups, leading to distinct conformational possibilities for the resulting nucleoside analogues. These diols are used to create spatially diverse libraries of compounds for high-throughput screening in drug discovery.
While direct comparative studies on the antiviral activity of nucleosides derived from these specific diols are limited, the choice of diol scaffold is a key determinant in the design of new antiviral agents. For instance, some carbocyclic nucleosides have shown activity against a range of viruses, including coxsackie B4 virus.
Experimental Protocol: Synthesis of a Carbocyclic Nucleoside Analogue Intermediate
The following is a generalized protocol for the synthesis of a key intermediate in the production of carbocyclic nucleoside analogues, which can be adapted for use with different cyclic diols. This protocol is based on established methods for the synthesis of antiviral agents.
Step 1: Selective Protection of the Diol
-
Dissolve the cyclic diol (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.1 eq) and a base (e.g., imidazole, 1.2 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the mono-protected diol by column chromatography.
Step 2: Activation of the Remaining Hydroxyl Group
-
Dissolve the mono-protected diol (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C and add a sulfonylating agent (e.g., methanesulfonyl chloride, 1.2 eq) and a base (e.g., triethylamine, 1.5 eq).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the activated intermediate.
Step 3: Introduction of the Nucleobase
-
Dissolve the desired nucleobase (e.g., adenine, 1.5 eq) in an anhydrous polar solvent (e.g., DMF).
-
Add a strong base (e.g., sodium hydride, 1.5 eq) at 0 °C and stir for 30 minutes.
-
Add a solution of the activated diol intermediate (1.0 eq) in DMF.
-
Heat the reaction to 80-100 °C and stir until the reaction is complete.
-
Cool the reaction, quench with a proton source (e.g., methanol), and remove the solvent.
-
Purify the resulting protected carbocyclic nucleoside by column chromatography.
Step 4: Deprotection
-
Dissolve the protected nucleoside in a suitable solvent (e.g., THF).
-
Add a deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl (B83357) ethers) and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Purify the final carbocyclic nucleoside analogue by column chromatography or recrystallization.
Caption: Generalized experimental workflow for the synthesis of carbocyclic nucleoside analogues from cyclic diols.
Performance in Polymer Synthesis: Building Blocks for High-Performance Polyesters
The structure of the diol monomer is a critical factor in determining the physical and mechanical properties of polyesters. The incorporation of a cyclic diol can significantly enhance properties such as thermal stability, mechanical strength, and chemical resistance compared to polyesters derived from linear aliphatic diols.
Influence of Diol Structure on Polyester (B1180765) Properties
-
This compound : The presence of both a primary and a tertiary hydroxyl group in this diol can lead to polyesters with unique architectures. The tertiary hydroxyl group can introduce branching or be a site for post-polymerization modification. The cyclohexane (B81311) ring, similar to other cyclic diols, is expected to increase the glass transition temperature (Tg) and stiffness of the resulting polymer.
-
1,4-Cyclohexanediol (and its derivative 1,4-Cyclohexanedimethanol, CHDM) : This is a widely used cyclic diol in the production of high-performance polyesters such as poly(cyclohexylenedimethylene terephthalate) (PCT). The rigid cyclohexane ring restricts chain mobility, leading to polymers with high melting points, excellent thermal stability, and good mechanical properties. The use of cis and trans isomers of 1,4-cyclohexanediol can further tune the crystallinity and melting behavior of the polyester. Generally, the more linear trans isomer leads to higher melting points and crystallinity.
-
1,2- and 1,3-Cyclohexanediol : The different substitution patterns of these diols will influence the regularity of the polymer chain and, consequently, its ability to crystallize. Polyesters derived from these diols may exhibit lower melting points and crystallinity compared to those from the more symmetrical 1,4-isomer, potentially leading to more amorphous materials with different mechanical properties.
Comparative Data on Polyester Properties
While direct comparative data for polyesters synthesized from all four diols under identical conditions is scarce, the following table provides a qualitative and quantitative comparison based on the expected influence of the diol structure and data from related systems.
| Diol Monomer | Expected Impact on Polyester Properties | Representative Data (for related systems) |
| This compound | Increased Tg, potential for branching, amorphous nature. | Data not readily available. |
| 1,4-Cyclohexanediol/CHDM | High Tg and Tm, high stiffness, good thermal stability. | PCT (from CHDM and terephthalic acid): Tm ≈ 290-315 °C, Tg ≈ 85-90 °C. |
| 1,2-Cyclohexanediol | Lower crystallinity and Tm compared to 1,4-isomer, potentially more flexible. | Dehydration studies suggest different reactivity compared to 1,4-diol.[1][2] |
| 1,3-Cyclohexanediol | Likely to produce amorphous polyesters with a lower Tg than the 1,4-isomer. | Used as a scaffold for spatially diverse libraries, suggesting it can impart conformational flexibility. |
Experimental Protocol: Melt Polycondensation of a Polyester
The following is a general procedure for the synthesis of a polyester via melt polycondensation, a common industrial method. This protocol can be adapted to compare the performance of different cyclic diols.
Materials:
-
Cyclic diol (1.0 eq)
-
Dicarboxylic acid or its dimethyl ester (e.g., dimethyl terephthalate, 1.0 eq)
-
Polycondensation catalyst (e.g., antimony trioxide or a titanium-based catalyst, ~200-300 ppm)
-
Stabilizer (e.g., a phosphite (B83602) antioxidant)
Procedure:
-
Esterification/Transesterification:
-
Charge the reactor with the cyclic diol, dicarboxylic acid/ester, and catalyst.
-
Heat the mixture to 150-220 °C under a nitrogen atmosphere with stirring.
-
During this stage, water (from a dicarboxylic acid) or methanol (B129727) (from a dimethyl ester) is evolved and removed by distillation.
-
Continue this process until the evolution of the byproduct ceases (typically 2-4 hours).
-
-
Polycondensation:
-
Increase the temperature to 250-280 °C.
-
Gradually apply a vacuum to the reactor (to <1 Torr) to remove excess diol and other volatile byproducts.
-
The viscosity of the molten polymer will increase as the molecular weight builds. The reaction is monitored by measuring the torque on the stirrer.
-
Continue the reaction under high vacuum and high temperature until the desired melt viscosity (and thus molecular weight) is achieved (typically 1-3 hours).
-
-
Extrusion and Quenching:
-
Once the desired molecular weight is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strands.
-
The polymer strands are then pelletized for further processing and characterization.
-
Caption: General workflow for the melt polycondensation of polyesters.
Reactivity Comparison: Insights from Dehydration Studies
The reactivity of diols can be inferred from studies on their dehydration. A kinetic and mechanistic study on the hydrothermal dehydration of 1,2- and 1,4-cyclohexanediols revealed that these diols generally dehydrate more slowly and through more complex reaction pathways than simple cyclohexanol.[1][2] This reduced reactivity is attributed to the influence of hydrogen bonding between the hydroxyl groups, which affects the balance between E1 and E2 elimination mechanisms.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Catalytic Systems for 1-(Hydroxymethyl)cyclohexanol Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates like 1-(Hydroxymethyl)cyclohexanol is a critical aspect of advancing chemical research and pharmaceutical development. This guide provides a comparative overview of synthetic approaches to this compound, highlighting a well-documented non-catalytic method and discussing potential catalytic avenues for its production.
Currently, detailed comparative studies showcasing various catalytic systems for the direct synthesis of this compound are not abundant in publicly accessible literature. However, by examining established non-catalytic protocols and analogous catalytic reactions for related compounds, we can construct a foundational understanding and guide future research in this area.
Performance Comparison of Synthetic Methods
A widely cited method for the synthesis of this compound is a non-catalytic, nucleophilic hydroxymethylation of cyclohexanone (B45756) using a Grignard reagent. While effective, this method involves stoichiometric reagents and multiple steps. The development of a direct catalytic method, for instance, through the hydroxymethylation of cyclohexanone using a formaldehyde (B43269) equivalent, remains an area of interest for improving process efficiency and sustainability.
The following table summarizes the performance of a known non-catalytic synthesis. Data for direct catalytic syntheses are not sufficiently available to provide a direct comparison at this time.
| Method | Starting Material | Reagents | Solvent | Reaction Time | Yield | Selectivity | Key Advantages & Disadvantages |
| Nucleophilic Hydroxymethylation | Cyclohexanone | (Isopropoxydimethylsilyl)methylmagnesium chloride, THF, H₂O₂, KF, KHCO₃ | THF, Methanol | >1 hour | 77% | High | Advantages: High yield, well-established procedure.Disadvantages: Multi-step, stoichiometric reagents, potential for exothermic reaction. |
| Hypothetical Catalytic Method | Cyclohexanone | Formaldehyde equivalent, Catalyst | - | - | - | - | Potential Advantages: Atom economy, milder conditions, catalyst recyclability.Challenges: Catalyst development, selectivity control. |
Experimental Protocols
Nucleophilic Hydroxymethylation of Cyclohexanone
This procedure involves two main stages: the reaction of cyclohexanone with a hydroxymethyl anion equivalent followed by oxidative cleavage to yield the final product.
Part A: Synthesis of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol
-
A solution of (isopropoxydimethylsilyl)methylmagnesium chloride is prepared in anhydrous tetrahydrofuran (B95107) (THF).
-
Freshly distilled cyclohexanone dissolved in dry THF is added dropwise to the Grignard reagent at 0°C.
-
The reaction mixture is stirred at 0°C for 30 minutes.
-
The reaction is quenched by the dropwise addition of a 10% aqueous ammonium (B1175870) chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried and concentrated to yield the crude product.
Part B: Synthesis of this compound
-
The crude 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol is dissolved in a mixture of tetrahydrofuran and methanol.
-
Potassium hydrogen carbonate and potassium fluoride (B91410) are added to the solution.
-
30% hydrogen peroxide is added in one portion at room temperature, and the mixture is stirred.
-
The reaction temperature is maintained, and the completion of the oxidation is monitored.
-
The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated.
-
The resulting solid is recrystallized from a hexane-ethyl acetate (B1210297) mixture to yield pure this compound.
Synthetic Pathways and Workflows
The synthesis of this compound can be approached through different logical pathways. The established non-catalytic route provides a reliable, high-yield method, while the pursuit of a direct catalytic route represents a forward-looking approach to green chemistry.
Caption: Comparative logical workflows for non-catalytic and potential catalytic synthesis of this compound.
The development of an efficient and selective catalyst for the direct hydroxymethylation of cyclohexanone would represent a significant advancement in the synthesis of this compound. Future research in this area could focus on organocatalysis, metal-organic frameworks, or biocatalytic approaches to achieve this transformation under mild and environmentally benign conditions. Such a development would be of considerable interest to the chemical and pharmaceutical industries.
Performance Under Scrutiny: A Comparative Analysis of Aliphatic Polycarbonates for Biomedical Applications
Synthetic Pathways: From Monomer to Polymer
The synthesis of aliphatic polycarbonates from diol monomers typically proceeds through a two-step process involving the formation of a cyclic carbonate monomer followed by its ring-opening polymerization (ROP).
Proposed Synthesis of Poly(1-(Hydroxymethyl)cyclohexanol Carbonate)
This compound, a 1,2-diol, can be converted to its corresponding cyclic carbonate through reaction with a carbonyl source such as ethyl chloroformate or by transesterification with a dialkyl carbonate. The resulting seven-membered cyclic carbonate, fused with a cyclohexane (B81311) ring, can then undergo ring-opening polymerization, typically initiated by an organometallic catalyst, to yield the final polymer.
Caption: Proposed synthetic pathway for poly(this compound carbonate).
Synthesis of Alternative Aliphatic Polycarbonates
Poly(cyclohexane carbonate) (PCHC) is synthesized from the copolymerization of cyclohexene (B86901) oxide and carbon dioxide. Poly(trimethylene carbonate) (PTMC) is produced through the ring-opening polymerization of trimethylene carbonate, which is typically synthesized from 1,3-propanediol (B51772) and a carbonyl source.
Performance Comparison: A Data-Driven Analysis
The performance of these polymers is evaluated based on their thermal, mechanical, and biodegradation properties. The following table summarizes key performance indicators for PCHC and PTMC. The projected properties for the polymer derived from this compound are based on the influence of its chemical structure, particularly the presence of the bulky cyclohexane ring.
| Property | Poly(cyclohexane carbonate) (PCHC) | Poly(trimethylene carbonate) (PTMC) | Poly(this compound Carbonate) (Projected) |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | ~115 °C[1][2] | ~ -15 to -20 °C | Potentially high, similar to or higher than PCHC due to the rigid cyclohexyl group. |
| Decomposition Temp. (Td) | > 250 °C[1] | ~220-250 °C | Expected to have good thermal stability. |
| Mechanical Properties | |||
| Tensile Modulus | ~3.6 GPa[1] | ~6-10 MPa | Likely to be a rigid material with a high tensile modulus. |
| Elongation at Break | < 3% (brittle)[1] | > 700% (flexible and tough) | Expected to be brittle, similar to PCHC. |
| Biodegradation | |||
| Degradation Mechanism | Hydrolytic and enzymatic degradation | Primarily enzymatic surface erosion[3] | Expected to be biodegradable, likely through a combination of hydrolytic and enzymatic pathways. |
| Degradation Rate | Slow | Variable, dependent on molecular weight and enzymatic activity[3] | The bulky cyclohexyl group might influence the degradation rate. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the performance of aliphatic polycarbonates.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Methodology:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The sample is then cooled back to a low temperature (e.g., -50 °C) at the same rate.
-
A second heating scan is performed under the same conditions.
-
The Tg is determined from the midpoint of the transition in the heat flow curve from the second heating scan.
-
References
Comparative Guide to Analytical Techniques for the Quantification of 1-(Hydroxymethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the accurate quantification of 1-(Hydroxymethyl)cyclohexanol. The selection of an appropriate analytical method is critical for applications ranging from quality control in manufacturing to pharmacokinetic studies in drug development. This document outlines the predominant chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and provides a comparative analysis of their performance, supported by representative experimental data and detailed protocols.
Method Comparison: GC-MS vs. HPLC-UV/MS
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors are powerful techniques for the quantification of this compound. The choice between these methods depends on factors such as the required sensitivity, sample matrix, and the need for structural confirmation.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Due to the polar nature and hydroxyl groups of this compound, derivatization is often necessary to improve its volatility and chromatographic peak shape. GC-MS offers high specificity due to the unique mass fragmentation patterns of the analyte, making it an excellent tool for identification and quantification in complex matrices. Flame Ionization Detection (FID) is another common detector for GC that provides high sensitivity and a wide linear range for carbon-containing compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can analyze a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, which lacks a strong chromophore, derivatization with a UV-absorbing agent is required for sensitive UV detection. Alternatively, HPLC coupled with a mass spectrometer (LC-MS) can provide high sensitivity and selectivity without the need for derivatization.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the performance characteristics of GC-MS and HPLC-UV for the quantification of diols, which can be considered representative for this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization) |
| Principle | Separation of volatile derivatives in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separation in the liquid phase based on partitioning between a mobile and stationary phase, followed by UV absorbance detection of a derivatized analyte. |
| Derivatization | Typically required to increase volatility and improve peak shape (e.g., silylation). | Required to introduce a chromophore for UV detection (e.g., benzoylation). |
| Typical Stationary Phase | Non-polar or mid-polar capillary columns (e.g., DB-5ms). | Reversed-phase columns (e.g., C18). |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID). | UV-Visible Detector. |
| Specificity | Very High (based on mass spectra).[1] | Moderate (based on retention time and UV spectrum). |
| Limit of Detection (LOD) | Representative: 0.1 - 10 ng/mL | Representative: 1 mg/L (with UV detection)[2][3] |
| Limit of Quantification (LOQ) | Representative: 0.5 - 50 ng/mL | Representative: 2 mg/L (with UV detection)[2][3] |
| Linearity (r²) | Typically > 0.99 | Typically > 0.99[2] |
| Accuracy (% Recovery) | Typically 90 - 110% | Typically 95 - 105% |
| Precision (%RSD) | < 10% | < 5% |
| Advantages | High specificity, excellent for identification in complex matrices. | Wide applicability, robust, lower operational cost than MS. |
| Disadvantages | Derivatization is often necessary, potential for thermal degradation. | Derivatization is necessary for sensitive UV detection, lower specificity than MS. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative experimental protocols for the GC-MS and HPLC-based quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the quantification of this compound using GC-MS after a silylation derivatization step.
1. Sample Preparation and Derivatization:
-
Extraction: If the analyte is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate).
-
Derivatization (Silylation):
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5MS UI (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.
-
Injector: Split/splitless inlet, operated in split mode (e.g., split ratio 20:1) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity and specificity. Target ions for the derivatized this compound should be determined from a full scan analysis of a standard.
3. Quantification:
-
Create a calibration curve by plotting the peak area of the target analyte against the concentration of the analyte in the calibration standards. An internal standard is recommended for improved accuracy and precision.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a general method for the quantification of this compound using HPLC with UV detection following derivatization with benzoyl chloride.
1. Sample Preparation and Derivatization:
-
Derivatization (Benzoylation):
-
To an aqueous sample or a dried extract redissolved in a suitable solvent, add a derivatization buffer (e.g., sodium bicarbonate).
-
Add a solution of benzoyl chloride in a suitable solvent (e.g., acetonitrile).
-
Vortex the mixture and allow it to react at room temperature.
-
Quench the reaction by adding a suitable reagent (e.g., a solution of glycine).
-
Extract the derivatized analyte into an organic solvent (e.g., hexane).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), delivered isocratically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (or the absorbance maximum of the benzoyl derivative).
-
Injection Volume: 20 µL.
3. Quantification:
-
Generate a calibration curve by plotting the peak area of the derivatized analyte versus the concentration of the standards.
Visualizations
The following diagrams illustrate the generalized workflows for the analytical techniques described.
Caption: Generalized workflow for the quantification of this compound by GC-MS.
Caption: Generalized workflow for the quantification of this compound by HPLC-UV.
References
Assessing the Stereochemistry of 1-(Hydroxymethyl)cyclohexanol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide aims to provide a framework for such an analysis, outlining the types of reactions where the stereochemistry of 1-(Hydroxymethyl)cyclohexanol could be assessed and the kind of comparative data that would be invaluable to researchers. While specific, direct comparative studies on this compound are not extensively documented in the public domain, we can extrapolate from general principles of stereoselective synthesis and reactions of similar cyclic alcohols to propose key areas of investigation.
Potential Stereoselective Reactions of this compound
The presence of a primary and a tertiary hydroxyl group on a cyclohexane (B81311) ring allows for a variety of potential stereoselective reactions. The inherent chirality of substituted cyclohexanes, once functionalized, can influence the stereochemical course of subsequent reactions. Key reaction classes to consider for a comparative study would include:
-
Diastereoselective Esterification and Etherification: The differential reactivity of the primary and tertiary hydroxyl groups can be exploited. Furthermore, reaction with chiral acids, anhydrides, or alkylating agents could lead to the formation of diastereomeric products. A comparison of different chiral reagents and reaction conditions would be crucial.
-
Stereoselective Oxidation: Selective oxidation of the primary or tertiary alcohol would lead to different products. The use of various chiral oxidizing agents or catalyst systems could be compared for their efficiency and stereoselectivity in producing chiral aldehydes, ketones, or carboxylic acids.
-
Acetal and Ketal Formation: Reaction with chiral aldehydes or ketones could lead to the formation of diastereomeric acetals or ketals. The diastereomeric ratio would be influenced by the structure of the carbonyl compound and the reaction conditions.
-
Use as a Chiral Auxiliary: While less common for this specific molecule, derivatives of this compound could potentially be used as chiral auxiliaries to control the stereochemistry of reactions on a tethered substrate.
Data Presentation for Comparative Analysis
To facilitate objective comparison, quantitative data from experimental studies should be summarized in clearly structured tables. The following tables illustrate the type of data that would be necessary for a comprehensive guide.
Table 1: Comparison of Diastereoselective Esterification Reactions
| Entry | Chiral Acylating Agent | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R)-Mosher's acid chloride | DMAP | CH₂Cl₂ | 25 | 12 | - | - |
| 2 | (S)-Ibuprofen | DCC | THF | 0 | 24 | - | - |
| 3 | Chiral Phosphoric Acid A | - | Toluene | 80 | 8 | - | - |
Data in this table is hypothetical and for illustrative purposes only, as specific experimental results for these reactions were not found in the searched literature.
Table 2: Comparison of Stereoselective Oxidation Reactions
| Entry | Oxidizing System | Target Alcohol | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | TEMPO/NaOCl | Primary | CH₂Cl₂ | 0 | 2 | - | - |
| 2 | Dess-Martin Periodinane | Primary/Tertiary | CH₂Cl₂ | 25 | 4 | - | - |
| 3 | Chiral Ruthenium Catalyst | Secondary (if applicable) | Acetone | -20 | 12 | - | - |
Data in this table is hypothetical and for illustrative purposes only, as specific experimental results for these reactions were not found in the searched literature.
Experimental Protocols
Detailed experimental methodologies are critical for the reproducibility and validation of scientific findings. Below is a hypothetical, generalized protocol for a diastereoselective esterification, which would be essential for a complete comparison guide.
Protocol: General Procedure for Diastereoselective Esterification of this compound
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (0.1 M) under an inert atmosphere of nitrogen at 0 °C is added 4-(dimethylamino)pyridine (DMAP, 1.2 eq.). A solution of the chiral carboxylic acid (1.1 eq.) and dicyclohexylcarbodiimide (B1669883) (DCC, 1.1 eq.) in anhydrous dichloromethane is then added dropwise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea precipitate. The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the diastereomeric esters. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualization of Reaction Pathways
Diagrams are powerful tools for visualizing experimental workflows and logical relationships in stereoselective reactions.
Caption: Workflow for a typical diastereoselective esterification of this compound.
Caption: Energy profile illustrating the formation of diastereomers in a stereoselective reaction.
Conclusion
While this compound holds potential as a substrate for studying stereoselective reactions, there is a notable gap in the literature providing direct, comparative experimental data. The framework presented in this guide highlights the necessary components for a thorough assessment of its stereochemistry in various transformations. Future research focusing on generating the quantitative data outlined in the hypothetical tables would be of significant value to the scientific community, particularly for those in the field of synthetic and medicinal chemistry. Such studies would enable a more complete understanding of the stereochemical behavior of this accessible diol and facilitate its application in the synthesis of complex chiral molecules.
A Comparative Review of 1-(Hydroxymethyl)cyclohexanol in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1-(Hydroxymethyl)cyclohexanol's performance against alternative diols in the synthesis of high-performance polymers, supported by experimental data from analogous compounds.
Introduction
This compound is a versatile cycloaliphatic diol with a compact and rigid structure that makes it a promising building block in polymer chemistry. Its applications span various industries, from the synthesis of polyesters and polyurethanes for coatings and adhesives to its use as an intermediate in the pharmaceutical and agrochemical sectors.[1] This guide provides a comparative analysis of the potential performance of this compound in polymer applications, drawing on experimental data from structurally similar cycloaliphatic diols, primarily 1,4-cyclohexanedimethanol (B133615) (CHDM), to benchmark its expected properties against other common diols.
Performance Comparison in Polyurethane Coatings
A study on high-solids polyurethane coatings compared the performance of various diols, including the cycloaliphatic CHDM, the linear 1,6-hexanediol (B165255) (HD), and the branched neopentyl glycol (NPG). The findings from this study are summarized below and serve as a predictive comparison for this compound.
Table 1: Comparative Performance of Diols in High-Solids Polyurethane Coatings
| Property | 1,4-Cyclohexanedimethanol (CHDM) (proxy for this compound) | 1,6-Hexanediol (HD) | Neopentyl Glycol (NPG) | 2-Butyl-2-ethyl-1,3-propanediol (BEPD) |
| Polyester (B1180765) Viscosity (Pa·s at 25°C) | High | Low | High | Intermediate |
| Pencil Hardness of Polyurethane Film | F/H | 3B/2B | - | B/HB |
| Tukon Hardness (KHN) | 8.2 | 0.76 | - | 2.7 |
| Tensile Modulus (MPa) | 569 ± 60 | - | - | 177 ± 31 |
| Tensile Strength (MPa) | 35.8 ± 3.1 | - | - | 17.5 ± 1.2 |
| Elongation at Break (%) | 10 ± 2 | - | - | 23 ± 5 |
| Fracture Toughness (Kc, MPa·m¹/²) | 1.81 ± 0.15 | - | - | 0.186 ± 0.012 |
Data sourced from a comparative study on diols in high-solids polyurethane coatings.[2][3]
The data clearly indicates that the use of a cycloaliphatic diol like CHDM leads to polyurethanes with significantly higher hardness, tensile modulus, and tensile strength compared to those derived from linear or branched aliphatic diols.[2] This is attributed to the rigidity of the cyclohexane (B81311) ring, which restricts chain mobility in the polymer network.[2][3] It is therefore anticipated that polyurethanes synthesized from this compound would exhibit a similar profile of high hardness and rigidity.
Experimental Protocols
While a specific protocol for this compound is not available, the following are detailed experimental methodologies for the synthesis of polyesters and polyurethanes from analogous diols. These can be adapted by researchers for use with this compound.
Experimental Protocol 1: Synthesis of Polyester from a Cycloaliphatic Diol and Dicarboxylic Acids
This protocol is based on the synthesis of high-solids polyesters for polyurethane coatings.[2]
Materials:
-
1,4-Cyclohexanedimethanol (CHDM) (as a proxy for this compound)
-
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA)
-
1,3-Cyclohexanedicarboxylic acid (1,3-CHDA)
-
Esterification catalyst (e.g., dibutyltin (B87310) oxide)
-
Xylene (for water removal)
-
Nitrogen gas supply
Procedure:
-
Charge a four-necked round-bottom flask, equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a packed column with a Dean-Stark trap and condenser, with the diol, diacids, and a catalytic amount of dibutyltin oxide.
-
Add xylene (approximately 2-3% by weight of reactants) to facilitate the removal of water produced during esterification.
-
Heat the mixture under a nitrogen blanket to 160°C.
-
Gradually increase the temperature to 210°C over several hours.
-
Monitor the reaction by collecting the water of condensation in the Dean-Stark trap.
-
The reaction is considered complete when the acid number of the polyester drops below a predetermined value (e.g., < 10 mg KOH/g).
-
Cool the resulting polyester and characterize its properties such as viscosity, hydroxyl number, and molecular weight.
Experimental Protocol 2: Synthesis of Polyurethane Coating from a Polyester Polyol
This protocol describes the formulation of a two-component polyurethane coating from the synthesized polyester polyol.[2]
Materials:
-
Polyester polyol (synthesized as per Protocol 1)
-
Hexamethylene diisocyanate (HDI) trimer (as the polyisocyanate crosslinker)
-
Solvent (e.g., methyl ethyl ketone - MEK)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Leveling agent
Procedure:
-
In a suitable container, dissolve the polyester polyol in MEK to achieve the desired viscosity for coating application.
-
Add the HDI trimer to the polyester polyol solution in a stoichiometric ratio based on the hydroxyl number of the polyol and the isocyanate content of the HDI trimer.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of total resin solids) to accelerate the curing reaction.
-
Add a leveling agent to ensure a smooth film formation.
-
Mix the components thoroughly.
-
Apply the formulation to a substrate (e.g., aluminum panels) using a draw-down bar to a specified wet film thickness.
-
Allow the coated panels to flash off the solvent at ambient temperature for a specified time (e.g., 15 minutes).
-
Cure the coatings in an oven at a specified temperature and duration (e.g., 120°C for 30 minutes).
-
After curing, condition the coated panels at ambient temperature for at least 24 hours before performing mechanical and physical tests.
Signaling Pathways and Experimental Workflows
The synthesis of polyesters and their subsequent use in creating polyurethane coatings can be visualized as a multi-step workflow.
Caption: Workflow for the synthesis and evaluation of polyurethane coatings.
Logical Relationships in Polymer Properties
The structure of the diol monomer has a direct and predictable impact on the final properties of the resulting polymer. This relationship can be illustrated as follows:
Caption: Influence of diol structure on key polymer properties.
Other Potential Applications and Future Outlook
Beyond polyurethane coatings, this compound holds promise in other areas:
-
Polyesters for Other Applications: The incorporation of its cycloaliphatic structure can enhance the thermal stability and mechanical strength of polyesters used in fibers, films, and engineering plastics.[4]
-
Cosmetics and Personal Care: Its properties as a diol suggest its potential use as a humectant, solvent, or viscosity modifier in cosmetic formulations.[1] Further research is needed to evaluate its performance and safety in such applications.
-
Pharmaceutical and Agrochemical Synthesis: As a versatile intermediate, it can be a precursor to a variety of more complex molecules with potential biological activity.[1]
References
A Comparative Guide to the Synthesis of 1-(Hydroxymethyl)cyclohexanol
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1-(Hydroxymethyl)cyclohexanol is a valuable building block in medicinal chemistry and materials science. This guide provides a comparative analysis of three distinct synthetic routes to this diol, evaluating them based on starting materials, reaction steps, yields, and overall efficiency. Detailed experimental protocols are provided for each key transformation, and quantitative data is summarized for easy comparison.
Synthetic Routes Overview
Three primary strategies for the synthesis of this compound are compared:
-
Nucleophilic Hydroxymethylation of Cyclohexanone (B45756): This modern approach utilizes a silylmethyl Grignard reagent to introduce the hydroxymethyl group in a single pot, followed by oxidative cleavage.
-
Dihydroxylation of Methylenecyclohexane (B74748): A classic method involving the direct oxidation of an exocyclic double bond to form the vicinal diol.
-
Synthesis from Cyclohexanone via the Cyanohydrin: A two-step sequence involving the formation of a cyanohydrin intermediate, followed by hydrolysis and reduction.
Comparative Data
| Parameter | Route 1: Nucleophilic Hydroxymethylation | Route 2: Dihydroxylation of Methylenecyclohexane | Route 3: From Cyclohexanone via Cyanohydrin |
| Starting Material | Cyclohexanone | Methylenecyclohexane | Cyclohexanone, Sodium Cyanide |
| Key Reactions | Grignard Reaction, Oxidation | Dihydroxylation | Cyanohydrin formation, Hydrolysis, Reduction |
| Number of Steps | 2 (in one pot) | 1 | 3 |
| Overall Yield | ~77%[1] | High (typically >90%) | Moderate (estimated 60-70%) |
| Reagents | (Isopropoxydimethylsilyl)methyl chloride, Mg, Cyclohexanone, H₂O₂, KF | Osmium Tetroxide (catalytic), NMO | NaCN, H₂SO₄, LiAlH₄ |
| Scalability | Readily scalable | Scalable, but requires careful handling of toxic OsO₄ | Scalable, requires handling of highly toxic HCN/NaCN and pyrophoric LiAlH₄ |
| Stereocontrol | Achiral product | Can be made enantioselective (Sharpless Dihydroxylation) | Achiral product |
Experimental Protocols
Route 1: Nucleophilic Hydroxymethylation of Cyclohexanone
This procedure is adapted from a well-established Organic Syntheses protocol.[1]
Step 1: Grignard Reaction
-
A dry, 500-mL, three-necked, round-bottomed flask is charged with magnesium turnings (2.43 g, 100 mmol).
-
A solution of (isopropoxydimethylsilyl)methyl chloride (16.67 g, 100 mmol) in dry tetrahydrofuran (B95107) (THF, 120 mL) is prepared. A small amount is added to the magnesium, along with a crystal of iodine to initiate the reaction.
-
Once the Grignard reaction has initiated, the remaining solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.
-
The reaction mixture is cooled to 0 °C, and a solution of cyclohexanone (7.36 g, 75 mmol) in dry THF (30 mL) is added dropwise over 30 minutes.
-
The mixture is stirred at 0 °C for an additional 30 minutes and then quenched by the dropwise addition of a 10% aqueous solution of ammonium (B1175870) chloride (100 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (4 x 40 mL). The combined organic layers are dried over magnesium sulfate (B86663), filtered, and concentrated under reduced pressure.
Step 2: Oxidative Cleavage
-
The crude product from the previous step is dissolved in a mixture of THF (75 mL) and methanol (B129727) (75 mL).
-
Potassium hydrogen carbonate (7.5 g, 75 mmol) and potassium fluoride (B91410) (8.7 g, 150 mmol) are added to the solution.
-
To the stirred mixture, 30% hydrogen peroxide (28.0 mL, 247.5 mmol) is added in one portion at room temperature. The reaction is exothermic and may require cooling to maintain a temperature of 25-30 °C.
-
After stirring for 2 hours, the reaction is complete. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to give a colorless solid.
-
The solid is recrystallized from a 10:1 mixture of hexane-ethyl acetate (B1210297) to yield this compound (7.54 g, 77%).[1]
Route 2: Dihydroxylation of Methylenecyclohexane
This procedure is a general method for the Upjohn dihydroxylation and can be applied to methylenecyclohexane.
-
In a round-bottomed flask, methylenecyclohexane (9.6 g, 100 mmol) is dissolved in a 10:1 mixture of acetone (B3395972) and water (110 mL).
-
N-Methylmorpholine N-oxide (NMO, 14.1 g, 120 mmol) is added to the solution.
-
A catalytic amount of osmium tetroxide (e.g., 2 mol%, 0.51 g, 2 mmol, often added as a solution in tert-butanol) is added to the stirred solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours, during which time the color may change. The reaction progress can be monitored by TLC.
-
Upon completion, a saturated aqueous solution of sodium bisulfite (20 mL) is added, and the mixture is stirred for 1 hour.
-
The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.
Route 3: Synthesis from Cyclohexanone via the Cyanohydrin
This is a three-step synthesis.
Step 1: Formation of Cyclohexanone Cyanohydrin
-
In a flask, cyclohexanone (9.8 g, 100 mmol) is dissolved in a suitable solvent like ethanol (B145695) (50 mL).
-
A solution of sodium cyanide (5.4 g, 110 mmol) in water (20 mL) is cooled in an ice bath and added dropwise to the cyclohexanone solution.
-
A solution of sulfuric acid (5.4 g, 55 mmol) in water (10 mL) is then added dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
-
The reaction mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried, and concentrated to give cyclohexanone cyanohydrin.
Step 2: Hydrolysis to 1-Hydroxycyclohexanecarboxylic acid
-
The crude cyclohexanone cyanohydrin is refluxed with concentrated hydrochloric acid (50 mL) for 4-6 hours until the hydrolysis is complete (monitored by the cessation of ammonia (B1221849) evolution or by TLC).
-
The solution is cooled, and the precipitated 1-hydroxycyclohexanecarboxylic acid is collected by filtration, washed with cold water, and dried.
Step 3: Reduction to this compound
-
A suspension of lithium aluminum hydride (LiAlH₄, 3.8 g, 100 mmol) in dry THF (100 mL) is prepared in a three-necked flask under a nitrogen atmosphere.
-
A solution of 1-hydroxycyclohexanecarboxylic acid (7.2 g, 50 mmol) in dry THF (50 mL) is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 4 hours.
-
The reaction is cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water (4 mL), 15% aqueous NaOH (4 mL), and then water again (12 mL).
-
The resulting white precipitate is filtered off, and the filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.
Visualization of Synthetic Pathways
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
References
A Comparative Cost-Benefit Analysis: 1-(Hydroxymethyl)cyclohexanol as a Specialty Monomer in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of using 1-(Hydroxymethyl)cyclohexanol as a diol monomer in specialty polyester (B1180765) production. Due to its limited large-scale industrial application, this analysis presents a hypothetical yet chemically plausible scenario where it is evaluated against a widely used industrial alternative, 1,4-Cyclohexanedimethanol (B133615) (CHDM). The comparison focuses on synthesis efficiency, cost, and the potential performance attributes each monomer imparts to a polymer backbone.
Overview and Synthetic Accessibility
This compound is a geminal diol containing both a primary and a tertiary hydroxyl group on the same carbon atom. Its synthesis can be achieved via several routes, with nucleophilic hydroxymethylation of cyclohexanone (B45756) being a notable method.[1] This structure is rigid and sterically hindered.
1,4-Cyclohexanedimethanol (CHDM) is a cycloaliphatic diol with two primary hydroxyl groups. It is a staple in the polymer industry, produced through the catalytic hydrogenation of dimethyl terephthalate.[2] CHDM is a key component in high-performance polyesters like PETG (glycol-modified polyethylene (B3416737) terephthalate), valued for enhancing durability, clarity, and thermal stability.[3][4]
Cost-Benefit Analysis: A Comparative Framework
The decision to use a specialty monomer like this compound over a commodity chemical such as CHDM involves a trade-off between cost, processability, and final product properties. The following diagram illustrates the logical workflow for this analysis.
Caption: Logical workflow for the cost-benefit analysis of monomer selection.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between the two monomers.
Table 1: Cost and Availability Comparison
| Parameter | This compound | 1,4-Cyclohexanedimethanol (CHDM) | Analysis |
| CAS Number | 15753-47-6 | 105-08-8 | - |
| Typical Supplier Price | ~€1,041 / g (Research Grade) | This compound is several orders of magnitude more expensive, positioning it as a research chemical, not a bulk monomer. | |
| Availability | Limited to specialty chemical suppliers in small quantities. | Widely available as a commodity chemical from major industrial suppliers. | CHDM is suitable for large-scale production, whereas this compound is not economically viable for such applications. |
| Synthesis Yield | 77% from cyclohexanone via nucleophilic hydroxymethylation.[1] | High-yield industrial hydrogenation process.[2] | The synthesis of this compound is efficient for lab-scale but has not been optimized for industrial production. |
Table 2: Performance and Reactivity Comparison (in Polyesterification)
| Parameter | This compound (Inferred) | 1,4-Cyclohexanedimethanol (CHDM) (Documented) | Rationale & Implications |
| Hydroxyl Group Reactivity | Low to Moderate. Contains one primary (-CH₂OH) and one sterically hindered, less reactive tertiary (-COH) group. | High. Contains two primary (-CH₂OH) groups. | The tertiary alcohol on this compound would require harsh reaction conditions or specific catalysts for esterification, potentially leading to side reactions like dehydration. This complicates polymerization.[5][6] |
| Resulting Polymer Structure | Creates a rigid backbone with a pendant hydroxyl group if only the primary alcohol reacts. Highly cross-linked if both react. | Forms a linear, robust polymer backbone. The cyclohexane (B81311) ring adds rigidity and durability.[3] | The unique geminal diol structure could be leveraged to create polymers with reactive pendant groups, but controlling the reaction to prevent cross-linking would be a significant challenge. |
| Impact on Polymer Properties | Potentially imparts high rigidity. May decrease thermal stability due to potential elimination reactions at the tertiary alcohol site. | Enhances thermal stability (higher Tg), mechanical strength, and chemical resistance compared to linear diols.[3][4] | While the cyclohexane ring in both monomers adds rigidity, the stability imparted by the 1,4-substitution of CHDM is well-established and superior to the likely instability of a polymer derived from a geminal diol. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from an Organic Syntheses procedure for the nucleophilic hydroxymethylation of cyclohexanone.[1]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Grignard Reagent Formation: (Isopropoxydimethylsilyl)methyl chloride (100 mmol) in dry tetrahydrofuran (B95107) (THF) is added dropwise to magnesium turnings (110 mmol) with a catalytic amount of 1,2-dibromoethane (B42909) to initiate the reaction. The mixture is refluxed for 30 minutes to form the Grignard reagent.
-
Reaction with Cyclohexanone: The Grignard reagent solution is cooled to 0°C. A solution of cyclohexanone (75 mmol) in dry THF is added dropwise over 30 minutes. The mixture is stirred at 0°C for an additional 30 minutes.
-
Hydrolysis: The reaction is quenched by the dropwise addition of a 10% aqueous ammonium (B1175870) chloride solution at 0°C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Oxidative Cleavage: The crude intermediate is dissolved in THF and methanol. Potassium hydrogen carbonate (75 mmol), potassium fluoride (B91410) (150 mmol), and 30% hydrogen peroxide (247.5 mmol) are added. The mixture is stirred until the reaction is complete.
-
Purification: The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated. The resulting solid is recrystallized from a hexane-ethyl acetate (B1210297) mixture to yield pure this compound (Typical yield: 77%).[1]
Protocol 2: Synthesis of a Polyester using 1,4-Cyclohexanedimethanol (CHDM)
This protocol describes a representative two-step melt polymerization to produce poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).[3]
Methodology:
-
Esterification (Step 1):
-
A reaction vessel equipped with a mechanical stirrer and nitrogen inlet is charged with terephthalic acid (1.0 mol), 1,4-cyclohexanedimethanol (CHDM, 1.2 mol, 20% molar excess), and a catalyst such as titanium(IV) butoxide (TBT, ~200-300 ppm).
-
The reactor is purged with nitrogen. The mixture is heated with continuous stirring to 180-250°C.
-
Water is continuously removed as a byproduct via distillation. The reaction proceeds until the theoretical amount of water is collected.
-
-
Polycondensation (Step 2):
-
The temperature is increased to 280-300°C.
-
A vacuum is slowly applied to the system (pressure < 1 torr) to facilitate the removal of excess CHDM and promote chain growth.
-
The reaction is monitored by measuring the torque on the stirrer, which correlates with the melt viscosity and polymer molecular weight.
-
Once the desired viscosity is achieved, the molten polymer is extruded under nitrogen pressure, quenched, and pelletized.
-
Conclusion and Recommendation
The analysis reveals a stark contrast between the two monomers.
-
1,4-Cyclohexanedimethanol (CHDM) is a cost-effective, commercially available, and highly reactive monomer ideal for producing high-performance polyesters on an industrial scale. Its benefits in enhancing the physical properties of polymers are well-documented and leveraged across numerous industries.
-
This compound , while synthetically accessible on a lab scale, is prohibitively expensive for bulk production. Its key technical challenge is the low reactivity of its tertiary hydroxyl group, which would complicate polymerization, likely requiring specialized catalysts or conditions that could introduce instability.
Recommendation: For industrial production of specialty polyesters requiring enhanced durability and thermal performance, 1,4-Cyclohexanedimethanol (CHDM) is the unequivocally superior choice. The use of this compound should be confined to niche research applications where its unique geminal diol structure might be explored for creating novel polymer architectures with pendant functional groups, with the understanding that scalability is not a primary objective.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 1-(Hydroxymethyl)cyclohexanol
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides immediate, essential safety and logistical information for handling 1-(Hydroxymethyl)cyclohexanol, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended protective equipment when handling this compound.[1][2][3]
| Protection Type | Recommended Equipment | Details and Specifications |
| Eye Protection | Safety goggles with side-shields or a face shield.[1] | Ensure a snug fit to protect against splashes. |
| Hand Protection | Protective, chemically resistant gloves.[1][2] | Inspect gloves for integrity before each use.[4] Nitrile rubber is a commonly recommended material.[4] |
| Skin and Body Protection | Impervious clothing, such as a lab coat or chemical-resistant apron, and protective boots if necessary.[1][4] | Remove and wash contaminated clothing before reuse.[1] |
| Respiratory Protection | A suitable respirator, such as a government-approved vapor respirator, should be used if ventilation is inadequate or for spill cleanup.[1][2][4] | Use only in well-ventilated areas, preferably within a chemical fume hood.[1][3][4] |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to minimize risks.
Engineering Controls:
-
Work in a well-ventilated area.[1][3] A local exhaust system or a chemical fume hood is recommended.[4]
-
Ensure safety showers and eyewash stations are readily accessible.[1]
General Hygiene Measures:
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]
-
Store away from heat, sparks, open flames, and other ignition sources.[2][5]
-
Store away from incompatible materials such as oxidizing agents.
Emergency and First Aid Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, give artificial respiration.[6] Seek medical attention if you feel unwell. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] If eye irritation persists, seek medical attention. |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[5] Seek medical attention if you feel unwell. |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area.[1] Ensure adequate ventilation.[1]
-
Containment: For small spills, contain the leak using inert absorbent materials like sand, vermiculite, or diatomite.[1][2][4] Do not use combustible materials such as paper towels to absorb the bulk of the spill.[4]
-
Cleanup: Wearing appropriate PPE, including respiratory protection, carefully collect the absorbed material using non-sparking tools.[2][4] Place the waste in a suitable, labeled, and closed container for disposal.[2][4][5]
-
Decontamination: Decontaminate the spill area and any equipment used by scrubbing with alcohol, and then wash the site.[1][2]
Waste Disposal:
-
Dispose of contaminated material at an approved waste disposal plant.[3]
-
Do not allow the product to enter drains, water courses, or the soil.[1][4]
-
Follow all local and national regulations for hazardous waste disposal.
Visual Workflow Guides
The following diagrams illustrate key safety and handling procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
